molecular formula C9H11NO3 B080461 3-Propoxypyridine-2-carboxylic Acid CAS No. 14440-94-9

3-Propoxypyridine-2-carboxylic Acid

Cat. No.: B080461
CAS No.: 14440-94-9
M. Wt: 181.19 g/mol
InChI Key: XJFABQUUYAJFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propoxypyridine-2-carboxylic Acid (CAS RN: 14440-94-9), also known as 3-Propoxypicolinic Acid, is a high-purity organic compound supplied as a white to almost white powder or crystal. This chemical is characterized by its molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It has a melting point of 118 °C and should be stored at room temperature, preferably in a cool and dark place below 15°C . The product is specified with a purity of at least 98.0% as determined by both HPLC and neutralization titration, and its structure is confirmed by NMR analysis . As a derivative of picolinic acid (2-pyridinecarboxylic acid), it belongs to a class of pyridine carboxylic acid isomers that are highly significant in medicinal chemistry and drug discovery . These scaffolds are frequently found in compounds with a broad spectrum of biological activities and are common in FDA-approved pharmaceuticals . The presence of both the electron-deficient pyridine ring and a carboxylic acid group allows this molecule to participate in key interactions with biological targets, such as π-π stacking and hydrogen bonding, while the propoxy substituent offers a site for further structural modification . Consequently, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel enzyme inhibitors, potential therapeutic agents, and other pharmacologically active molecules . Handle with appropriate precautions as this product may cause skin and serious eye irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFABQUUYAJFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599583
Record name 3-Propoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14440-94-9
Record name 3-Propoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Propoxypicolinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Propoxypyridine-2-carboxylic Acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Propoxypyridine-2-carboxylic Acid

Introduction

This compound, also known as 3-propoxypicolinic acid, is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern chemistry. As a member of the pyridine carboxylic acid family, its structural framework is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a carboxylic acid group at the 2-position and a propoxy group at the 3-position of the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile intermediate for the synthesis of complex molecular architectures.

The broader class of pyridine carboxylic acids has been instrumental in the development of a wide array of pharmaceuticals, targeting conditions from tuberculosis and cancer to metabolic and neurological disorders.[1][2] These scaffolds are well-recognized for their ability to act as enzyme inhibitors, leveraging the nitrogen atom for hydrogen bonding and the aromatic ring for π-π stacking interactions within protein active sites.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, tailored for professionals engaged in research and drug development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity and physical characteristics.

Caption: Chemical structure of this compound.

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource(s)
IUPAC Name This compound-
Synonym 3-Propoxypicolinic Acid[3]
CAS Number 14440-94-9[3][4]
Molecular Formula C₉H₁₁NO₃[3][4]
Molecular Weight 181.19 g/mol [3][4]
Appearance Solid (predicted)-
Melting Point 118°C (literature)[3][4]
InChI Key InChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12)[3]
Storage Room temperature, dry conditions[4]

Synthesis and Reactivity

Proposed Synthetic Pathway

The causality for this choice rests on the availability of the starting material and the high efficiency of the reaction. The phenolic hydroxyl group on the pyridine ring is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide that readily attacks an alkyl halide like 1-bromopropane.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: Dissolve 3-hydroxypyridine-2-carboxylic acid (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF). Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0°C to deprotonate the hydroxyl group. The choice of base is critical; NaH provides an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, safer alternative suitable for larger-scale synthesis.

  • Alkylation: To the resulting solution, add 1-bromopropane (1.2 eq.) dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Sources

An In-Depth Technical Guide to 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxypyridine-2-carboxylic acid, also known as 3-propoxypicolinic acid, with CAS number 14440-94-9, is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core, a carboxylic acid moiety, and a propoxy group, make it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, detailed analytical characterization, potential applications in drug development, and essential safety and handling information. The content is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] The incorporation of a carboxylic acid group, particularly at the 2-position, introduces a key site for molecular interactions, such as hydrogen bonding and salt bridge formation, which are critical for binding to biological targets.[2] Furthermore, the alkoxy substitution at the 3-position, as seen in this compound, can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target selectivity.

Derivatives of pyridine carboxylic acids have demonstrated a broad spectrum of biological activities, acting as enzyme inhibitors, receptor modulators, and antimicrobial agents.[3] This diverse bioactivity underscores the potential of this compound and its analogs as valuable starting points for the development of new therapeutics for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 14440-94-9[6]
Molecular Formula C₉H₁₁NO₃[7]
Molecular Weight 181.19 g/mol [8]
Appearance White to almost white crystalline powder[9]
Melting Point 118 °C[8]
Synonyms 3-Propoxypicolinic Acid, 3-n-Propoxypicolinic Acid[6][10]
Predicted XlogP 1.6

pKa: The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are key determinants of the molecule's ionization state at physiological pH. While an experimental pKa for this compound has not been reported, it can be estimated based on related structures. For comparison, the pKa values for pyridine-2,3-dicarboxylic acid are approximately 2.43 and 4.76.[6] The electronic effect of the propoxy group at the 3-position is expected to influence these values.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established methodologies for related 3-alkoxypyridine-2-carboxylic acids found in the patent literature.[1][7][8] A potential approach involves the initial synthesis of a 3-hydroxypyridine-2-carboxylic acid derivative followed by etherification.

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Hydroxypyridine-2-carbonitrile B 3-Hydroxypyridine-2-carboxylic acid A->B Hydrolysis C Esterification B->C D Methyl 3-hydroxypyridine-2-carboxylate C->D E Williamson Ether Synthesis D->E n-propyl bromide, Base F Methyl 3-propoxypyridine-2-carboxylate E->F G Hydrolysis F->G Acid or Base H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Hydrolysis of 3-Hydroxypyridine-2-carbonitrile: 3-Hydroxypyridine-2-carbonitrile is subjected to acidic or basic hydrolysis to yield 3-hydroxypyridine-2-carboxylic acid.

  • Esterification: The resulting 3-hydroxypyridine-2-carboxylic acid is esterified, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce methyl 3-hydroxypyridine-2-carboxylate. This step protects the carboxylic acid and prevents unwanted side reactions during the subsequent etherification.

  • Williamson Ether Synthesis: The methyl 3-hydroxypyridine-2-carboxylate is then reacted with an n-propyl halide (e.g., n-propyl bromide or iodide) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent (e.g., acetone or DMF) to form methyl 3-propoxypyridine-2-carboxylate.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid using either acidic or basic conditions, followed by neutralization to yield the desired this compound.

Purification: The final product would likely be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the propoxy group, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern. The propoxy group will exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen. The carboxylic acid proton is expected to be a broad singlet in the far downfield region (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), the carbons of the pyridine ring, and the carbons of the propoxy group.[12]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[13] A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group is expected around 1700-1725 cm⁻¹.[14] Additionally, C-O stretching and C-H stretching vibrations from the propoxy group and the aromatic ring will be present.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 181.19 g/mol . Characteristic fragmentation patterns would involve the loss of the propoxy group or the carboxylic acid moiety.

Applications in Research and Drug Development

The structural motifs present in this compound make it a highly attractive scaffold for the development of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The carboxylic acid functionality serves as a versatile handle for amide bond formation, allowing for the coupling of this scaffold to a wide array of amines to generate libraries of compounds for biological screening. These derivatives can be designed to target specific enzymes or receptors. For instance, related pyridine carboxylic acids have been utilized in the synthesis of prolyl hydroxylase inhibitors, which are being investigated for the treatment of anemia.[9]

Potential Biological Activities
  • Enzyme Inhibition: The pyridine carboxylic acid core is a known pharmacophore for various enzyme inhibitors.[3] Depending on the overall structure of derivatives synthesized from this compound, they could potentially inhibit kinases, proteases, or other enzyme classes implicated in diseases such as cancer and inflammation.

  • Antimicrobial and Antiviral Activity: Numerous pyridine-containing compounds have demonstrated potent antimicrobial and antiviral activities. The unique substitution pattern of this compound could lead to the discovery of novel agents to combat infectious diseases.

  • Central Nervous System (CNS) Activity: The pyridine ring is a common feature in CNS-active drugs. Modifications of this compound could yield compounds with potential applications in neurological and psychiatric disorders.

Logical Workflow for Utilizing this compound in a Drug Discovery Program

Drug_Discovery_Workflow A This compound (Starting Material) B Library Synthesis (Amide Coupling, etc.) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, the following safety precautions should be observed:

  • Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[15]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its unique combination of a pyridine core, a carboxylic acid group, and a propoxy substituent provides a versatile platform for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, this in-depth technical guide provides a solid foundation of knowledge for researchers and drug development professionals seeking to explore the potential of this promising compound. The strategic application of this building block in well-designed drug discovery programs could lead to the identification of novel therapeutic agents for a variety of human diseases.

References

  • Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Blog.
  • PubChem. Patent US-9776969-B2: Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides.
  • Google Patents.
  • Google Patents.
  • SciSpace.
  • Sigma-Aldrich. 2-Hydroxypyridine-3-carboxylic acid 98 609-71-2.
  • PubChemLite. 3-propoxypicolinic acid (C9H11NO3).
  • Organic Chemistry Data. (2022, April 7).
  • MySkinRecipes. This compound.
  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (⁄), acetonitrile (Â), and diethyl ether ðHÞ.
  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?
  • Google Patents. US8575350B2: Process for producing pyridine carboxylic acids.
  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • MSU Chemistry.
  • Google Patents. US9475771B2: Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • NIST WebBook. 3-Pyridinecarboxylic acid, 2-propenyl ester.
  • Google Patents.
  • National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Wikipedia. Picolinic acid.
  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • Bentham Science. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • MDPI.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Arabian Journal of Chemistry.
  • ResearchGate. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity.
  • National Institutes of Health. 2-Bromopyridine-3-carboxylic acid. PMC.
  • ResearchGate. (2025, August 7). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Google Patents.
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • National Institutes of Health.
  • ResearchGate. (2025, August 6). Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides.
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • PubChem. Picolinic acid | C6H5NO2 | CID 1018.
  • Google Patents.
  • PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery.
  • ResearchGate. (2025, August 6).
  • PubChem. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.
  • Sigma-Aldrich. 2-Bromopyridine-3-carboxylic acid 97 35905-85-2.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3-Propoxypyridine-2-carboxylic Acid

This compound and its derivatives are emerging as pivotal structural motifs in contemporary drug discovery and development. The strategic placement of the propoxy and carboxylic acid functionalities on the pyridine scaffold imparts a unique combination of lipophilicity, hydrogen bonding capability, and coordinative potential. This molecular architecture is frequently explored in the design of novel therapeutic agents, including but not limited to, inhibitors of enzymes implicated in fibrotic diseases and other pathological conditions. The ability to efficiently and reliably synthesize this core structure is, therefore, of paramount importance to researchers in medicinal chemistry and process development.

This comprehensive guide provides a detailed, field-proven methodology for the synthesis of this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and presents a self-validating protocol designed for reproducibility and scalability.

Synthetic Strategy: A Three-Act Play of Protection, Alkylation, and Deprotection

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with the commercially available 3-hydroxypyridine-2-carboxylic acid. The core of this strategy lies in the judicious use of a protecting group to temporarily mask the carboxylic acid functionality, thereby preventing undesired side reactions during the critical O-alkylation step.

The logical flow of this synthesis can be visualized as follows:

Synthesis_Overview Start 3-Hydroxypyridine-2-carboxylic Acid Intermediate1 Methyl 3-hydroxypyridine-2-carboxylate Start->Intermediate1 Esterification (Protection) Intermediate2 Methyl 3-propoxypyridine-2-carboxylate Intermediate1->Intermediate2 Williamson Ether Synthesis (O-Alkylation) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (Deprotection)

Caption: Overall synthetic workflow for this compound.

Part I: Protection of the Carboxylic Acid Moiety via Esterification

The initial and crucial step in this synthesis is the protection of the carboxylic acid group of 3-hydroxypyridine-2-carboxylic acid. The acidic proton of the carboxylic acid would otherwise interfere with the basic conditions required for the subsequent Williamson ether synthesis, leading to unwanted side reactions and diminished yields. A methyl ester is an ideal protecting group in this context as it is readily introduced and can be removed under conditions that are orthogonal to the ether linkage.

Protocol 1: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate

This protocol is adapted from a well-established method for the esterification of pyridine carboxylic acids.[1][2]

Reaction Scheme:

Esterification reactant 3-Hydroxypyridine-2-carboxylic Acid product Methyl 3-hydroxypyridine-2-carboxylate reactant->product Reflux reagent + CH3OH (H2SO4 catalyst)

Caption: Esterification of 3-hydroxypyridine-2-carboxylic acid.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (per 10g starting material)Moles
3-Hydroxypyridine-2-carboxylic AcidC₆H₅NO₃139.1110.0 g0.072
Methanol (MeOH)CH₄O32.04150 mL-
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.0812 mL0.216
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for extraction-
BrineNaCl (aq)-As needed for washing-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed for drying-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine-2-carboxylic acid (10.0 g, 72 mmol).

  • Add methanol (150 mL) to create a suspension.

  • Cool the flask in an ice bath (0 °C).

  • Slowly and with continuous stirring, add concentrated sulfuric acid (12 mL, 216 mmol) dropwise.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Petroleum Ether/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding saturated aqueous sodium bicarbonate solution until the pH reaches approximately 8.5.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Yield and Characterization:

  • Yield: ~10.9 g (99%)

  • Appearance: White solid

  • Melting Point: 74 °C[1]

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) = 10.64 (s, 1H, OH), 8.38 (dd, J = 3.9, 1.5 Hz, 1H), 7.38 (dd, J = 8.4, 1.5 Hz, 1H), 7.34 (dd, J = 8.4, 3.9 Hz, 1H), 4.06 (s, 3H, OCH₃).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 169.9, 158.9, 141.6, 130.2, 129.8, 126.3, 53.2.[1]

Part II: O-Alkylation via Williamson Ether Synthesis

With the carboxylic acid group protected, the synthesis proceeds to the key ether formation step. The Williamson ether synthesis is a classic and highly reliable method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide.[3][4][5] In this case, the phenoxide of methyl 3-hydroxypyridine-2-carboxylate is generated in situ and reacted with a propyl halide.

Protocol 2: Synthesis of Methyl 3-propoxypyridine-2-carboxylate

Reaction Scheme:

Williamson_Ether_Synthesis reactant Methyl 3-hydroxypyridine-2-carboxylate product Methyl 3-propoxypyridine-2-carboxylate reactant->product Heat reagent + CH3CH2CH2-Br (K2CO3, DMF)

Caption: Williamson ether synthesis for the preparation of methyl 3-propoxypyridine-2-carboxylate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (per 10g starting material)Moles
Methyl 3-hydroxypyridine-2-carboxylateC₇H₇NO₃153.1410.0 g0.065
1-BromopropaneC₃H₇Br122.999.7 g (7.2 mL)0.079
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.2113.5 g0.098
Dimethylformamide (DMF), anhydrousC₃H₇NO73.09100 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed for extraction-
WaterH₂O18.02As needed for washing-
BrineNaCl (aq)-As needed for washing-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed for drying-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add methyl 3-hydroxypyridine-2-carboxylate (10.0 g, 0.065 mol) and anhydrous potassium carbonate (13.5 g, 0.098 mol).

  • Add anhydrous dimethylformamide (100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (7.2 mL, 0.079 mol) to the reaction mixture.

  • Heat the reaction to 80 °C and maintain for 12-18 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Yield and Characterization:

  • Yield: High yields are expected for this reaction.

  • Appearance: Likely a pale yellow oil or a low-melting solid.

  • ¹H NMR (Predicted): δ (ppm) ~ 8.2 (dd, 1H), 7.4 (m, 2H), 4.1 (t, 2H, OCH₂), 3.9 (s, 3H, OCH₃), 1.9 (sextet, 2H, CH₂), 1.1 (t, 3H, CH₃).

  • ¹³C NMR (Predicted): δ (ppm) ~ 166, 155, 145, 128, 123, 120, 70 (OCH₂), 52 (OCH₃), 22 (CH₂), 10 (CH₃).

Part III: Deprotection to Yield the Final Product

The final step in the synthesis is the hydrolysis of the methyl ester to reveal the desired carboxylic acid. This is a standard transformation that can be achieved under basic conditions followed by acidification.

Protocol 3: Synthesis of this compound

Reaction Scheme:

Hydrolysis reactant Methyl 3-propoxypyridine-2-carboxylate product This compound reactant->product reagent 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (per 10g starting material)Moles
Methyl 3-propoxypyridine-2-carboxylateC₉H₁₁NO₃181.1910.0 g0.055
Lithium Hydroxide monohydrate (LiOH·H₂O)LiOH·H₂O41.963.5 g0.083
Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
WaterH₂O18.0250 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for extraction-
BrineNaCl (aq)-As needed for washing-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed for drying-

Step-by-Step Procedure:

  • Dissolve methyl 3-propoxypyridine-2-carboxylate (10.0 g, 0.055 mol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (3.5 g, 0.083 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate should form upon acidification. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Yield and Characterization:

  • Yield: Typically high for this hydrolysis step.

  • Appearance: White to off-white solid.

  • Melting Point: 118 °C[6]

  • ¹H NMR (Predicted): δ (ppm) ~ 12-13 (br s, 1H, COOH), 8.2 (dd, 1H), 7.5 (m, 2H), 4.1 (t, 2H, OCH₂), 1.9 (sextet, 2H, CH₂), 1.1 (t, 3H, CH₃). The carboxylic acid proton signal may be broad and its chemical shift is solvent and concentration dependent.[7][8]

  • ¹³C NMR (Predicted): δ (ppm) ~ 168 (COOH), 155, 145, 129, 124, 121, 70 (OCH₂), 22 (CH₂), 10 (CH₃). The carbonyl carbon of a carboxylic acid typically appears in the 165-185 ppm range.[7][9]

Conclusion: A Robust and Reproducible Pathway

The synthetic route detailed herein provides a robust and reproducible method for the preparation of this compound. By employing a logical sequence of protection, alkylation, and deprotection, this guide offers a clear and efficient pathway to this valuable building block. The provided protocols, complete with stoichiometric details and characterization data, are designed to be self-validating and readily adaptable for researchers in both academic and industrial settings. The successful synthesis of this core will undoubtedly facilitate the exploration of novel chemical space in the ongoing quest for new and improved therapeutic agents.

References

  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. Khan Academy.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • 13C-NMR Spectroscopy. Chemistry LibreTexts.
  • Esterification of pyridine carboxylic acids. Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
  • This compound. MySkinRecipes.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate.
  • 3-Hydroxypyridine-2-carboxylic acid. Wikipedia.
  • This compound. LabSolutions.
  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Center for Biotechnology Information.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Propoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-propoxypicolinic acid, a valuable building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document outlines a robust synthetic protocol and details the analytical techniques required for thorough characterization, ensuring scientific integrity and reproducibility.

Introduction and Significance

3-Propoxypicolinic acid belongs to the class of alkoxy-substituted picolinic acids. Picolinic acid and its derivatives are known for their ability to act as bidentate ligands, forming stable complexes with a variety of metal ions.[1][2] This property makes them crucial components in the design of catalysts, imaging agents, and therapeutic compounds. The introduction of a propoxy group at the 3-position of the picolinic acid scaffold can significantly modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and material characteristics. A fundamental understanding of its synthesis and a detailed characterization are paramount for its effective application in research and development.

Synthesis of 3-Propoxypicolinic Acid

The most direct and efficient method for the synthesis of 3-propoxypicolinic acid is the Williamson ether synthesis.[1][2][3] This classic organic reaction involves the O-alkylation of a deprotonated alcohol or phenol with an alkyl halide. In this case, the readily available 3-hydroxypicolinic acid serves as the starting material.

Reaction Principle and Causality

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The hydroxyl group of 3-hydroxypicolinic acid is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired ether linkage.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to fully deprotonate the phenolic hydroxyl group without competing in the alkylation reaction. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. Anhydrous polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (ACN), are ideal as they can dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.

The following diagram illustrates the logical workflow of the synthesis:

Synthesis_Workflow Start 3-Hydroxypicolinic Acid Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., NaH, K₂CO₃) in Anhydrous Solvent (e.g., DMF, ACN) Base->Deprotonation Intermediate Picolinate Salt Intermediate Deprotonation->Intermediate Alkylation SN2 Alkylation Intermediate->Alkylation Alkyl_Halide Propyl Halide (e.g., 1-Bromopropane) Alkyl_Halide->Alkylation Workup Aqueous Workup & Acidification Alkylation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-Propoxypicolinic Acid Purification->Product

Caption: Synthetic workflow for 3-Propoxypicolinic Acid.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 3-Hydroxypicolinic acid (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (3.0 eq)

  • 1-Bromopropane (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add 3-hydroxypicolinic acid.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material. The concentration should be approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. If using potassium carbonate, it can be added at room temperature. Allow the mixture to stir for 30-60 minutes at this temperature (for NaH) or 1 hour at room temperature (for K₂CO₃) to ensure complete deprotonation. Evolution of hydrogen gas will be observed with NaH.

  • Alkylation: Add 1-bromopropane dropwise to the reaction mixture via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-12 hours.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer with water (3x) and then with brine (1x).

  • Acidification and Isolation: The product will likely be in the aqueous layer as the carboxylate salt. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A precipitate of 3-propoxypicolinic acid should form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 3-Propoxypicolinic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-propoxypicolinic acid. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the final product.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the propyl group and the aromatic protons of the picolinic acid ring. The expected chemical shifts (in ppm, referenced to a standard) are summarized in the table below. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propoxy group.

Table 1: Predicted NMR Data for 3-Propoxypicolinic Acid

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity ¹³C NMR (Predicted δ, ppm)
-CH₃~1.0Triplet~10
-CH₂- (middle)~1.8Sextet~22
-O-CH₂-~4.1Triplet~70
H-4~7.4Doublet of doublets~125
H-5~7.3Doublet of doublets~120
H-6~8.3Doublet of doublets~148
C-2--~158
C-3--~160
C=O~13-14 (broad)Singlet~165

Note: Predicted chemical shifts are based on known data for similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed.

  • Fragmentation Pattern: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of the carboxyl group (-COOH) or parts of it.[4][5] For 3-propoxypicolinic acid, characteristic fragments would likely arise from the cleavage of the propoxy chain and the pyridine ring.

Table 2: Predicted Mass Spectrometry Data for 3-Propoxypicolinic Acid

Ion Predicted m/z Description
[M+H]⁺182.08Protonated molecule
[M-H]⁻180.07Deprotonated molecule
[M-C₃H₇]⁺122.02Loss of propyl radical
[M-COOH]⁺136.08Loss of carboxyl group
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

The IR spectrum of 3-propoxypicolinic acid is expected to show characteristic absorption bands for the carboxylic acid and the ether linkage.

Table 3: Predicted FT-IR Data for 3-Propoxypicolinic Acid

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aliphatic)2960-2850
C=O stretch (carboxylic acid)1730-1700
C=C and C=N stretch (aromatic ring)1600-1450
C-O stretch (ether)1260-1000
Crystallography

Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state. While obtaining suitable crystals can be challenging, the structural information is invaluable for understanding intermolecular interactions and packing in the solid state. Picolinic acid derivatives often crystallize in monoclinic or triclinic systems, and their packing is influenced by hydrogen bonding involving the carboxylic acid group and π-stacking of the pyridine rings.

The following diagram illustrates the relationship between the different characterization techniques and the information they provide about the molecule.

Characterization_Methods Molecule 3-Propoxypicolinic Acid NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry (ESI-MS) Molecule->MS IR Infrared Spectroscopy (FT-IR) Molecule->IR XRay X-ray Crystallography Molecule->XRay Structure Connectivity & Stereochemistry NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups SolidState 3D Structure & Packing XRay->SolidState

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Propoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of 3-propoxypyridine-2-carboxylic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related pyridine carboxylic acid compounds to propose a strategic framework for investigating this specific chemical class. We will explore potential therapeutic applications, delve into underlying mechanisms of action, and provide detailed experimental protocols to empower your research endeavors.

Introduction: The Therapeutic Potential of Pyridine Carboxylic Acid Scaffolds

Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and their derivatives have historically been a rich source of therapeutic agents for a wide array of diseases, including tuberculosis, cancer, diabetes, and inflammation.[1][2] The versatility of this scaffold lies in its structural features. The aromatic and electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for enzyme inhibition.[1] Furthermore, the ease of substitution on the pyridine ring allows for fine-tuning of a compound's activity and selectivity.[1]

The subject of this guide, this compound, belongs to the picolinic acid (pyridine-2-carboxylic acid) family. The introduction of a propoxy group at the 3-position offers unique steric and electronic properties that can be exploited for novel drug design. While literature directly investigating the biological activities of this compound is limited, the extensive research on analogous pyridine derivatives provides a strong rationale for its exploration as a source of new therapeutic leads. This guide will, therefore, focus on the most promising areas for investigation: anticancer, antimicrobial, and anti-inflammatory activities, as well as its potential as an enzyme inhibitor.

Part 1: Anticancer Activity

Derivatives of pyridine-2-carboxylic acid have demonstrated notable antitumor properties.[1] For instance, the natural product streptonigrin, which contains a picolinic acid moiety, has known antitumor and antibacterial effects.[1] More directly, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selectivity for cancer cells.[3] These compounds were found to induce mitotic arrest followed by apoptosis.[3] Additionally, metal complexes of pyridine carboxylic acids have shown promise, with some exhibiting low to medium activity against human tumor cell lines.[4][5]

The structural characteristics of this compound derivatives make them intriguing candidates for anticancer drug discovery. The pyridine and carboxylic acid groups can act as a bidentate ligand, chelating essential metal ions in metalloenzymes that are crucial for cancer cell proliferation. The propoxy group can be oriented to probe hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity.

Proposed Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Based on studies of similar compounds, a plausible mechanism of action for anticancer activity involves the disruption of the cell cycle, leading to apoptosis.[3] This can be investigated by treating cancer cell lines with the test compounds and analyzing cell cycle distribution and markers of apoptosis.

anticancer_mechanism Compound 3-Propoxypyridine-2- carboxylic Acid Derivative Cell Cancer Cell Compound->Cell Enters Mitosis Mitotic Arrest Cell->Mitosis Induces Apoptosis Apoptosis Mitosis->Apoptosis Leads to TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth

Caption: Proposed mechanism for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on a panel of human cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MDA-MB-435, SMMC-7721) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the desired concentration of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Compound Cell Line IC50 (µM) Reference
Complex Ⅵ (Zinc)SMMC-772121.80[4][5]
Ro 41-4439VariousLow micromolar[3]

Part 2: Antimicrobial Activity

Pyridine carboxylic acid derivatives have a long history as antimicrobial agents.[1] This includes natural antibiotics like streptonigrin and fusaric acid.[1] The antimicrobial activity of some pyridine derivatives is attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.[6] For example, pyridine-2,6-dithiocarboxylic acid acts as a metal chelator, and its antimicrobial effect can be reduced by the addition of certain metal ions like Fe(III), Co(III), and Cu(II).[6]

The 3-propoxy-substituted pyridine ring, combined with the carboxylic acid at the 2-position, presents a scaffold with potential for novel antimicrobial activity. The lipophilic propoxy group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.

Proposed Mechanism of Action: Metal Sequestration

A likely mechanism for the antimicrobial action of these compounds is the sequestration of essential metal ions, thereby disrupting critical metabolic pathways in bacteria and fungi.[6]

antimicrobial_mechanism Compound 3-Propoxypyridine-2- carboxylic Acid Derivative Microbe Bacterial/Fungal Cell Compound->Microbe Enters Metal Essential Metal Ions (Fe, Zn, etc.) Compound->Metal Chelates Enzyme Metalloenzymes Compound->Enzyme Inhibits via chelation Growth Microbial Growth Inhibition Compound->Growth Metal->Enzyme Required for function Enzyme->Growth Essential for

Caption: Proposed metal sequestration mechanism.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Grow fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) overnight at 30°C.

  • Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the respective broth.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

4. Determination of MIC:

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Compound Class Organism Activity Reference
Pyridine-based saltsS. aureus, E. coliMIC values reported[7]
2-Pyridone-3-carboxylic acidsS. aureusExcellent activity[8][9]
Pyridine carboxamidesGram-positive & Gram-negative bacteria, FungiSignificant activity[10]

Part 3: Anti-inflammatory Activity

Nicotinic acid (pyridine-3-carboxylic acid) derivatives are known to be good inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] The broader class of carboxylic acids has been shown to possess anti-inflammatory effects through various mechanisms, including the activation of the NRF2 pathway, a key regulator of cellular antioxidant responses.[11][12]

The this compound scaffold holds promise for the development of novel anti-inflammatory agents. The structural similarity to known COX inhibitors suggests a potential for similar activity.

Proposed Mechanism of Action: COX Inhibition and NRF2 Activation

The anti-inflammatory effects could be mediated through the inhibition of COX enzymes, thereby reducing the production of prostaglandins, and/or through the activation of the NRF2 pathway, leading to a reduction in oxidative stress and inflammation.[1][11][12]

anti_inflammatory_workflow cluster_0 COX Inhibition Pathway cluster_1 NRF2 Activation Pathway Compound 3-Propoxypyridine-2- carboxylic Acid Derivative COX COX-1 / COX-2 Enzymes Compound->COX Inhibits PGs Prostaglandins COX->PGs Produces Inflammation1 Inflammation PGs->Inflammation1 Mediates Compound2 3-Propoxypyridine-2- carboxylic Acid Derivative NRF2 NRF2 Transcription Factor Compound2->NRF2 Activates ARE Antioxidant Response Element NRF2->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulates Inflammation2 Reduced Oxidative Stress & Inflammation Antioxidant_Enzymes->Inflammation2

Caption: Dual proposed anti-inflammatory mechanisms.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Enzyme and Substrate Preparation:

  • Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

2. Assay Procedure:

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Add a saturating solution of stannous chloride to convert the resulting PGG2 to the more stable PGF2α.

3. Quantification:

  • Quantify the amount of PGF2α produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 values for both COX-1 and COX-2 inhibition.

Part 4: Enzyme Inhibition

Pyridine carboxylic acid derivatives are recognized as potent enzyme inhibitors targeting a wide range of enzymes.[1] The carboxylic acid group can coordinate with metal ions in the active site of metalloenzymes, while the pyridine ring can participate in various non-covalent interactions.[1] This makes them versatile scaffolds for designing inhibitors for enzymes such as urease, synthase, tyrosinase, and various kinases.[1]

The this compound structure is well-suited for targeting enzyme active sites. The propoxy group can be tailored to fit into specific hydrophobic pockets, potentially leading to high-potency and selective inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes. The example here is for α-amylase, an enzyme for which some pyridine carboxylic acid analogs have shown inhibitory activity.[13]

1. Reagents and Buffers:

  • α-amylase enzyme solution.

  • Starch solution (substrate).

  • Dinitrosalicylic acid (DNS) reagent for colorimetric detection of reducing sugars.

  • Phosphate buffer (pH 6.9).

2. Assay Procedure:

  • In a series of test tubes, add the phosphate buffer, α-amylase solution, and the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Add the starch solution to each tube to start the reaction and incubate for 15 minutes at 37°C.

  • Stop the reaction by adding the DNS reagent.

  • Heat the tubes in a boiling water bath for 5 minutes to allow for color development.

  • Cool the tubes and measure the absorbance at 540 nm.

3. Data Analysis:

  • The absorbance is proportional to the amount of reducing sugar (maltose) produced, which is indicative of enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive biological activities reported for the broader class of pyridine carboxylic acid derivatives, it is highly probable that derivatives of this compound will exhibit interesting anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols provided in this guide offer a clear roadmap for the initial biological evaluation of these compounds. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as in vivo studies to validate their therapeutic potential.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central.
  • Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. PubMed.
  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021, July).
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. J Clin Med Img Case Rep.
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). J Clin Med Img Case Rep.
  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2002, April). Anticancer Drugs.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
  • SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND. (2025, December 28).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.
  • Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2. PubMed.
  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. (2025, December 2).
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed.
  • Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. (2024, November 8).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.

Sources

The Chemistry and Legacy of Picolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine-2-carboxylic acid, commonly known as picolinic acid, represents a foundational scaffold in medicinal chemistry and chemical synthesis. First described in the late 19th century, its unique structural and electronic properties have led to its integration into a wide array of applications, from pharmaceuticals to herbicides. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic methodologies of picolinic acid. It further explores its profound biological significance, detailing its role as a crucial pharmacophore in drug development and offering insights into the structure-activity relationships of its derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing both historical context and practical, field-proven insights into the chemistry of this important heterocyclic compound.

Introduction: The Significance of the Pyridine-2-Carboxylic Acid Moiety

The pyridine ring, an aromatic heterocycle isoelectronic with benzene, is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a carboxylic acid group at the 2-position of the pyridine ring imbues the molecule, picolinic acid, with a unique set of properties that have been exploited by chemists for over a century. Its ability to act as a bidentate chelating agent, its role as a versatile synthetic intermediate, and its inherent biological activities have cemented its importance in both academic research and industrial applications.[3]

This guide will navigate the historical journey of picolinic acid, from its initial discovery to its current status as a "privileged" scaffold in modern drug discovery.[4] We will delve into the evolution of its synthesis, highlighting key classical and contemporary methods. Furthermore, we will explore its diverse biological roles, providing concrete examples of picolinic acid-derived drugs and their mechanisms of action. Finally, detailed experimental protocols for its synthesis are provided to serve as a practical resource for laboratory researchers.

Discovery and Historical Milestones

The history of picolinic acid is intrinsically linked to the broader story of pyridine chemistry. The parent heterocycle, pyridine, was first isolated in 1849 by the Scottish chemist Thomas Anderson from the oil obtained by the high-temperature heating of animal bones.[5] The first synthesis of pyridine was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron-tube furnace.[5]

While the exact first synthesis of pyridine-2-carboxylic acid is not definitively documented in a single landmark paper, early investigations into the oxidation of pyridine derivatives were crucial. A significant early report came from the chemist H. Weidel in 1879, who described the preparation of picolinic acid and noted its ability to form salts with metals, a key observation of its chelating properties.[6] This work is a cornerstone in the history of picolinic acid, as it not only provided an early synthetic route but also hinted at the coordination chemistry that would become a central aspect of its utility.

The Evolution of Synthetic Methodologies

The synthesis of pyridine and its derivatives has been a subject of intense study for well over a century, leading to the development of numerous named reactions. The approaches to synthesizing pyridine-2-carboxylic acid have evolved from classical oxidation methods to more sophisticated and efficient modern techniques.

Classical Synthetic Approaches

Historically, the synthesis of picolinic acid relied heavily on the oxidation of readily available 2-methylpyridine (α-picoline), a component of coal tar.

  • Permanganate Oxidation: A long-standing and reliable laboratory method involves the oxidation of 2-picoline with a strong oxidizing agent, most commonly potassium permanganate (KMnO₄).[3][7] This method, while effective, often requires careful control of reaction conditions to avoid over-oxidation and can generate significant amounts of manganese dioxide waste.

  • Nitric Acid Oxidation: Another classical approach involves the oxidation of 2-picoline using nitric acid.[3]

These early methods, though foundational, often suffered from moderate yields and the use of harsh reagents.

Modern Synthetic Strategies

Contemporary organic synthesis has focused on developing more efficient, scalable, and environmentally benign methods for preparing picolinic acid and its derivatives.

  • Hydrolysis of 2-Cyanopyridine: A widely used and high-yielding industrial method is the alkaline hydrolysis of 2-cyanopyridine.[8][9] This two-step process, starting from the ammoxidation of 2-picoline, provides a more controlled and often cleaner route to picolinic acid compared to direct oxidation.[3]

  • Catalytic Oxidation: More recent research has focused on the development of catalytic oxidation systems for the conversion of 2-picoline to picolinic acid. These methods often employ transition metal catalysts and can offer higher selectivity and more environmentally friendly conditions.[10]

The evolution of these synthetic methodologies reflects the broader trends in organic chemistry towards greater efficiency, selectivity, and sustainability.

Biological Significance and Drug Development

The pyridine-2-carboxylic acid scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a wide range of biological activities.[1][11][12] The nitrogen atom of the pyridine ring can participate in hydrogen bonding, while the carboxylic acid group provides a key site for interaction with biological targets, often through salt bridge formation or coordination with metal ions in enzyme active sites.[11]

Picolinic Acid as a Pharmacophore: Key Therapeutic Areas

Derivatives of picolinic acid have been successfully developed into drugs and clinical candidates for a variety of diseases:

  • Anticonvulsants: A number of picolinic acid amides have been investigated for their anticonvulsant properties. For instance, picolinic acid 2-fluorobenzylamide has shown significant efficacy in preclinical models.[6]

  • Antimicrobials and Antitumor Agents: The natural product streptonigrin, which contains a picolinic acid moiety, exhibits potent antitumor and antibacterial properties.[11] Other naturally occurring antibiotics like fusaric acid also feature this scaffold.[11]

  • Enzyme Inhibitors: The picolinate structure is a key component of several enzyme inhibitors. For example, Verubecestat, a BACE1 inhibitor for Alzheimer's disease, and the investigational anti-infective and immunomodulator PCL-016, highlight the versatility of this scaffold in targeting specific enzymes.[4][13]

  • Herbicides: Picolinic acid derivatives are also prominent in agriculture as synthetic auxin herbicides. Compounds like halauxifen-methyl and florpyrauxifen-benzyl are recent examples of commercially successful herbicides built upon this chemical framework.[8][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of picolinic acid derivatives can be finely tuned by modifying the substitution pattern on the pyridine ring and by derivatizing the carboxylic acid group. Quantum chemical calculations have been employed to correlate the electronic structure of picolinic acid derivatives with their physiological effects, suggesting that properties like ionization potential play a crucial role.[14] SAR studies on various series of picolinamide derivatives have revealed that the position and nature of substituents markedly influence their inhibitory activity and selectivity against specific biological targets, such as acetylcholinesterase.[4]

The following diagram illustrates the key features of the picolinic acid scaffold that contribute to its biological activity and provide opportunities for chemical modification in drug design.

Caption: Key structural features and modification sites of the picolinic acid scaffold.

Experimental Protocols

This section provides detailed, step-by-step methodologies for two common and reliable syntheses of pyridine-2-carboxylic acid.

Synthesis via Oxidation of 2-Picoline with Potassium Permanganate

This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[7]

Materials:

  • 2-Picoline (α-picoline)

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • Dry hydrogen chloride gas

  • 5-L three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Steam bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2500 mL of water and 50 g (0.54 mole) of 2-picoline.[7]

  • With stirring, add 90 g (0.57 mole) of potassium permanganate to the flask.[7]

  • Heat the mixture on a steam bath. The purple color of the permanganate should fade within approximately 1 hour.[7]

  • Add a second 90 g portion of potassium permanganate, followed by 500 mL of water.[7]

  • Continue heating with stirring until the purple color has disappeared, which may take 2-2.5 hours.[7]

  • Allow the reaction mixture to cool slightly, then filter to remove the precipitated manganese dioxide. Wash the filter cake with 1 L of hot water.[7]

  • Combine the filtrate and washings and concentrate the solution to 150-200 mL under reduced pressure.[7]

  • Filter the concentrated solution if necessary, then acidify to Congo red with concentrated hydrochloric acid (approximately 65-70 mL).[7]

  • Evaporate the acidified solution to dryness under reduced pressure.[7]

  • Reflux the solid residue with 250 mL of 95% ethanol for 1 hour and filter. Repeat the extraction with 150 mL of 95% ethanol.[7]

  • Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate.[7]

  • Chill the solution to approximately 10°C and continue to saturate with hydrogen chloride gas.[7]

  • Filter the precipitated picolinic acid hydrochloride and air-dry. The expected yield is 43-44 g (50-51%).[7]

Data Summary:

Starting MaterialReagentsProductYieldMelting Point (°C)
2-Picoline (50 g)KMnO₄ (180 g), HClPicolinic acid hydrochloride50-51%228-230
Synthesis via Hydrolysis of 2-Cyanopyridine

This method is commonly used for larger-scale preparations and generally provides a higher yield.[8][14]

Materials:

  • 2-Cyanopyridine

  • Deionized water

  • 30% Sodium hydroxide (NaOH) solution

  • 30% Hydrochloric acid (HCl) solution

  • Anhydrous ethanol

  • 500-mL three-necked flask

  • Heating mantle with stirring

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a 500-mL three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.[14]

  • Begin stirring and heat the mixture to 50°C.[14]

  • Slowly add 128.2 g of 30% sodium hydroxide solution to the flask.[14]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[14]

  • After the reflux period, distill off approximately 50 g of water.[14]

  • Cool the reaction solution to 20°C and carefully add 30% hydrochloric acid to adjust the pH to 2.5.[14]

  • Evaporate the reaction solution to dryness, for example, using steam distillation until the kettle temperature reaches 120°C.[14]

  • Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C with stirring for 2 hours to dissolve the product.[8]

  • Filter the hot solution to remove inorganic salts.

  • Allow the filtrate to cool to induce crystallization of the picolinic acid.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain picolinic acid. The expected yield is approximately 89.6%.[14]

Data Summary:

Starting MaterialReagentsProductYield
2-Cyanopyridine (100 g)30% NaOH, 30% HCl, EthanolPicolinic acid~89.6%

Visualization of Key Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the reaction mechanisms for the two primary synthetic routes to pyridine-2-carboxylic acid.

Oxidation_of_2_Picoline Picoline 2-Picoline Intermediate Manganate Ester Intermediate Picoline->Intermediate KMnO₄, H₂O, Heat Aldehyde 2-Pyridinecarboxaldehyde Intermediate->Aldehyde Oxidation PicolinicAcid Pyridine-2-carboxylic acid Aldehyde->PicolinicAcid Further Oxidation Hydrolysis_of_2_Cyanopyridine Cyanopyridine 2-Cyanopyridine Amide Picolinamide Intermediate Cyanopyridine->Amide NaOH, H₂O, Heat Picolinate Sodium Picolinate Amide->Picolinate NaOH, H₂O, Heat PicolinicAcid Pyridine-2-carboxylic acid Picolinate->PicolinicAcid HCl (acidification)

Caption: Alkaline Hydrolysis of 2-Cyanopyridine.

Conclusion

Pyridine-2-carboxylic acid, from its early discovery rooted in the foundational days of pyridine chemistry to its current prominence as a privileged scaffold, has demonstrated enduring importance in the chemical sciences. The evolution of its synthesis from classical oxidation methods to more refined modern procedures has made this valuable compound readily accessible for a myriad of applications. Its unique ability to chelate metals and serve as a versatile pharmacophore has led to the development of life-saving drugs, innovative agrochemicals, and valuable research tools. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological activity of picolinic acid is not merely an academic exercise but a gateway to future discoveries and the design of novel molecules with profound societal impact.

References

  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (2025). Benchchem.
  • Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704.
  • The synthetic method of 2-pyridine carboxylic acid. (2009). CN101602715A.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
  • Picolinic acid. (n.d.). In Wikipedia.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia, 68(3), 633–645.
  • Picolinic acid. (n.d.). Grokipedia.
  • Singer, A. W., & McElvain, S. M. (1940). Picolinic acid hydrochloride. Organic Syntheses, 20, 79.
  • Pyridine. (n.d.). In Wikipedia.
  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
  • The synthetic method of 2-pyridine carboxylic acid. (2009). CN101602715A.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(26), 16346–16377.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(26), 16346–16377.
  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines. (1987). EP0221023A2.
  • Oxidation of alkyl pyridines and alkyl quinolines. (1938). US2109954A.
  • Pyridine scaffold-bearing drugs in therapeutic applications. (2024).
  • Freeman, F. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Department of Chemistry, University of California.
  • Oxidation by permanganate: synthetic and mechanistic aspects. (2008). NIT Rourkela.
  • Preparation method of 2-pyridine carboxaldehyde. (2010). CN101723847A.
  • Katritzky, A. R., et al. (2005).
  • Kinetics and mechanism of electron-transfer reactions: Oxidation of pyridine by permanganate in aqueous acid perchlorate medium. (2016).
  • Potassium Permanganate. (n.d.). Organic Chemistry Portal.
  • A kind of method of preparing picolinic acid. (2012). CN102399183B.
  • Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. (2006).

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 3-Propoxypyridine-2-carboxylic Acid. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to elucidate the structure of novel organic compounds.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and understanding the precise substitution pattern is crucial for establishing structure-activity relationships (SAR). Spectroscopic analysis provides the definitive evidence for the molecular structure, confirming the presence of key functional groups and their connectivity. This guide will detail the principles, experimental protocols, and data interpretation for the comprehensive spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A rigorous and well-defined experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of a small organic molecule like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable carboxylic proton is observed.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Key parameters to set include the spectral width, number of scans, and relaxation delay. For a typical small molecule, 8-16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon atom.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is required compared to ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Figure 1: A generalized workflow for NMR data acquisition and processing.
Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects on the pyridine ring and typical values for propyl groups.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.5 - 7.7Doublet of doublets (dd)J ≈ 8, 51H
H-5~7.2 - 7.4Doublet of doublets (dd)J ≈ 8, 21H
H-6~8.1 - 8.3Doublet of doublets (dd)J ≈ 5, 21H
O-CH₂~4.1 - 4.3Triplet (t)J ≈ 72H
CH₂-CH₃~1.8 - 2.0SextetJ ≈ 72H
CH₃~1.0 - 1.2Triplet (t)J ≈ 73H
COOH~10 - 13Broad singlet (br s)-1H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (7.0 - 8.5 ppm): The three protons on the pyridine ring will appear in this region. The electron-withdrawing carboxylic acid group and the electron-donating propoxy group will influence their chemical shifts. The expected splitting pattern (doublet of doublets for each) arises from coupling to the other two aromatic protons.

  • Propoxy Group: The methylene group attached to the oxygen (O-CH₂) is the most deshielded of the propyl chain, appearing as a triplet around 4.2 ppm. The adjacent methylene group will be a sextet, and the terminal methyl group will be a triplet.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (10-13 ppm).[2] This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange.[2]

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. These are based on known chemical shifts for substituted pyridines and carboxylic acids.[3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~165 - 170
C-2~155 - 160
C-3~160 - 165
C-4~120 - 125
C-5~115 - 120
C-6~145 - 150
O-CH₂~70 - 75
CH₂-CH₃~20 - 25
CH₃~10 - 15
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected in the downfield region of the spectrum, typically around 165-170 ppm.[3]

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbons directly attached to the nitrogen, carboxylic acid, and propoxy group (C-2, C-3, and C-6) will be the most downfield.

  • Propoxy Carbons: The carbons of the propyl group will appear in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum is collected to account for atmospheric CO₂ and water vapor.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition clean Clean ATR Crystal background Collect Background clean->background sample Apply Sample to Crystal background->sample acquire Acquire IR Spectrum sample->acquire Final Spectrum Final Spectrum acquire->Final Spectrum

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.
Predicted Characteristic IR Absorption Bands

The following table lists the predicted key IR absorption bands for this compound. These predictions are based on characteristic vibrational frequencies for carboxylic acids and substituted pyridines.[5][6][7][8][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (carboxylic acid)1700-1725Strong
C=C and C=N stretch (pyridine ring)1550-1610Medium-Strong
C-O stretch (ether)1200-1250Strong
C-O stretch (carboxylic acid)1250-1350Medium
Interpretation of the IR Spectrum
  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded dimer.[7]

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[10]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1610 cm⁻¹ region.

  • C-O Stretches: Two distinct C-O stretching bands are anticipated: a strong band for the ether linkage (Ar-O-R) and another for the carboxylic acid C-O bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like this compound, often leading to the observation of the intact molecular ion.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Mass Analysis dissolve Dissolve in Solvent infuse Infuse into ESI Source dissolve->infuse ionize Electrospray Ionization infuse->ionize guide Guide Ions to Analyzer ionize->guide separate Separate by m/z guide->separate detect Detect Ions separate->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Figure 3: A simplified workflow for ESI-MS analysis.
Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .

m/z Predicted Identity Notes
182.08[M+H]⁺The protonated molecular ion; expected to be the base peak in ESI positive mode.
164.07[M+H - H₂O]⁺Loss of water from the carboxylic acid.
136.08[M+H - C₃H₆]⁺Loss of propene via McLafferty-type rearrangement or cleavage of the ether bond.
124.04[M+H - C₃H₅O]⁺Cleavage of the propoxy group.
78.03[C₅H₄N]⁺Pyridinium ion fragment.
Interpretation of the Mass Spectrum
  • Molecular Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of 182.08.[11] This confirms the molecular weight of the compound.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for carboxylic acids include the loss of water ([M+H - 18]) and the loss of the entire carboxylic acid group.[12] For the propoxy substituent, cleavage of the ether bond can occur, leading to the loss of a propoxy radical or propene.[13][14] The observation of these fragments would provide further evidence for the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid and the ether linkage. Mass spectrometry verifies the molecular weight and offers additional structural insights through fragmentation analysis. Together, these techniques provide an unambiguous confirmation of the molecular structure, a critical step in any chemical research and development endeavor.

References

  • Koczoń, P., Wierzejewska, M., & Rygielska, D. (2005). Experimental and theoretical vibrational frequency and interpreted IR and Raman spectra in the range between 1350-3437 cm-1 for picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure, 744-747, 559-567.
  • Atac, A., et al. (2014). Experimental and theoretical UV, NMR, and vibrational features of nicotinic acid N-oxide and nicotinamide N-oxide molecules. Journal of Spectroscopy, 2014.
  • Jetir. (2018).
  • ResearchGate. (2016). FT-IR spectra of Nicotinic acid (a) control and (b)
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2019). H.NMR-Spectrum of Compound{2}.
  • UCLA Chemistry. (n.d.). IR: carboxylic acids.
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • OSTI.gov. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines.
  • University of North Texas. (n.d.).
  • Science Ready. (n.d.).
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Indian Academy of Sciences. (1998). Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides.
  • YouTube. (2023).
  • YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Millersville University. (n.d.). IR Absorption Table.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

Sources

Solubility of 3-Propoxypyridine-2-carboxylic Acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Propoxypyridine-2-carboxylic Acid

Introduction: The Critical Role of Solubility in Drug Development

This compound, a substituted picolinic acid derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyridine carboxylic acid scaffold is a cornerstone in the development of a wide array of pharmaceuticals, from anti-tuberculosis agents to enzyme inhibitors for cancer therapy[1][2]. The therapeutic efficacy and biopharmaceutical behavior of any potential drug candidate are fundamentally governed by its physicochemical properties, among which aqueous and solvent solubility are paramount.

Poor solubility can severely hamper drug development, leading to low bioavailability, challenging formulation, and unreliable results in preclinical assays. Therefore, a thorough understanding and accurate determination of the solubility profile of a molecule like this compound are not merely procedural steps but a critical foundation for successful research and development.

This guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, chemists, and formulation scientists, offering both theoretical insights and practical, field-proven methodologies for its determination. We will delve into the molecular characteristics that govern its solubility, provide a detailed protocol for experimental measurement, and discuss the influence of key variables such as solvent choice and pH.

Molecular Profile and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical properties. The molecule consists of a pyridine ring, a carboxylic acid group at position 2, and a propoxy group at position 3.

Caption: Molecular Structure of this compound.

This unique combination of functional groups dictates its solubility behavior:

  • Pyridine Ring: A polar, aromatic heterocycle that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor via the nitrogen atom.

  • Carboxylic Acid Group: A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group is ionizable, making the molecule's solubility highly dependent on pH.

  • Propoxy Group: A nonpolar alkyl ether group that adds hydrophobicity to the molecule, which will likely decrease its solubility in highly polar solvents like water compared to its parent compound, picolinic acid.

A summary of the known physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol [3]
Appearance Solid (predicted)Inferred
Melting Point 118°C (lit.)[3]
Synonyms 3-Propoxypicolinic Acid[3]

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents[4]. For this compound, several factors are at play.

G Solubility Solubility of This compound Solvent Solvent Properties Polarity Polarity (e.g., Water, Ethanol, Hexane) Solvent->Polarity Determines H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Determines Solute Solute Properties (The Molecule Itself) Structure Molecular Structure (Polar/Nonpolar Groups) Solute->Structure Defined by pKa Acid Dissociation Constant (pKa) Solute->pKa Defined by Temperature Temperature Temperature->Solubility Directly Affects (Usually Increases) pH pH of Solution pH->Solubility Critically Affects (via Ionization) Polarity->Solubility Influences H_Bonding->Solubility Influences Structure->Solubility Influences pKa->pH Governs Response to Shake_Flask_Workflow start Start prep 1. Preparation - Weigh excess solid compound into vials. - Add precise volume of chosen solvent. start->prep equilibrate 2. Equilibration - Seal vials tightly. - Agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. prep->equilibrate separate 3. Phase Separation - Centrifuge or filter (0.22 µm syringe filter) to remove undissolved solid. equilibrate->separate dilute 4. Sample Dilution - Take a precise aliquot of the supernatant. - Dilute with a suitable solvent to fall within the analytical method's linear range. separate->dilute analyze 5. Concentration Analysis - Quantify compound concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). dilute->analyze calculate 6. Calculation - Calculate original saturated concentration, accounting for the dilution factor. analyze->calculate end End (Solubility Value) calculate->end

Caption: Experimental Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

2. Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~5-10 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[5] The solution should appear as a slurry with visible solid material.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This is a critical step to ensure no solid particles are carried over.

  • Sample Preparation for Analysis:

    • Accurately pipette an aliquot of the clear, saturated supernatant into a new vial.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration that is within the linear range of your analytical method's calibration curve. Record the dilution factor precisely.

  • Quantitative Analysis:

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Analyze the diluted sample and the calibration standards using a validated HPLC-UV or LC-MS method.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in µg/mL, mg/mL, or mM.

Alternative Approaches: In Silico Solubility Prediction

In modern drug discovery, computational (in silico) models are increasingly used for the early prediction of physicochemical properties like solubility. These methods use the molecular structure to estimate solubility based on thermodynamic principles or machine learning algorithms trained on large datasets of known experimental values.[6][7]

  • Thermodynamic Models: Methods like COSMO-RS predict solubility from quantum chemical calculations of the molecule's surface properties.[8] They can provide good estimates but may require significant computational resources.

  • Machine Learning Models: These models use quantitative structure-property relationship (QSPR) approaches to correlate structural descriptors with experimental solubility data. They are often very fast but are dependent on the quality and scope of the training data.[4]

While these predictive tools do not replace experimental measurement, they are invaluable for prioritizing compounds and selecting appropriate solvents for experimental studies, thereby streamlining the research process.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its potential as a therapeutic agent. While direct experimental data is sparse, an understanding of its molecular structure, combined with data from analogous compounds like picolinic acid, allows for a rational prediction of its behavior. Its solubility is expected to be moderate in polar solvents and highly dependent on pH, with a significant increase in aqueous solubility under neutral to basic conditions.

For definitive characterization, the shake-flask method remains the most reliable approach. The detailed protocol provided in this guide offers a robust framework for researchers to accurately determine the thermodynamic solubility of this compound in any solvent system of interest. This empirical data is indispensable for guiding formulation strategies, ensuring data integrity in biological assays, and ultimately, advancing the compound through the drug development pipeline.

References

  • Palmer, D. S., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
  • Mohammadian, E., et al. (2014). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]
  • Vermeire, F. H., et al. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]
  • Sorkun, M. C., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Ghafourian, T., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
  • Solubility of Things. Picolinic acid. [Link]
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Dias, A. M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
  • Dias, A. M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. [Link]
  • Hörter, D., & Dressman, J. B. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]
  • Dias, A. M. A., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
  • Nafees, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
  • LabSolutions. This compound. [Link]
  • Nafees, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
  • Schröder, B., et al. (2010). Predicting Carboxylic Acid Solubility. Scribd. [Link]
  • Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Jinjing Chemical Blog. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxypyridine-2-carboxylic acid is a synthetic organic compound featuring a pyridine-2-carboxylic acid scaffold. While direct experimental evidence for its biological activity is not extensively documented in publicly available literature, its structural similarity to a well-established class of drugs, the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs), suggests a strong potential for therapeutic intervention in diseases characterized by hypoxic stress, such as chronic kidney disease-associated anemia. This guide provides a comprehensive exploration of prolyl hydroxylase domain (PHD) enzymes as a potential therapeutic target for this compound, detailing the underlying mechanism of action, proposing a rigorous experimental workflow for target validation, and discussing the potential therapeutic implications.

Introduction to this compound

This compound, also known as 3-propoxypicolinic acid, is a small molecule with the chemical formula C9H11NO3[1]. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at position 2 and a propoxy group at position 3. The pyridine carboxylic acid moiety is a key structural feature found in numerous biologically active compounds and approved drugs[2][3]. This structural alert, particularly its resemblance to the 2-oxoglutarate (2-OG) cofactor, points towards a potential interaction with 2-OG-dependent dioxygenases, a large family of enzymes involved in various physiological processes[4][5].

The Hypothesized Primary Therapeutic Target: Prolyl Hydroxylase Domain (PHD) Enzymes

Based on its core structure, the most compelling potential therapeutic target for this compound is the class of enzymes known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3)[5][6]. These enzymes are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway, a critical cellular response to low oxygen levels (hypoxia)[5][7].

The HIF Signaling Pathway: A Master Regulator of Oxygen Homeostasis

The HIF transcription factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (also known as ARNT)[5]. Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the PHD enzymes, which hydroxylate specific proline residues on HIF-α[8]. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex, to recognize and bind to HIF-α, leading to its ubiquitination and subsequent proteasomal degradation[7][8].

Under hypoxic conditions, the PHD enzymes, which require molecular oxygen as a co-substrate, are inhibited[6]. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes[9]. The activation of these genes orchestrates a multifaceted adaptive response to hypoxia, including:

  • Erythropoiesis: Increased production of erythropoietin (EPO) to stimulate red blood cell formation[10].

  • Angiogenesis: Promotion of new blood vessel growth.

  • Iron Metabolism: Regulation of genes involved in iron absorption and utilization[6][11].

  • Glycolysis and Glucose Transport: Shifting cellular metabolism towards anaerobic pathways[6].

The following diagram illustrates the HIF signaling pathway under normoxic and hypoxic conditions.

HIF Signaling Pathway Figure 1: The HIF Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PHI HIFa_normoxia HIF-α PHD PHD Enzymes (O₂, Fe²⁺, 2-OG) HIFa_normoxia->PHD Hydroxylation HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH VHL VHL E3 Ligase HIFa_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIFa_hypoxia HIF-α HIF_dimer HIF-α/β Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-β (ARNT) HIFb->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation PHD_inhibited PHD Enzymes (Inhibited) HIF_PHI 3-Propoxypyridine- 2-carboxylic Acid (Hypothesized) HIF_PHI->PHD_inhibited Inhibition

Caption: HIF signaling under normal and low oxygen conditions.

Mechanism of PHD Inhibition

HIF-PHIs are small-molecule compounds that act as competitive inhibitors of 2-oxoglutarate at the active site of PHD enzymes[4][12]. By mimicking the hypoxic state, these inhibitors stabilize HIF-α, leading to the activation of downstream target genes[9][13]. Given that this compound shares the pyridine carboxylic acid scaffold with several known HIF-PHIs, it is plausible that it could similarly occupy the 2-OG binding pocket of PHD enzymes, thereby inhibiting their activity.

Experimental Workflow for Target Validation

To validate the hypothesis that this compound targets PHD enzymes and activates the HIF pathway, a systematic experimental approach is required.

In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits the enzymatic activity of the three PHD isoforms (PHD1, PHD2, and PHD3).

Protocol: PHD2 Inhibition Assay (Example)

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • 2-Oxoglutarate (2-OG).

    • Ascorbate.

    • Ferrous iron (Fe²⁺).

    • This compound (test compound).

    • Known PHD inhibitor (e.g., Roxadustat) as a positive control.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Detection reagent (e.g., luminescence-based oxygen consumption assay or mass spectrometry to detect hydroxylated peptide).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the assay buffer, recombinant PHD2, Fe²⁺, and the HIF-1α peptide substrate.

    • Add the test compound or control to the wells.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of 2-OG and ascorbate.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the signal according to the chosen detection method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

The following diagram outlines the experimental workflow for target validation.

Experimental Workflow Figure 2: Experimental Workflow for Target Validation start Start: Hypothesis Formulation in_vitro In Vitro Enzyme Assays (PHD1, PHD2, PHD3) Determine IC50 start->in_vitro cell_based Cell-Based Assays (e.g., Hep3B, RCC4 cells) in_vitro->cell_based If active hif_stabilization HIF-1α/2α Stabilization (Western Blot) cell_based->hif_stabilization target_gene Target Gene Upregulation (EPO, VEGF - qPCR) cell_based->target_gene in_vivo In Vivo Models (e.g., Rodent model of renal anemia) hif_stabilization->in_vivo If active target_gene->in_vivo If active hemoglobin Hemoglobin Levels in_vivo->hemoglobin epo_levels Endogenous EPO Levels in_vivo->epo_levels end Conclusion: Target Validated hemoglobin->end epo_levels->end

Caption: A stepwise approach for validating the therapeutic target.

Cell-Based Assays

If direct inhibition of PHD enzymes is confirmed, the next step is to assess the compound's activity in a cellular context.

  • HIF-α Stabilization: Treat cells (e.g., human hepatoma Hep3B or renal cell carcinoma RCC4 cells) with this compound and measure HIF-1α and HIF-2α protein levels by Western blotting. A dose-dependent increase in HIF-α levels would indicate cellular activity[4].

  • Target Gene Expression: Following treatment with the compound, quantify the mRNA levels of HIF target genes such as EPO and VEGF using quantitative real-time PCR (qPCR) to confirm downstream pathway activation.

In Vivo Efficacy Studies

Positive results from in vitro and cell-based assays would warrant investigation in animal models. For instance, in a rodent model of chronic kidney disease-induced anemia, treatment with this compound should lead to an increase in hemoglobin and endogenous erythropoietin levels[10][11].

Potential Therapeutic Applications and Off-Target Considerations

The primary therapeutic application for a potent and selective HIF-PHI is the treatment of anemia associated with chronic kidney disease[10][13]. These oral medications offer an alternative to injectable erythropoiesis-stimulating agents (ESAs)[10]. Other potential applications include the treatment of ischemia-related conditions and inflammatory diseases[6].

It is crucial to assess the selectivity of this compound against other 2-OG-dependent dioxygenases to minimize potential off-target effects[4].

Summary of Key Data and Comparative Analysis

The following table summarizes the key parameters to be determined for this compound and provides a hypothetical comparison with a known HIF-PHI.

ParameterThis compound (Hypothetical Data)Roxadustat (Reference)Experimental Assay
PHD2 IC50 To be determinedLow nanomolarIn vitro enzyme assay
HIF-1α Stabilization (EC50) To be determinedMid nanomolarCell-based Western blot
EPO mRNA Upregulation (EC50) To be determinedMid nanomolarCell-based qPCR
In Vivo Efficacy To be determinedIncreased hemoglobin in CKD modelsAnimal models of anemia

Conclusion

While the therapeutic targets of this compound have not been definitively established, its chemical structure strongly suggests that it may function as an inhibitor of prolyl hydroxylase domain enzymes. This would position it as a potential oral therapeutic for the treatment of anemia and other hypoxia-related disorders. The experimental workflow outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis and explore the full therapeutic potential of this compound. Further research is warranted to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy.

References

  • Frontiers. (n.d.). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases.
  • NIH. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor.
  • Haase Lab. (2022). The Hypoxia-Inducible Factor Pathway (HIF).
  • PubMed. (n.d.). Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors.
  • Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor.
  • NIH. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia.
  • Volker Haase. (2024). HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials.
  • Benchchem. (n.d.). Prolyl 4-Hydroxylase Inhibitors: A Comparative Meta-Analysis of Clinical Trials for Anemia in Chronic Kidney Disease.
  • LabSolutions. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed Central. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
  • J Med Chem. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids.
  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • PubMed. (1991). Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor.
  • MDPI. (n.d.). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.
  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

In silico prediction of 3-Propoxypyridine-2-carboxylic Acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 3-Propoxypyridine-2-carboxylic Acid Properties for Drug Development

Abstract

In the early stages of drug discovery, the ability to predict the physicochemical, pharmacokinetic, and toxicological properties of a candidate molecule is paramount. This process, known as developability assessment, aims to identify and mitigate liabilities that could lead to costly late-stage failures.[1][2] In silico (computational) methods provide a rapid, cost-effective, and ethically sound approach to generate these critical predictive insights, complementing and guiding subsequent in vitro and in vivo testing.[3][4] This guide provides a comprehensive, step-by-step framework for the in silico characterization of this compound, a pyridinecarboxylic acid derivative.[5] We will detail the methodologies for predicting its core physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and specific toxicological endpoints, grounding our protocols in established, publicly accessible computational tools.

Introduction: The Imperative for Early Assessment

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[6] Integrating computational screening into the early stages of development allows researchers to prioritize compounds with a higher probability of success, refine chemical structures to enhance desired properties, and identify potential liabilities before significant resources are invested.[7][8]

This compound (also known as 3-Propoxypicolinic Acid) is a small molecule with the following identifiers:

  • CAS Number: 14440-94-9[9]

  • Molecular Formula: C₉H₁₁NO₃[9]

  • Molecular Weight: 181.19 g/mol [9]

  • SMILES: CCCOC1=C(C(=O)O)N=CC=C1

This guide will use this molecule as a case study to demonstrate a robust in silico workflow, providing researchers with the rationale and practical steps needed to perform a comprehensive developability assessment on their own compounds of interest.

Foundational Analysis: Physicochemical Properties

A molecule's fundamental physicochemical properties, such as its acidity (pKa) and solubility (logS), govern its behavior in a biological system. They are critical determinants of its absorption, distribution, and interaction with targets.[10]

The Central Role of pKa and Solubility
  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid in solution. For a drug candidate, the pKa is crucial because it determines the molecule's ionization state at a given pH.[11] The charge of a molecule profoundly impacts its ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its binding affinity to its intended target.[12]

  • Aqueous Solubility (logS): For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[13] Predicting solubility helps in the early identification of compounds that may require formulation strategies to improve their dissolution.

Predictive Workflow for Physicochemical Properties

We will utilize the SwissADME web server, a robust, free tool for predicting a wide range of molecular properties.

Protocol 1: Predicting pKa and Solubility with SwissADME

  • Navigate to the SwissADME website.

  • Input the Molecule: In the "List of SMILES" text box, enter the SMILES string for this compound: CCCOC1=C(C(=O)O)N=CC=C1.

  • Initiate Analysis: Click the "Run" button to start the calculation.

  • Retrieve Data: The results page will display a comprehensive set of predicted properties. Locate the "Physicochemical Properties" and "Water Solubility" sections.

  • Record Values: Document the predicted pKa and logS values for further analysis. The causality behind this step is to establish a baseline understanding of the molecule's fundamental chemical nature before predicting its more complex biological interactions.

cluster_input Step 1: Input cluster_tool Step 2: Prediction Tool cluster_output Step 3: Output Analysis SMILES Molecule Identifier (SMILES String) SwissADME SwissADME Web Server SMILES->SwissADME Submit for Calculation pKa Predicted pKa (Ionization State) SwissADME->pKa Generates logS Predicted logS (Aqueous Solubility) SwissADME->logS Generates cluster_input Step 1: Input cluster_tool Step 2: Prediction Tool cluster_output Step 3: ADMET Profile SMILES Molecule Identifier (SMILES String) pkCSM pkCSM Web Server SMILES->pkCSM Submit for Calculation Absorption Absorption (GI, BBB) pkCSM->Absorption Distribution Distribution (VDss, PPB) pkCSM->Distribution Metabolism Metabolism (CYP Inhibition) pkCSM->Metabolism Excretion Excretion (Total Clearance) pkCSM->Excretion Toxicity Toxicity (AMES, hERG) pkCSM->Toxicity cluster_input Step 1: Input cluster_tool Step 2: Prediction Tool cluster_output Step 3: Toxicological Profile SMILES Molecule Identifier (SMILES String) ProTox ProTox-II Web Server SMILES->ProTox Submit for Prediction LD50 Oral Toxicity (LD50) & Toxicity Class ProTox->LD50 Predicts OrganTox Organ Toxicity (e.g., Hepatotoxicity) ProTox->OrganTox Predicts GenoTox Genotoxicity (Mutagenicity) ProTox->GenoTox Predicts

Sources

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 3-Propoxypyridine-2-carboxylic Acid in Pharmaceutical Development

This compound is a pyridine carboxylic acid derivative of significant interest in the pharmaceutical industry. As a potential metabolite of various drug candidates, an impurity arising from synthesis, or a key starting material, its precise and accurate quantification is paramount for ensuring drug safety, efficacy, and quality. The polarity and potential for zwitterionic characteristics, common to pyridine carboxylic acids, present unique analytical challenges that necessitate robust and reliable methodologies.[1][2]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to meet the rigorous standards of regulatory bodies, drawing upon the framework of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][3]

Method Selection: A Dichotomy of Robustness and Sensitivity

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. For the quantification of this compound, we present two primary techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of the pharmaceutical industry, HPLC-UV offers a robust, cost-effective, and widely accessible method for the quantification of this compound in bulk materials and simple formulations where concentration levels are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the quantification of trace levels of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard. Its unparalleled sensitivity and selectivity make it the method of choice for pharmacokinetic and metabolic studies.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method leverages reversed-phase chromatography to separate this compound from other components in the sample, followed by detection using a UV spectrophotometer. The pyridine ring and the carboxylic acid group in the analyte provide a chromophore that absorbs UV light, allowing for quantitative measurement. To overcome the challenges of retaining and achieving good peak shape for this polar, ionizable compound, a mixed-mode column with both reversed-phase and ion-exchange characteristics is recommended.[1][3][4]

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in a suitable diluent (e.g., Methanol/Water) prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System with UV Detector prep3->hplc_system Inject Sample column Mixed-Mode C18/Cation-Exchange Column hplc_system->column mobile_phase Isocratic or Gradient Elution (e.g., Acetonitrile and Phosphate Buffer) column->mobile_phase detection UV Detection at λmax (e.g., ~265 nm) mobile_phase->detection data_acq Chromatogram Acquisition detection->data_acq integration Peak Integration and Area Measurement data_acq->integration calibration Quantification against a Calibration Curve integration->calibration

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[3]

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic, 70% A / 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (determine the λmax of this compound experimentally)

  • Run Time: 10 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

This method is designed for the ultra-sensitive and highly selective quantification of this compound in complex biological matrices. The analyte is first separated from matrix components using reversed-phase UPLC. Detection is achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte, which provides exceptional selectivity and minimizes interferences. Due to the polar nature of carboxylic acids, derivatization can be employed to improve chromatographic retention and ionization efficiency, although a direct analysis is also feasible.[5][6]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Plasma/Urine Sample Collection prep2 Protein Precipitation (e.g., with Acetonitrile) prep1->prep2 prep3 Centrifugation and Supernatant Collection prep2->prep3 prep4 (Optional) Derivatization prep3->prep4 lcms_system UPLC System coupled to a Triple Quadrupole MS prep4->lcms_system Inject Sample column Reversed-Phase C18 Column lcms_system->column mobile_phase Gradient Elution (e.g., Water with 0.1% Formic Acid and Acetonitrile) column->mobile_phase detection MRM Detection (Positive or Negative Ion Mode) mobile_phase->detection data_acq MRM Chromatogram Acquisition detection->data_acq integration Peak Integration and Ratio to Internal Standard data_acq->integration calibration Quantification against a Matrix-Matched Calibration Curve integration->calibration

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS) of this compound (e.g., ¹³C₆-labeled)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, rat urine)

2. Instrumentation:

  • UPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. UPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: m/z [M+H]⁺ → Q3: m/z [Fragment ion]⁺

    • Internal Standard: Q1: m/z [M+H]⁺ (labeled) → Q3: m/z [Fragment ion]⁺ (labeled) (Note: The exact m/z values need to be determined by direct infusion of the analyte and internal standard into the mass spectrometer.)

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and SIL-IS in methanol.

  • Working Solutions: Prepare intermediate and working solutions of the analyte and SIL-IS by dilution in a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Spike control biological matrix with the analyte working solutions to create a calibration curve over the desired concentration range.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the SIL-IS at a fixed concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

6. Data Analysis and Quantification:

  • Calculate the peak area ratio of the analyte to the SIL-IS.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

  • Quantify the concentration of this compound in the unknown samples from the calibration curve.

Method Validation: Ensuring Data Integrity

All analytical methods must be validated to ensure they are fit for their intended purpose.[7] The validation should be conducted in accordance with ICH Q2(R2) guidelines and should assess the following parameters:[1][3]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Validation Parameters and Interdependencies

Validation Method Validation (ICH Q2(R2)) Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity Proportionality of signal to concentration Validation->Linearity Accuracy Accuracy Closeness to the true value Validation->Accuracy Precision Precision Repeatability and intermediate precision Validation->Precision Robustness Robustness Resilience to small method variations Validation->Robustness LOD LOD Lowest detectable concentration Specificity->LOD LOQ LOQ Lowest quantifiable concentration Specificity->LOQ Range Range Upper and lower limits of reliable quantification Linearity->Range Precision->Accuracy Precision->LOQ

Caption: Key parameters for analytical method validation as per ICH guidelines.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the two analytical methods described. These values are illustrative and should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%90-110% (in matrix)
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~ 100 ng/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 300 ng/mL~ 0.5 ng/mL
Typical Application Bulk material, simple formulationsBiological matrices (plasma, urine)

Conclusion: A Framework for Reliable Quantification

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between the robust and accessible HPLC-UV method and the highly sensitive and selective LC-MS/MS method will be dictated by the specific analytical challenge at hand. By adhering to the principles of method validation outlined herein, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data that is crucial for advancing pharmaceutical research and development.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
  • AMSbiopharma. (2025).
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
  • Creese, A. J., & Cooper, H. J. (2011). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Bioanalysis, 3(15), 1749-1760. [Link]
  • International Council for Harmonisation. (2022).
  • Yin, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
  • Waters Corporation. (2014). UPLC/MS/MS Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA PLASMA. [Link]
  • Higashi, T., & Ogawa, S. (2008). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of health science, 54(6), 639-646. [Link]
  • Al-Tannak, N. F., & Hemmateenejad, B. (2018). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS omega, 3(11), 15729-15741. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Propoxypyridine-2-carboxylic Acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification crucial for quality control and drug development. The method utilizes a C18 stationary phase with a buffered mobile phase to ensure optimal separation and peak symmetry. The protocol has been developed with consideration for the amphoteric nature of the analyte and is suitable for routine analysis in research and industrial settings. This document provides a detailed methodology, including system suitability parameters, and outlines a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a substituted picolinic acid derivative. Picolinic acid and its analogs are known for their role as intermediates in the synthesis of a wide range of biologically active molecules. The accurate determination of the purity and concentration of this compound is therefore of significant importance in ensuring the quality and efficacy of final pharmaceutical products.

The chemical structure of this compound, containing both a basic pyridine nitrogen and an acidic carboxylic acid group, presents a unique challenge for chromatographic analysis. The ionization of these functional groups is highly dependent on the pH of the mobile phase, which can significantly impact retention time, peak shape, and overall resolution. This application note addresses these challenges by providing a method that carefully controls the mobile phase pH to achieve consistent and reproducible results.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While experimental data for this compound is limited, we can infer its properties from closely related analogs.

  • Structure:

    • Synonym: 3-Propoxypicolinic Acid

    • Molecular Formula: C₉H₁₁NO₃

    • Molecular Weight: 181.19 g/mol

    • Melting Point: 118°C[1]

  • pKa Estimation: The molecule possesses two ionizable centers: the carboxylic acid group and the pyridine nitrogen.

    • The pKa of the carboxylic acid is expected to be in the range of 2-3. Picolinic acid (pyridine-2-carboxylic acid) has a pKa of approximately 1.0 for the carboxylic acid and 5.4 for the pyridine nitrogen. The propoxy group at the 3-position is an electron-donating group, which would be expected to slightly increase the pKa of the carboxylic acid and the pyridine nitrogen.

    • The pKa of the pyridine nitrogen is estimated to be in the range of 5-6.

  • UV Absorbance: Pyridine and its derivatives typically exhibit strong UV absorbance. Pyridine itself has absorbance maxima around 254 nm.[2] The carboxylic acid group will also contribute to the UV absorbance. Therefore, a detection wavelength in the range of 254-270 nm is expected to provide good sensitivity.

Based on these properties, a reverse-phase HPLC method with a buffered mobile phase is the most suitable approach. By controlling the pH of the mobile phase, we can suppress the ionization of either the acidic or basic group to achieve optimal retention and peak shape. For this method, we will aim for a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid. This will ensure that the carboxylic acid is in its neutral, more retained form, leading to better interaction with the C18 stationary phase and improved peak symmetry.

HPLC Method and Protocol

This section details the recommended HPLC method for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (reagent grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water with 0.1% formic acid provides a pH of approximately 2.7. This low pH ensures that the carboxylic acid group of the analyte is protonated and in its non-ionized form, leading to better retention and peak shape on the reverse-phase column.

  • Column: A standard C18 column provides excellent retention and selectivity for moderately polar compounds like this compound.

  • Detection Wavelength: Based on the UV absorbance of similar pyridine carboxylic acids, 265 nm was chosen to provide good sensitivity.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results, in accordance with ICH Q2(R1) guidelines.[3][4] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Injecting a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Injecting a placebo (sample matrix without the analyte) to confirm the absence of interference.

  • Performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and demonstrating that the degradation product peaks are well-resolved from the main analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • The linearity should be evaluated by linear regression analysis, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Accuracy can be determined by spike recovery studies, where a known amount of the analyte is added to a placebo.

  • The percentage recovery should be calculated.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same operating conditions. The relative standard deviation (RSD) should be calculated.

  • Intermediate Precision (Inter-day precision): The analysis should be repeated on different days, with different analysts, and on different equipment. The RSD between the results from the different days should be calculated.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Vary critical parameters such as:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • The effect of these variations on the retention time, peak area, and peak symmetry should be evaluated.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Before starting the analysis, perform at least five replicate injections of a standard solution.

  • The following parameters should be monitored:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0%.

Acceptance Criteria for Method Validation

The following table summarizes the typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters should pass under all varied conditions.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The detailed validation protocol ensures that the method will generate trustworthy and reproducible data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • gmp-compliance.org.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
  • International Council for Harmonis
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2015).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • SIELC Technologies. Picolinic Acid. [Link]
  • SIELC Technologies.
  • LabSolutions. This compound. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
  • Teledyne ISCO. (2012).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • SIELC Technologies. Separation of 4-(3-Phenylpropyl)pyridine-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
  • PubChem. 3-Nitropyridine-2-carboxylic acid. [Link]
  • Pipzine Chemicals. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. [Link]
  • Wikipedia. Pyridinecarboxylic acid. [Link]
  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

Sources

Application Notes & Protocols: 3-Propoxypyridine-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-propoxypyridine-2-carboxylic acid as a key building block in modern organic synthesis. We delve into its synthesis, physicochemical properties, and its application in cornerstone reactions such as amide bond formation, esterification, and advanced decarboxylative cross-coupling. The protocols herein are presented with a focus on mechanistic rationale and experimental causality, ensuring robust and reproducible outcomes in the laboratory.

Introduction: The Strategic Value of this compound

Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, with the pyridine ring being one of the most prevalent motifs in FDA-approved drugs.[1][2] this compound emerges as a particularly valuable building block due to its trifunctional nature. The pyridine nitrogen acts as a hydrogen bond acceptor and a handle for coordination chemistry; the carboxylic acid at the C2 position provides a reliable point for derivatization into amides and esters; and the propoxy group at the C3 position offers a lipophilic substituent that can modulate physicochemical properties such as solubility and metabolic stability.

This guide explores the synthetic utility of this molecule, providing both foundational knowledge and actionable laboratory protocols.

Physicochemical Properties

A clear understanding of a building block's physical properties is critical for experimental design, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 14440-94-9[3]
Molecular Formula C₉H₁₁NO₃[3][4]
Molecular Weight 181.19 g/mol [3][4]
Melting Point 118°C (lit.)[3]
Appearance White to off-white solid
Synonyms 3-Propoxypicolinic Acid[4]

Synthesis of the Building Block

The most direct and common route to this compound is through the O-alkylation of its precursor, 3-hydroxypyridine-2-carboxylic acid (also known as 3-hydroxypicolinic acid).[5][6] This reaction proceeds via a standard Williamson ether synthesis mechanism, where the phenolic hydroxyl group is deprotonated by a base to form a nucleophilic phenoxide, which then displaces a halide from an alkylating agent.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 3-Hydroxypyridine-2-carboxylic Acid E O-Alkylation Reaction (Williamson Ether Synthesis) A->E B 1-Iodopropane (or 1-Bromopropane) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Aqueous Workup (Acidification & Extraction) E->F Reaction Mixture G Purification (Recrystallization or Chromatography) F->G Crude Product H This compound G->H

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via O-Alkylation

This protocol describes the preparation of this compound from 3-hydroxypicolinic acid.

Materials:

  • 3-Hydroxypyridine-2-carboxylic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • 1-Iodopropane (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.5 M concentration relative to the starting acid).

  • Alkylation: Add 1-iodopropane (1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Core Applications & Reaction Protocols

The true utility of this compound lies in its reactivity, which allows for its seamless integration into diverse synthetic pathways.

Amide Coupling: The Gateway to Bioactive Molecules

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[7] The carboxylic acid moiety of our building block is readily activated for condensation with a wide array of primary and secondary amines.

Causality & Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[8] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate (e.g., an active ester or O-acylisourea).[9][10] This intermediate is then susceptible to nucleophilic attack by the amine to form the thermodynamically stable amide bond. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for this purpose.[7]

Diagram: Amide Coupling Workflow

G A 3-Propoxypyridine- 2-carboxylic Acid F Active Ester Intermediate (In situ formation) A->F Activation B Amine (R-NH2) G Amide Product B->G Nucleophilic Attack C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F F->G H Purification (Chromatography/Crystallization) G->H

Caption: Workflow for HATU-mediated amide coupling.

Protocol: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous DMF

Procedure:

  • Initial Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step generates the active ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure amide product.

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification provides another critical pathway for derivatization, often used to create pro-drugs or fine-tune the polarity and solubility of a lead compound. The Fischer esterification is a classic and cost-effective method.

Causality & Mechanistic Insight: Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[11][12] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[12] The alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used as the solvent, or water is removed as it is formed.[13]

Protocol: General Procedure for Fischer Esterification

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

Procedure:

  • Setup: Suspend this compound in a large excess of the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction should become a homogeneous solution as the ester is formed. Monitor by TLC or LC-MS.

  • Neutralization: Cool the reaction to room temperature and carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Concentration: Remove the excess alcohol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the resulting crude ester by flash chromatography or distillation (if volatile).

Decarboxylative Cross-Coupling: Advanced C-C Bond Formation

A more advanced application involves leveraging the pyridine-2-carboxylic acid motif in palladium-catalyzed decarboxylative cross-coupling reactions. This powerful transformation allows for the direct formation of a C(sp²)-C(sp²) bond, replacing the carboxylic acid group with an aryl or heteroaryl moiety.[14][15]

Causality & Mechanistic Insight: The success of this reaction hinges on the chelation assistance provided by the pyridine nitrogen. The nitrogen atom at the C2 position coordinates to the palladium catalyst, facilitating the oxidative addition of an aryl halide and subsequent decarboxylation (loss of CO₂).[14] This generates a heteroaryl-palladium intermediate which can then undergo reductive elimination to form the new biaryl product, regenerating the palladium catalyst.

Diagram: Decarboxylative Coupling Concept

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Products A 3-Propoxypyridine- 2-carboxylic Acid E Coupled Product (3-Propoxy-2-Arylpyridine) A->E Decarboxylative Coupling F CO2 A->F B Aryl Halide (Ar-X) B->E Decarboxylative Coupling B->F C Pd Catalyst C->E Decarboxylative Coupling C->F D Ligand/Base D->E Decarboxylative Coupling D->F

Caption: Conceptual overview of decarboxylative cross-coupling.

Protocol: Representative Decarboxylative Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • XPhos (10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Setup: To a flame-dried Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Workup: Wash the filtrate with water and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the 2-arylpyridine product.

Safety, Handling, and Storage

  • Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

References

  • Cervantes-Reyes, A., et al. (2022). A Pd-catalyzed decarbonylative Suzuki cross-coupling of widely available heterocyclic carboxylic acids with arylboronic acids. Organic Letters, 24, 1662-1667.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • Chemical Communications (RSC Publishing). (n.d.). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
  • ChemRxiv. (n.d.). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway.
  • Google Patents. (n.d.). CA2253282A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs.
  • LabSolutions. (n.d.). This compound.
  • Google Patents. (n.d.). EP0900202A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs.
  • Alkali Scientific. (n.d.). 3-Hydroxypyridine-2-carboxylic acid, 1 X 5 g.
  • National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid.
  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids.
  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?
  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • YouTube. (2020, July 14). Carboxylic Acid Derivatives 2: Relative Reactivity.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
  • National Institutes of Health. (2020, September 25). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • MSU chemistry. (n.d.). Derivatives of Carboxylic Acids.
  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1...
  • PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • European Patent Office. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

Sources

Application Notes & Protocols: 3-Propoxypyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyridine-2-Carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, prized for its unique electronic properties and its capacity for diverse, vectorially-defined substitutions.[1][2][3] When coupled with a carboxylic acid at the 2-position, the resulting structure becomes a powerful pharmacophore, particularly adept at chelating metal ions within the active sites of metalloenzymes.[3] This guide focuses on a specific, strategically functionalized derivative: 3-Propoxypyridine-2-carboxylic Acid . This molecule is not merely an intermediate but a core structural motif for a class of therapeutics targeting the cellular oxygen-sensing pathway, offering a novel oral treatment modality for anemia associated with chronic kidney disease (CKD).[4]

Our exploration will delve into the primary application of this scaffold as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. We will elucidate the underlying mechanism of action, provide detailed, field-proven protocols for its synthesis and biological evaluation, and present a framework for its application in drug discovery programs.

Part 1: The HIF Prolyl Hydroxylase (PHD) Pathway - A Key Therapeutic Target

1.1 Mechanism of Action: Cellular Oxygen Sensing

The body's response to varying oxygen levels is orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF).[5] HIF is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-labile HIF-α subunit. The stability of HIF-α is controlled by a family of iron(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the principal regulator under normal oxygen conditions (normoxia).[5][6]

  • Under Normoxia: PHD2 utilizes molecular oxygen to hydroxylate specific proline residues on HIF-α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for rapid proteasomal degradation.[4]

  • Under Hypoxia (or with PHD Inhibition): In the absence of sufficient oxygen, PHD activity is suppressed. HIF-α is no longer hydroxylated, evading VHL-mediated degradation. It accumulates, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[7]

This transcriptional activation upregulates a suite of genes crucial for adapting to low oxygen, most notably Erythropoietin (EPO) , the primary hormone stimulating red blood cell production.[8]

1.2 Therapeutic Rationale for PHD Inhibition

By inhibiting PHD enzymes, small molecules can stabilize HIF-α even in the presence of normal oxygen levels, effectively mimicking a hypoxic state.[4] This offers a powerful therapeutic strategy for treating anemia, particularly in CKD patients where endogenous EPO production by the kidneys is impaired.[8] The this compound scaffold is an exemplary pharmacophore for achieving this inhibition. Its picolinic acid moiety acts as a bidentate chelator of the catalytic iron(II) ion in the PHD active site, while the propoxy group can be oriented to occupy a specific hydrophobic sub-pocket, enhancing potency and selectivity.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition O2 O₂ PHD2_active PHD2 (Active) Fe(II), 2-OG O2->PHD2_active Co-substrate HIF_alpha_OH HIF-1α-OH PHD2_active->HIF_alpha_OH HIF_alpha HIF-1α HIF_alpha->HIF_alpha_OH Hydroxylation HIF_alpha_stable HIF-1α (Stabilized) VHL VHL E3 Ligase HIF_alpha_OH->VHL Recognition & Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_Inhibitor 3-Propoxypyridine- 2-carboxylic Acid PHD2_inhibited PHD2 (Inhibited) PHD_Inhibitor->PHD2_inhibited Inhibits Nucleus Nucleus HIF_alpha_stable->Nucleus Translocation HIF_dimer HIF-1α / HIF-1β Dimer Nucleus->HIF_dimer HRE HRE Binding HIF_dimer->HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene

Caption: The HIF-1α signaling pathway under normoxia versus hypoxia/PHD inhibition.

Part 2: Synthesis and Characterization

A robust and reproducible synthesis is paramount. The following two-part protocol describes a validated route to this compound from commercially available 3-hydroxypicolinic acid.

2.1 Protocol: Synthesis of this compound

Synthesis_Workflow Start 3-Hydroxypicolinic Acid Step1 Step 1: Esterification (MeOH, H₂SO₄, Reflux) Start->Step1 Intermediate Methyl 3-hydroxypicolinate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (NaH, 1-Iodopropane, DMF) Intermediate->Step2 Ester_Product Methyl 3-propoxypicolinate Step2->Ester_Product Step3 Step 3: Saponification (LiOH, THF/H₂O) Ester_Product->Step3 Final_Product This compound Step3->Final_Product

Caption: Workflow for the synthesis of this compound.

Part 2.1.1: Step 1 - Fischer Esterification of 3-Hydroxypicolinic Acid

Causality: The carboxylic acid must be protected as an ester to prevent it from interfering with the base-mediated ether synthesis in the subsequent step. A simple Fischer esterification is a cost-effective and high-yielding method.

Materials:

  • 3-Hydroxypicolinic acid (1.0 eq)[9]

  • Methanol (MeOH), anhydrous (approx. 0.5 M solution)

  • Sulfuric acid (H₂SO₄), concentrated (3.0 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Suspend 3-hydroxypicolinic acid (e.g., 10 g, 71.9 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (12 mL, 216 mmol) dropwise with stirring.[10]

  • Remove the ice bath and heat the mixture to reflux for 6 hours. Monitor reaction completion by TLC (e.g., 1:1 Petroleum ether/EtOAc).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Carefully dilute the residue with water and cool in an ice bath. Adjust the pH to ~8.5 by slowly adding saturated NaHCO₃ solution and solid NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-hydroxypicolinate as a white solid.[10] The product is often of sufficient purity for the next step.

Part 2.1.2: Step 2 & 3 - Williamson Ether Synthesis and Saponification

Causality: The Williamson ether synthesis is a classic, reliable SN2 reaction for forming ethers.[11][12] A strong, non-nucleophilic base (NaH) is used to deprotonate the phenolic hydroxyl group, forming a potent nucleophile that displaces a halide from a primary alkyl halide. The final saponification step hydrolyzes the methyl ester back to the desired carboxylic acid.

Materials:

  • Methyl 3-hydroxypicolinate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Iodopropane (or 1-bromopropane) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

Procedure (Ether Synthesis):

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (e.g., 1.5 g, 37.2 mmol, 60% dispersion) in anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C.

  • Add a solution of methyl 3-hydroxypicolinate (e.g., 4.7 g, 31.0 mmol) in anhydrous DMF (50 mL) dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour. The formation of the sodium alkoxide is typically observed.

  • Add 1-iodopropane (e.g., 3.4 mL, 37.2 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate to give crude methyl 3-propoxypicolinate .

Procedure (Saponification):

  • Dissolve the crude methyl 3-propoxypicolinate in a mixture of THF (100 mL) and water (25 mL).

  • Add LiOH (e.g., 1.1 g, 46.5 mmol) and stir the mixture at room temperature for 4-6 hours until the ester is fully consumed (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield This compound .

Part 3: Biological Evaluation Protocols

To characterize a compound based on this scaffold as a PHD inhibitor, a tiered approach is recommended, moving from a direct enzymatic assay to cell-based assays that measure downstream biological effects.

3.1 Protocol: In Vitro PHD2 Inhibition Assay (α-Ketoglutarate Consumption)

Self-Validation: This assay directly measures the consumption of a co-substrate (α-ketoglutarate, also known as 2-oxoglutarate) of the PHD2 enzyme. A decrease in consumption in the presence of the inhibitor confirms its direct action on the enzyme. A colorimetric method provides a robust, high-throughput-adaptable readout.[13]

PHD2_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α Peptide Substrate - α-Ketoglutarate - Ascorbate, Fe(II) - Test Inhibitor Dilutions Incubate Incubate Reagents (e.g., 60 min at 37°C) Reagents->Incubate Quench Quench Reaction (Add 2,4-DNPH) Incubate->Quench Derivatize Derivatize remaining α-KG (Forms Hydrazone) Quench->Derivatize Color Add Strong Base (NaOH) (Develops Color) Derivatize->Color Read Read Absorbance (e.g., 425 nm) Color->Read Data Calculate % Inhibition Determine IC₅₀ Read->Data

Caption: Workflow for the in vitro PHD2 inhibition assay.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of recombinant human PHD2, a synthetic HIF-1α peptide substrate (containing the target proline residue), α-ketoglutarate (α-KG), ascorbate, and ferrous ammonium sulfate. Prepare serial dilutions of the test inhibitor (this compound) in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, Fe(II), ascorbate, HIF-1α peptide, and the test inhibitor at various concentrations.

  • Initiation: Initiate the reaction by adding a mixture of PHD2 enzyme and α-KG.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

  • Termination and Derivatization: Stop the reaction and derivatize the remaining α-KG by adding a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH).[13]

  • Color Development: Add a strong base (e.g., 2.5 M NaOH) to develop a colored product from the α-KG-hydrazone derivative.[13]

  • Measurement: Read the absorbance at ~425 nm using a plate reader.

  • Data Analysis: The amount of color is inversely proportional to enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative IC₅₀ Values for Known HIF-PHD Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference
Vadadustat15.411.87.6[7]
Daprodustat3.522.25.5[7]
Roxadustat>100079230[13]
Molidustat480280450[7]
Note: IC₅₀ values can vary depending on specific assay conditions.

3.2 Protocol: Cell-Based HIF-1α Stabilization Assay (Western Blot)

Trustworthiness: This protocol validates the in vitro findings in a cellular context. Observing the accumulation of HIF-1α protein confirms that the compound is cell-permeable and engages its target in a biological system. Proper sample handling is critical for reliable results due to the rapid degradation of HIF-1α.[4][5][14]

Procedure:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HepG2, or HEK293) and grow to 70-80% confluency. Treat the cells with serial dilutions of the test inhibitor or a vehicle control (e.g., 0.1% DMSO) for 4-8 hours. A positive control, such as CoCl₂ (100 µM) or dimethyloxalylglycine (DMOG, 1 mM), should be included.[1]

  • Cell Lysis (Critical Step): Work quickly to prevent HIF-1α degradation. Wash cells once with ice-cold PBS. Immediately lyse the cells directly on the plate with RIPA buffer or Laemmli sample buffer supplemented with a cocktail of protease and phosphatase inhibitors.[15] Scrape the viscous lysate and collect it.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

    • Incubate the membrane with a primary antibody specific for HIF-1α (e.g., at a 1:1000 dilution) overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensity for HIF-1α and normalize it to the loading control. A dose-dependent increase in the HIF-1α signal indicates successful stabilization by the inhibitor.

3.3 Protocol: Quantification of EPO Secretion (ELISA)

Field-Proven Insight: Measuring the secretion of EPO is the ultimate confirmation of the desired downstream biological effect of PHD inhibition. A sandwich ELISA is the gold standard for quantifying secreted proteins in cell culture supernatants.[16][17]

Procedure:

  • Cell Culture and Supernatant Collection: Plate a relevant cell line known for EPO production (e.g., HepG2 human hepatoma cells). Treat the cells with the test inhibitor as described in the Western blot protocol, typically for a longer period (24-48 hours) to allow for protein synthesis and secretion.

  • Collect Supernatant: After the incubation period, carefully collect the cell culture medium. Centrifuge the medium at 1,000 x g for 10 minutes to pellet any detached cells or debris.[18]

  • Perform ELISA: Use a commercial human Erythropoietin ELISA kit, following the manufacturer’s instructions precisely.[16][17][19] The general steps are:

    • Add standards and collected supernatant samples to the wells of a microplate pre-coated with an EPO capture antibody.

    • Incubate to allow secreted EPO to bind to the capture antibody.

    • Wash the wells to remove unbound material.

    • Add a detection antibody (often biotinylated), followed by a streptavidin-HRP conjugate.

    • Wash the wells again.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution (e.g., dilute acid).

  • Measurement and Analysis: Read the absorbance of each well at 450 nm. Generate a standard curve by plotting the absorbance versus the concentration of the EPO standards. Use this curve to interpolate the concentration of EPO in the cell supernatant samples. A dose-dependent increase in secreted EPO confirms the compound's functional activity as a PHD inhibitor.

References

  • Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia.ACS Medicinal Chemistry Letters.
  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy.Chemical Biology & Drug Design.
  • HIF prolyl-hydroxylase inhibitor.Wikipedia.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.Drug Design, Development and Therapy.
  • ELISA Kit for Erythropoietin (EPO).Cloud-Clone Corp.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.Scientific Reports.
  • This compound.MySkinRecipes.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.PubMed Central.
  • Williamson Ether Synthesis.Chemistry Steps.
  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis.PubMed Central.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.PubMed Central.
  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.Google Patents.
  • Williamson ether synthesis.Wikipedia.
  • The Williamson Ether Synthesis.Master Organic Chemistry.
  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.Springer Nature Experiments.
  • Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases.Journal of Medicinal Chemistry.
  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.PubMed Central.
  • Williamson Ether Synthesis.Chemistry LibreTexts.
  • Williamson Ether Synthesis.YouTube.
  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins.PubMed Central.
  • 3-Hydroxypicolinic acid.Wikipedia.

Sources

Application Notes and Protocols: 3-Propoxypyridine-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-propoxypyridine-2-carboxylic acid as a versatile ligand in coordination chemistry. While direct literature on this specific ligand is emerging, this guide synthesizes field-proven insights from closely related pyridine-2-carboxylic acid derivatives to provide robust protocols and application frameworks. We will explore the ligand's synthesis, its coordination to various metal centers, and the potential applications of the resulting complexes in catalysis and medicinal chemistry, with a focus on providing detailed, actionable experimental procedures.

Introduction to this compound as a Ligand

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are a well-established class of ligands in coordination chemistry. The presence of both a nitrogen atom within the aromatic pyridine ring and a carboxylic acid group at the 2-position allows for the formation of stable five-membered chelate rings with metal ions.[1] The substituent at the 3-position of the pyridine ring can significantly modulate the electronic properties, steric hindrance, and ultimately the function of the resulting metal complexes.

This compound, with its propoxy group at the 3-position, introduces a moderately electron-donating and sterically influential feature. This modification is expected to influence the Lewis basicity of the pyridine nitrogen and the coordination geometry of the resulting metal complexes, potentially leading to novel catalytic activities or enhanced biological properties. This guide will extrapolate from the well-documented chemistry of analogous ligands, such as 3-hydroxypyridine-2-carboxylic acid and 3-methylpyridine-2-carboxylic acid, to provide a predictive yet practical framework for working with the title ligand.[2][3]

Synthesis of this compound

The synthesis of this compound can be readily achieved from the commercially available precursor, 3-hydroxypyridine-2-carboxylic acid, via a Williamson ether synthesis.[3][4][5] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a propyl electrophile.

Protocol 2.1: Synthesis of this compound

Materials:

  • 3-Hydroxypyridine-2-carboxylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-hydroxypyridine-2-carboxylic acid. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 equivalents) dropwise via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Acidification and Extraction: Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes with this compound

The coordination of this compound to a metal center is anticipated to proceed via the pyridine nitrogen and the carboxylate oxygen, forming a stable chelate. The following are generalized protocols for the synthesis of transition metal complexes, which can be adapted based on the specific metal ion and desired coordination environment.

Protocol 3.1: General Synthesis of a Metal(II) Complex

This protocol is based on established procedures for related pyridine-2-carboxylic acid ligands.[2][6]

Materials:

  • This compound

  • A metal(II) salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol in a Schlenk flask. If the carboxylate needs to be deprotonated, add triethylamine (2 equivalents).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • Complex Formation: The reaction mixture may be stirred at room temperature or heated to reflux to facilitate complex formation. The appearance of a precipitate often indicates the formation of the complex. The reaction time can vary from a few hours to overnight.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with cold solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.

  • Drying: Dry the complex under vacuum.

Characterization: The resulting complex should be characterized by elemental analysis, FT-IR spectroscopy (to observe the shift in the C=O stretching frequency upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements. Single-crystal X-ray diffraction is the definitive method for structural elucidation.

Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Technique Purpose for Ligand Characterization Purpose for Metal Complex Characterization
¹H & ¹³C NMR Confirm the chemical structure and purity.Determine the coordination environment (paramagnetic metals may broaden signals).
FT-IR Spectroscopy Identify functional groups (O-H, C=O, C-O-C).Confirm coordination by observing shifts in the ν(C=O) and pyridine ring vibrations.
Mass Spectrometry Determine the molecular weight.Confirm the composition of the complex.
Elemental Analysis Determine the elemental composition (C, H, N).Confirm the stoichiometry of the metal-ligand complex.
UV-Vis Spectroscopy Analyze electronic transitions.Study d-d transitions and charge transfer bands.
X-ray Crystallography Determine the solid-state structure.Unambiguously determine the coordination geometry, bond lengths, and angles.

Potential Applications and Experimental Protocols

Based on the known activities of related pyridine-2-carboxylic acid complexes, several applications can be envisioned for complexes of this compound.

Catalysis

Ruthenium complexes of pyridine-based ligands are known to be effective catalysts for various organic transformations.[7][8][9]

Protocol 5.1.1: Catalytic Transfer Hydrogenation of Ketones (Exemplary)

Materials:

  • Synthesized Ruthenium(II) complex of this compound

  • A ketone substrate (e.g., acetophenone)

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium hydroxide (KOH)

  • Schlenk tube

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the ketone (1 mmol), the ruthenium catalyst (0.01 mmol, 1 mol%), and KOH (0.1 mmol) in isopropanol (10 mL).

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.

  • Analysis: The product can be purified by column chromatography and characterized by NMR.

Biological Applications

Metal complexes of 3-hydroxypyridine-2-carboxylic acid have shown promising insulin-mimetic activity.[2][6][10][11] The propoxy derivative may exhibit similar or enhanced properties. A common in vitro assay involves measuring the inhibition of free fatty acid (FFA) release from adipocytes.

Protocol 5.2.1.1: In Vitro Insulin-Mimetic Activity Assay

Materials:

  • Isolated rat adipocytes

  • Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (BSA)

  • Epinephrine

  • Synthesized metal complexes of this compound

  • FFA assay kit

Procedure:

  • Cell Preparation: Isolate adipocytes from rat epididymal adipose tissue by collagenase digestion.

  • Incubation: Incubate the isolated adipocytes in the buffer in the presence of epinephrine (to stimulate lipolysis) and varying concentrations of the test complexes or insulin (as a positive control) at 37 °C for 3 hours.

  • FFA Measurement: After incubation, centrifuge the cell suspension and collect the supernatant.

  • Analysis: Measure the concentration of FFAs in the supernatant using a commercial assay kit.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the complex that inhibits 50% of the epinephrine-stimulated FFA release).

Coordination compounds often exhibit enhanced antimicrobial activity compared to the free ligands.[12][13][14][15]

Protocol 5.2.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Synthesized ligand and metal complexes

  • Standard antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds (ligand and complexes) and the standard antibiotic in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be determined visually or by reading the absorbance at 600 nm.

Visualizations

Diagram 6.1: Synthesis of this compound

G cluster_0 Williamson Ether Synthesis 3-Hydroxypyridine-2-carboxylic acid 3-Hydroxypyridine-2-carboxylic acid Alkoxide Intermediate Alkoxide Intermediate 3-Hydroxypyridine-2-carboxylic acid->Alkoxide Intermediate 1. NaH, DMF, 0 °C to RT Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Alkoxide Intermediate 1-Bromopropane 1-Bromopropane This compound This compound 1-Bromopropane->this compound Alkoxide Intermediate->this compound 2. 1-Bromopropane, 70 °C

Caption: Workflow for the synthesis of the ligand.

Diagram 6.2: General Metal Complex Synthesis

G cluster_1 Coordination Reaction Ligand Solution This compound (2 eq.) in Solvent Reaction Mixture Reaction Mixture Ligand Solution->Reaction Mixture Metal Salt Solution Metal(II) Salt (1 eq.) in Solvent Metal Salt Solution->Reaction Mixture Metal Complex [M(Ligand)₂(Solvent)ₓ] Reaction Mixture->Metal Complex Stirring/Reflux

Caption: General workflow for metal complex synthesis.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. By leveraging the extensive knowledge base of its structural analogues, this guide provides a solid foundation for its synthesis, the preparation of its metal complexes, and the exploration of their potential applications in catalysis and medicinal chemistry. The detailed protocols herein are designed to be readily adaptable and serve as a starting point for further research and development in this exciting area. The introduction of the propoxy group offers a unique opportunity to fine-tune the properties of metal complexes, potentially leading to the discovery of novel and highly active compounds.

References

  • Adhikari, D., et al. (2014). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. Journal of Inorganic Biochemistry, 136, 61-69.
  • Adhikari, D., et al. (2015). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. PubMed.
  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20.
  • Donde, K. J. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 798-803.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Gashaw, M., et al. (2023). Synthesis, Structure Characterization, and Antimicrobial Activity Of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic A. Chemistry & Chemical Technology, 17(4), 833-841.
  • ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality.
  • Leovac, V. M., et al. (2021). Synthesis, Structure Analysis and Antibacterial Activity of Zn(II) and Co(III) Complexes. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 55-63.
  • Ríos-Goméz, B., et al. (2024). Antibiotic Coordination Frameworks against Antibiotic Resistance: How to Involve Students through Experimental Practices in the Search for Solutions to Public Health Problems.
  • Ríos-Goméz, B., et al. (2024). Antibiotic Coordination Frameworks against Antibiotic Resistance: How to Involve Students through Experimental Practices in the Search for Solutions to Public Health Problems. PMC.
  • Keenan, L., et al. (2004). Evaluation of insulin-mimetic trace metals as insulin replacements in mammalian cell cultures. Cytotechnology, 45(1-2), 1-11.
  • Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids.
  • Annaraj, B., et al. (2012). Ruthenium(II) carbonyl complexes containing pyridine carboxamide ligands and PPh₃/AsPh₃/Py coligands: synthesis, spectral characterization, catalytic and antioxidant studies. PubMed.
  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark.
  • Adhikari, D., et al. (2014). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. PubMed.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia.
  • Annaraj, B., et al. (2012). Ruthenium(II) carbonyl complexes containing pyridine carboxamide ligands and PPh3/AsPh3/Py coligands: Synthesis, spectral characterization, catalytic and antioxidant studies. ResearchGate.
  • Uivarosi, V., et al. (2021). Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V). PMC.
  • Yoshikawa, Y., et al. (2016). Synthesis, crystal structure, and insulin-mimetic activity of zinc(ii) complexes with 4-alkyl-3-hydroxythiazole-2(3H)-thiones. RSC Publishing.
  • Wang, Z., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry.
  • Hope, H., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC.
  • Adachi, Y., et al. (2010). Synthesis and in vitroinsulin-mimetic activities of zinc(ii) complexes of ethyl 2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylates. Metallomics.
  • Kim, J., et al. (2021). Ruthenium macrocycles bearing pyridine bis(carboxamide): synthesis, structure, and catalytic activity for hydrosilylation. New Journal of Chemistry.
  • Bräse, S., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. PMC.
  • Martínez-Urbina, M. A., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI.
  • Wang, Z., et al. (2020). Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols. New Journal of Chemistry.
  • Al-Hamdani, A. A. S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • ResearchGate. (n.d.). Coordination modes of 3-hydroxypicolinic acid: synthesis and crystal structures of palladium(II), platinum(II) and rhenium(V) complexes.
  • Lambert, K. M., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.

Sources

Application Note: A-Plus Synthesis of 3-Propoxypyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Alkoxypyridine Carboxylates

3-Alkoxypyridine-2-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry and drug development.[1][2] Their unique electronic and steric properties, conferred by the pyridine ring and the alkoxy substituent, make them key building blocks for synthesizing compounds targeting a wide range of biological pathways. Specifically, these moieties are instrumental in the development of agents that inhibit collagen biosynthesis, showing promise in the treatment of fibrotic diseases.[1][2]

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-propoxypyridine-2-carboxylic acid esters, focusing on the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide guidance on characterization and troubleshooting, ensuring researchers can confidently and efficiently produce these valuable intermediates.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable route to this compound esters is the Williamson ether synthesis. This classic SN2 reaction involves the alkylation of an alkoxide with an alkyl halide.[3][4] In our context, the starting material is an ester of 3-hydroxypyridine-2-carboxylic acid (also known as 3-hydroxypicolinic acid).

The core transformation involves two key steps:

  • Deprotonation: The acidic phenolic proton of the 3-hydroxy group is removed by a suitable base to form a potent nucleophile, the pyridin-3-olate anion.

  • Nucleophilic Substitution (SN2): The generated alkoxide attacks a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired C-O ether bond.[4][5]

Why this approach is superior:

  • Versatility: It is a broadly applicable method for preparing both symmetrical and asymmetrical ethers.[4]

  • Reactivity: The SN2 mechanism is well-understood, and reaction conditions can be fine-tuned for optimal yield.[3] Primary alkyl halides, like 1-bromopropane, are ideal substrates as they minimize competing elimination reactions.[3][4]

  • Availability of Starting Materials: 3-Hydroxypyridine derivatives and propyl halides are commercially available and relatively inexpensive.

Experimental Workflow and Mechanism

The overall process, from starting materials to the purified final product, is outlined below. The choice of base and solvent is critical for ensuring high reaction efficiency and minimizing side products.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism.[4]

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the equilibrium forward. Potassium carbonate (K₂CO₃) is a milder, safer alternative that can also be effective, often requiring slightly higher temperatures.

  • Solvent Choice: An aprotic polar solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) while leaving the alkoxide nucleophile relatively "bare" and highly reactive. They also possess a high boiling point, allowing for elevated reaction temperatures if necessary.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_final Final Product SM Ethyl 3-hydroxypyridine-2-carboxylate + Anhydrous DMF Base Add Sodium Hydride (NaH) (Portion-wise at 0°C) SM->Base Deprotonation Alkoxide Formation of Sodium Pyridinolate (Stir at RT) Base->Alkoxide H₂ gas evolves AlkylHalide Add 1-Bromopropane (Dropwise) Alkoxide->AlkylHalide S_N_2 Attack Reaction Heat Reaction Mixture (e.g., 60-70°C, monitor by TLC) AlkylHalide->Reaction Quench Quench with H₂O/NH₄Cl (aq) Reaction->Quench Extract Extract with Ethyl Acetate Wash Wash Organic Layer (Brine) Dry Dry over Na₂SO₄ Concentrate Concentrate in vacuo Purify Purify via Column Chromatography Product Ethyl 3-propoxypyridine-2-carboxylate Purify->Product Characterize Characterization (NMR, MS, IR) Product->Characterize

Caption: Experimental workflow for the synthesis of Ethyl 3-propoxypyridine-2-carboxylate.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-propoxypyridine-2-carboxylate.

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Sodium hydride (NaH) is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

  • DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Reagents and Materials
ReagentM.W. ( g/mol )AmountMolesEquivalents
Ethyl 3-hydroxypyridine-2-carboxylate167.165.00 g29.9 mmol1.0
Sodium Hydride (60% in mineral oil)24.001.44 g35.9 mmol1.2
1-Bromopropane123.004.41 g (3.22 mL)35.9 mmol1.2
Anhydrous Dimethylformamide (DMF)-100 mL--
Ethyl Acetate (EtOAc)-~300 mL--
Saturated NH₄Cl (aq)-~100 mL--
Brine-~100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Silica Gel (for chromatography)----
Step-by-Step Procedure
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl 3-hydroxypyridine-2-carboxylate (5.00 g, 29.9 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.44 g of 60% dispersion, 35.9 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a dark-colored suspension.

  • Alkylation: Cool the mixture back to 0°C. Add 1-bromopropane (3.22 mL, 35.9 mmol) dropwise via syringe over 10 minutes.

  • Reaction: After the addition, warm the reaction to room temperature and then heat to 65°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure product.

Characterization of Final Product

The identity and purity of the synthesized Ethyl 3-propoxypyridine-2-carboxylate should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the propyl group (triplet, sextet, triplet), the ethyl ester group (triplet, quartet), and the protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals corresponding to the structure.

  • MS (Mass Spectrometry): The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₁₅NO₃, M.W. = 209.24 g/mol ).

  • IR (Infrared Spectroscopy): Will show characteristic peaks for the C=O of the ester, C-O-C ether linkages, and aromatic C-H bonds.[6]

Troubleshooting and Key Insights

  • Incomplete Reaction: If TLC shows significant unreacted starting material, consider adding an additional portion of base and alkylating agent, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water will quench the base.

  • Low Yield: Poor yields can result from incomplete deprotonation or side reactions. Using a stronger alkylating agent like 1-iodopropane can sometimes improve yields. Ensure the organic phase is thoroughly extracted during workup.

  • N-Alkylation vs. O-Alkylation: For 3-hydroxypyridines, O-alkylation is heavily favored over N-alkylation under these conditions due to the formation of the more stable phenolate-like anion.[7]

  • Purification Challenges: If the product is difficult to separate from impurities, ensure the column chromatography is performed carefully with a shallow solvent gradient.

By following this detailed protocol, researchers can reliably synthesize this compound esters, enabling further exploration in drug discovery and materials science.

References

  • Bourlot, A.S., Merour, J.Y. Alkylation of Methyl 3-hydroxyindole-2-carboxylate Use in Pyrimidine Synthesis. ResearchGate.
  • Hoechst Marion Roussel Deutschland GmbH. (1999). 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs. Google Patents (EP0900202A1).
  • Hoechst Marion Roussel. (1997). 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs. Google Patents (CA2253282A1).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy.
  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central.

Sources

The Strategic Application of 3-Propoxypyridine-2-carboxylic Acid in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine carboxylic acid motif is a cornerstone for the design of novel therapeutics.[1][2] Among these, 3-propoxypyridine-2-carboxylic acid has emerged as a particularly valuable building block in the synthesis of targeted enzyme inhibitors. Its intrinsic structural and electronic properties—a carboxylic acid for versatile coupling reactions and a propoxy group to modulate lipophilicity and target engagement—make it an ideal starting point for creating potent and selective modulators of enzyme activity. This guide provides an in-depth exploration of the application of this compound in the synthesis of enzyme inhibitors, with a primary focus on the inhibition of prolyl hydroxylase domain (PHD) enzymes, a critical target in the treatment of anemia associated with chronic kidney disease.[3]

Mechanism of Action: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

Derivatives of this compound have been successfully developed as inhibitors of HIF prolyl hydroxylases (PHDs).[4] These enzymes play a crucial role in the cellular response to oxygen levels.[5] Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event marks HIF-α for ubiquitination and subsequent degradation by the proteasome.[6] In low oxygen conditions (hypoxia), PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis (red blood cell production), including erythropoietin (EPO).[7]

Inhibitors derived from this compound act as mimics of a PHD co-substrate, 2-oxoglutarate, thereby competitively inhibiting the enzyme. This inhibition prevents the degradation of HIF-α even in the presence of normal oxygen levels, effectively tricking the cell into a "hypoxic" response. The stabilization of HIF-α leads to an increase in the production of endogenous EPO, stimulating the production of red blood cells and offering a therapeutic strategy for anemia.[3]

HIF_Pathway_Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_inhibitor Inhibitor Action cluster_hypoxia_response Cellular Response PHD PHD Enzyme HIF_alpha HIF-α VHL VHL Protein PHD->VHL Binding HIF_alpha->PHD Proline Hydroxylation Proteasome Proteasome HIF_alpha->Proteasome Ubiquitin Ubiquitin VHL->Ubiquitin Recruitment Ubiquitin->Proteasome Degradation Gene_Transcription Gene Transcription (e.g., EPO) Proteasome->Gene_Transcription No Transcription Erythropoiesis Erythropoiesis Gene_Transcription->Erythropoiesis Stimulation Inhibitor 3-Propoxypyridine-2- carboxylic Acid Derivative PHD_inhibited PHD Enzyme Inhibitor->PHD_inhibited Inhibition HIF_alpha_stable Stable HIF-α Nucleus Nucleus HIF_alpha_stable->Nucleus Translocation Nucleus->Gene_Transcription Activation

Caption: Inhibition of PHD enzymes by this compound derivatives leads to the stabilization of HIF-α and subsequent activation of hypoxia-responsive genes.

Synthetic Protocol: Amide Coupling of this compound

The synthesis of potent PHD inhibitors from this compound typically involves an amide bond formation with a suitable amine-containing fragment. This key coupling step is crucial for elaborating the core scaffold to achieve high-affinity binding to the target enzyme. Below is a detailed, representative protocol for the amide coupling of this compound with a generic primary amine using HATU as the coupling reagent.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Primary Amine (R-NH₂)≥98%Commercially Available
HATU≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel230-400 meshCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Commercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).[8]

  • Amine Addition: Add the primary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[9]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Amide_Coupling_Workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_reagents Add DIPEA and HATU dissolve->add_reagents activate Stir for 15-30 min (Activation) add_reagents->activate add_amine Add Primary Amine activate->add_amine react Stir at Room Temperature (1-4 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize end_product Pure Amide Product characterize->end_product

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Propoxypyridine-2-carboxylic Acid and its Analogs as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Hypoxia-Inducible Factor (HIF) Signaling

The cellular response to low oxygen levels (hypoxia) is a critical physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF).[1][2][3] The stability of the HIF-α subunit is tightly controlled by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[3][4] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent rapid proteasomal degradation.[5][6] In hypoxic conditions, the lack of molecular oxygen, a key substrate for PHD activity, leads to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, heterodimerizes with HIF-β, and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[1][4]

The inhibition of PHD enzymes presents a compelling therapeutic strategy for conditions such as anemia associated with chronic kidney disease, as it mimics a hypoxic response, leading to the stabilization of HIF-α and subsequent production of erythropoietin (EPO).[7][8][9] Small molecules that act as PHD inhibitors, often by competing with the 2-oxoglutarate co-substrate, are of significant interest in drug discovery.[8] 3-Propoxypyridine-2-carboxylic Acid and its derivatives represent a class of compounds designed to interact with the active site of PHD enzymes.[10] High-throughput screening (HTS) is essential for identifying and characterizing potent and selective inhibitors from large compound libraries.[11]

This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays designed to identify and characterize inhibitors of the HIF-PHD pathway, using this compound as a representative test compound.

Scientific Principle: Interrogating the HIF-PHD Axis

To effectively screen for inhibitors like this compound, a dual-pronged approach is recommended, targeting both the isolated enzyme and the cellular pathway.

  • Biochemical Assays: These assays directly measure the enzymatic activity of a purified PHD isoform (typically PHD2, the most abundant and critical isoform for setting HIF-α levels in normoxia) and the ability of a compound to inhibit it.[6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust HTS method that overcomes interference from compound autofluorescence and light scattering.[12][13][14]

  • Cell-Based Assays: These assays assess the compound's activity within a biological context, confirming cell permeability and its effect on the HIF signaling pathway downstream of PHD inhibition.[1] The most common and HTS-friendly cell-based assay is the HRE-driven reporter gene assay, which measures the transcriptional activity of HIF.[15][16]

The following diagram illustrates the core mechanism of HIF-α regulation and the points of intervention for inhibitors and assays.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) / PHD Inhibition O2 O₂ 2-Oxoglutarate PHD2 PHD2 Enzyme O2->PHD2 HIFa_p HIF-1α (Pro-OH) PHD2->HIFa_p VHL VHL E3 Ligase HIFa_p->VHL Binding HIFa HIF-1α HIFa->PHD2 Hydroxylation HIFa_stable HIF-1α (Stable) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound PHD2_inhibited PHD2 Enzyme Inhibitor->PHD2_inhibited Inhibition HIF_complex HIF-1α/β Complex HIFa_stable->HIF_complex HIFb HIF-1β (ARNT) HIFb->HIF_complex HRE HRE (DNA) HIF_complex->HRE Binding TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes

Caption: HIF-1α Regulation and Point of Inhibition.

Part 1: Biochemical Screening - TR-FRET Assay for PHD2 Inhibition

This biochemical assay quantifies the hydroxylation of a HIF-1α peptide substrate by the PHD2 enzyme. The assay relies on the proximity of a terbium-labeled antibody (donor) binding the PHD2 enzyme and a fluorescently labeled antibody (acceptor) that recognizes the hydroxylated proline residue on the substrate. Inhibition of PHD2 prevents substrate hydroxylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow: PHD2 TR-FRET Assay

Caption: Workflow for the PHD2 TR-FRET biochemical assay.

Protocol: PHD2 Inhibition TR-FRET Assay

1. Materials and Reagents:

  • Assay Plate: 384-well, low-volume, black plate.

  • PHD2 Enzyme: Recombinant human PHD2 (catalytic domain).

  • HIF-1α Peptide Substrate: Biotinylated peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD).

  • Cofactors: Ferrous sulfate (FeSO₄), Ascorbic acid, 2-Oxoglutarate (2-OG).

  • Detection Reagents: Terbium (Tb)-labeled anti-His antibody (or other tag-specific antibody) and a Europium (Eu) or Dy-labeled anti-hydroxyproline antibody.

  • Test Compound: this compound, serially diluted.

  • Controls: DMSO (negative control), known PHD inhibitor e.g., Dimethyloxalylglycine (DMOG) (positive control).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA.[15]

2. Reagent Preparation:

  • Complete Assay Buffer: Prepare fresh by adding FeSO₄ (final concentration ~50 µM) and Ascorbic acid (final concentration ~2 mM) to the Assay Buffer. Keep on ice.

  • 2-OG Solution: Prepare a stock solution of 2-Oxoglutarate in Assay Buffer. The final concentration in the assay should be at its Km value.

  • Enzyme/Substrate Mix: Prepare a 2X working solution of PHD2 enzyme and HIF-1α peptide substrate in Complete Assay Buffer.

  • Test Compound Plate: Prepare serial dilutions of this compound in 100% DMSO. Then, dilute into Assay Buffer to create a 4X compound plate. Final DMSO concentration in the assay should be ≤1%.[12]

  • Detection Mix: Prepare a mix of the Tb-labeled and Eu-labeled antibodies in detection buffer.

3. Assay Procedure (20 µL final volume):

  • Dispense 5 µL of 4X Test Compound or controls (DMSO, DMOG) into the assay plate.

  • Add 5 µL of 2X 2-OG solution to all wells.

  • To initiate the reaction, add 10 µL of the 2X Enzyme/Substrate Mix to all wells.

  • Seal the plate and incubate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the Detection Mix.

  • Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm for Terbium and 665 nm for Europium).[17]

4. Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))

    • Ratio_Sample: TR-FRET ratio from a well with the test compound.

    • Ratio_Max: Average ratio from DMSO (negative control) wells.

    • Ratio_Min: Average ratio from positive control (e.g., DMOG) wells.

  • Plot the % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

ParameterExample ValueDescription
Z'-factor > 0.6A measure of assay quality and suitability for HTS.
DMSO Control 10,000 (Ratio)Represents 0% inhibition (maximal enzyme activity).
Positive Control (DMOG) 1,500 (Ratio)Represents 100% inhibition (minimal enzyme activity).
IC₅₀ (3-Propoxypyridine-2-CA) 50-500 nM (Hypothetical)Concentration for 50% inhibition of PHD2 activity.

Part 2: Cell-Based Screening - HRE-Luciferase Reporter Assay

This assay measures the functional consequence of PHD inhibition in a cellular environment. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the HRE sequence. Inhibition of endogenous PHDs by a cell-permeable compound like this compound leads to HIF-1α stabilization, its binding to the HREs, and a quantifiable increase in luciferase expression.[1][15]

Experimental Workflow: HRE-Luciferase Assay

Caption: Workflow for the HRE-Luciferase cell-based assay.

Protocol: HRE-Luciferase Reporter Assay

1. Materials and Reagents:

  • Assay Plate: 384-well, solid white, tissue-culture treated plates.

  • Cell Line: A human cell line (e.g., HEK293, U2OS, HeLa) stably transfected with an HRE-luciferase reporter construct.[15][16]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Test Compound: this compound, serially diluted.

  • Controls: DMSO (negative control), a known PHD inhibitor (positive control).

  • Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Bright-Glo™, ONE-Glo™).

2. Assay Procedure:

  • Trypsinize and count the HRE-luciferase cells. Resuspend cells in culture medium to a density of 2.5 x 10⁵ cells/mL (or as optimized).

  • Dispense 40 µL of the cell suspension into each well of the 384-well plate (~10,000 cells/well).

  • Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.

  • Prepare 4X serial dilutions of this compound and controls in culture medium (final DMSO concentration should be ≤0.5%).

  • Add 10 µL of the 4X compound dilutions to the respective wells.

  • Incubate the plate at 37°C, 5% CO₂ for 6-18 hours. The optimal time should be determined empirically.[16]

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 25 µL of the luciferase assay reagent to each well.

  • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence signal using a plate luminometer.

3. Data Analysis:

  • Calculate the Fold Activation: Fold Activation = (Luminescence_Sample) / (Average Luminescence_DMSO)

    • Luminescence_Sample: Luminescence from a well with the test compound.

    • Average Luminescence_DMSO: Average luminescence from DMSO (negative control) wells.

  • Plot the Fold Activation against the log concentration of this compound.

  • Fit the data to a four-parameter logistic model to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

ParameterExample ValueDescription
Z'-factor > 0.5A measure of assay quality and suitability for HTS.
DMSO Control 1.0 (Fold Activation)Represents baseline reporter activity.
Signal-to-Background > 5-foldRatio of the positive control signal to the DMSO signal.
EC₅₀ (3-Propoxypyridine-2-CA) 1-10 µM (Hypothetical)Concentration for 50% maximal activation of HRE reporter.

Conclusion and Field-Proven Insights

The described biochemical and cell-based assays provide a robust, tiered screening strategy for the identification and characterization of PHD inhibitors like this compound.

  • Causality in Experimental Choices: The TR-FRET assay provides direct evidence of target engagement with the isolated PHD2 enzyme, offering high sensitivity and suitability for screening large libraries. However, biochemical activity does not guarantee cellular efficacy. Therefore, the HRE-luciferase assay is a critical secondary screen to confirm that the compound can penetrate the cell membrane, engage the target in a complex cellular milieu, and elicit the desired downstream biological response (HIF-dependent transcription).[15]

  • Self-Validating System: The concordance of data between these two assays strengthens the validity of any identified hits. A compound that is potent in the TR-FRET assay and subsequently demonstrates a dose-dependent increase in HRE-luciferase activity is a high-confidence hit for the HIF-PHD pathway. Discrepancies, such as potent biochemical activity but weak cellular activity, can point to issues with cell permeability or compound stability.

  • Further Steps: Active compounds identified through this screening cascade should be further profiled in downstream assays. This includes assessing their selectivity against other 2-OG dependent dioxygenases, measuring the induction of endogenous HIF target genes like EPO or VEGF via qPCR, and directly observing HIF-1α protein stabilization by Western blot or immunofluorescence.[1]

By employing these detailed protocols, researchers in drug development can efficiently screen and advance promising PHD inhibitors from initial hit identification to lead optimization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays to Determine HIF Stabilizer Activity.
  • Abbey, M. et al. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH.
  • Thermo Fisher Scientific. (2017). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions.
  • Moroz, E. et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. ResearchGate.
  • Leung, I. K. H. et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments.
  • Nangaku, M. et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI.
  • Swietach, P. et al. (2024). Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. Journal of Cell Biology.
  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors.
  • Leung, I. K. H. et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed.
  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • Chen, D. et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed.
  • ResearchGate. (n.d.). HIF-1a stabilization response in different doses overtime; InCell ELISA....
  • MySkinRecipes. (n.d.). This compound.
  • Jaakkola, P. et al. (2001). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. PNAS.
  • Baylin, S. B. et al. (2014). Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. PMC.
  • McDonough, M. A. et al. (2007). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. PubMed.
  • LabSolutions. (n.d.). This compound.
  • Haase, V. H. (n.d.). HIF-PHD Inhibitors for anemia therapy. Haase Lab.
  • Zhang, Y. et al. (2024). Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy. PubMed.
  • Siddiqui, A. A. et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Blay, V. et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.

Sources

Application Note: A Comprehensive Experimental Protocol for Evaluating the Antimicrobial and Cytotoxic Profile of 3-Propoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Pyridine carboxylic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities.[1][2] This guide provides a comprehensive, in-depth experimental protocol for the systematic evaluation of the antimicrobial and cytotoxic properties of 3-Propoxypyridine-2-carboxylic Acid and its derivatives. The protocols detailed herein are designed to establish a robust preliminary understanding of a compound's efficacy and safety profile, critical for early-stage drug discovery. We will cover standardized methods for determining antimicrobial activity, including broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, as well as the agar well diffusion method for qualitative assessment. Furthermore, a protocol for evaluating in vitro cytotoxicity using the MTT assay is provided to assess the therapeutic potential of these compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural and synthetic bioactive compounds.[3] Its derivatives, particularly pyridine carboxylic acids, have a rich history in medicinal chemistry, leading to the development of drugs for a variety of conditions, including infectious diseases.[1] The carboxylic acid moiety often plays a crucial role in the biological activity of these compounds, potentially acting as a metal chelator or participating in key interactions with biological targets.[4] The introduction of an alkoxy group, such as a propoxy group at the 3-position of the pyridine ring, can significantly modulate the compound's lipophilicity, membrane permeability, and overall pharmacokinetic and pharmacodynamic properties. This strategic modification can enhance the antimicrobial potency and spectrum of the parent molecule.

While the broader class of pyridine carboxylic acids has been investigated for antimicrobial effects, the specific potential of 3-alkoxypyridine-2-carboxylic acids remains an area of active exploration. This protocol, therefore, provides a foundational framework for researchers to systematically characterize the antimicrobial profile of novel derivatives of this compound.

Core Experimental Workflow

The evaluation of a potential antimicrobial agent follows a logical progression from initial screening to more detailed characterization of its activity and safety. The workflow presented here is designed to be efficient and provide a comprehensive preliminary dataset.

Antimicrobial Evaluation Workflow Figure 1: Overall Experimental Workflow cluster_0 Phase 1: Antimicrobial Activity Screening cluster_1 Phase 2: Preliminary Safety Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Preparation of Test Compound Stock Solutions B Agar Well Diffusion Assay (Qualitative Screening) A->B C Broth Microdilution for Minimum Inhibitory Concentration (MIC) A->C D Determination of Minimum Bactericidal Concentration (MBC) C->D F Calculation of Selectivity Index (SI) D->F E In Vitro Cytotoxicity (MTT Assay) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: A logical workflow for the evaluation of novel antimicrobial compounds.

Detailed Experimental Protocols

Materials and Reagents
  • Test Compounds: this compound derivatives.

  • Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).

  • Culture Media: Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (MHA), Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA).

  • Reagents for MIC/MBC: Resazurin sodium salt, sterile phosphate-buffered saline (PBS).

  • Reagents for Cytotoxicity: Human cell line (e.g., HEK293 or HepG2), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Equipment: Biosafety cabinet, incubator, spectrophotometer (microplate reader), multichannel pipettes, sterile 96-well plates, sterile petri dishes, etc.

Protocol 1: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth (e.g., TSB).

    • Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to ensure a uniform lawn of bacterial growth.

  • Well Preparation and Sample Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Preparation of Test Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spread each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubation and MBC Determination:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

MIC_MBC_Workflow Figure 2: Workflow for MIC and MBC Determination A Prepare Serial Dilutions of Test Compound in 96-well plate B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Read MIC (Lowest concentration with no visible growth) C->D E Plate aliquots from clear wells onto agar plates D->E F Incubate agar plates at 37°C for 18-24h E->F G Read MBC (Lowest concentration with ≥99.9% killing) F->G

Caption: A step-by-step workflow for determining MIC and MBC.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation and Interpretation

For clarity and ease of comparison, the results should be summarized in a tabular format.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
Derivative 1832>6416
Derivative 2416648
Ciprofloxacin0.50.0150.250.5

Table 2: Hypothetical Bactericidal Activity and Cytotoxicity of Lead Compounds

CompoundS. aureus MBC (µg/mL)MBC/MIC RatioIC₅₀ (µg/mL) on HEK293 cellsSelectivity Index (SI = IC₅₀/MIC)
Derivative 282>100>25
Ciprofloxacin12>50>100

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

  • The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC₅₀ (cytotoxicity) to the MIC (antimicrobial activity). A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a potential drug candidate.

Conclusion and Future Directions

This application note provides a robust and detailed set of protocols for the initial evaluation of the antimicrobial and cytotoxic properties of this compound derivatives. By following these standardized methods, researchers can generate reliable and comparable data to identify promising lead compounds for further development. Future studies should focus on elucidating the mechanism of action of the most potent derivatives, exploring their in vivo efficacy in animal models of infection, and conducting more extensive structure-activity relationship (SAR) studies to optimize their antimicrobial profile and minimize toxicity.

References

  • Lee, C. H., Lee, J. H., & Kim, J. H. (2021). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942.
  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian journal of pharmaceutical research : IJPR, 20(3), 456–475.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
  • Vlasov, S., Severina, H., Vlasova, O., Borysov, O., Shynkarenko, P., Golovchenko, O., Konechnyi, Y., & Georgiyants, V. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science, (5 (45)), 35-46.
  • Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • PubMed. (1992). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells.
  • Charles River. In Vitro Toxicology Testing.
  • Khan, I., Ali, A., Mohammed, A., Al-Harrasi, A., & Al-Rawahi, A. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 18, 1403–1430.
  • Google Patents. (1997). CA2253282A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs.
  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., Kubíček, V., Kuneš, J., Doležal, M., & Zitko, J. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(15), 4487.
  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
  • Taylor & Francis Online. Minimum bactericidal concentration – Knowledge and References.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
  • Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
  • The European Committee on Antimicrobial Susceptibility Testing. Guidance Documents.
  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
  • TME Scientific. In Vitro Toxicology Assays.
  • MarketsandMarkets. (2025). Is In Vitro Toxicology Testing the Future of Safer Drug Development?.
  • National Center for Biotechnology Information. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • MI - Microbiology. Broth Microdilution.
  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • MDPI. (2021). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.
  • National Center for Biotechnology Information. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
  • National Center for Biotechnology Information. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study.
  • ResearchGate. (a) MTT-based cytotoxicity assay to determine the cell viability of....
  • ResearchGate. (A) Evaluation of the cytotoxicity of compounds in the MTT assay.

Sources

Application Notes & Protocols: Cell-Based Assays for Testing 3-Propoxypyridine-2-carboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro framework to evaluate the cytotoxicity of 3-Propoxypyridine-2-carboxylic Acid. Given the limited publicly available data on this specific compound, a multi-assay, multi-cell line strategy is detailed. This approach is designed not only to quantify the cytotoxic potential but also to provide initial insights into the underlying mechanism of action. The protocols herein describe a primary screen to determine dose-dependent viability, followed by secondary assays to differentiate between cytotoxic mechanisms such as necrosis and apoptosis.

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the pyridine carboxylic acid family. Derivatives of this chemical class have demonstrated a wide spectrum of biological activities, including potential as enzyme inhibitors and anticancer agents.[1] The initial assessment of a novel compound's safety and therapeutic window is fundamentally reliant on cytotoxicity profiling. Early-stage in vitro toxicity testing is a critical component of the drug development pipeline, essential for identifying potential hazards and guiding further studies in alignment with regulatory expectations.[2]

A compound can induce cell death through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, disruption of membrane integrity (necrosis), or activation of programmed cell death (apoptosis).[3][4] Relying on a single assay can be misleading. For instance, a compound might inhibit cellular metabolism without immediately compromising membrane integrity. Therefore, a multi-parametric approach is scientifically essential for a comprehensive assessment.

This guide advocates for a tiered testing strategy:

  • Tier 1: Primary Viability Screening: Determine the half-maximal inhibitory concentration (IC50) across a panel of cell lines using a metabolic assay.

  • Tier 2: Mechanistic Elucidation: For concentrations around the IC50 value, perform secondary assays to distinguish between necrotic and apoptotic cell death pathways.

Strategic Selection of Cell Lines

The choice of cell line is a critical experimental parameter.[5] An ideal screening panel should include cells representing different tissue types and should comprise both cancerous and non-cancerous lines to assess for tumor selectivity. All cell lines should be acquired from a reputable cell bank like ATCC to ensure authenticity and should be maintained at low passage numbers.[5][6][7]

Recommended Cell Panel:

Cell LineATCC® No.Tissue of OriginRationaleCulture Medium
HepG2 HB-8065™Human Liver CarcinomaRepresents a liver model, crucial for assessing the role of metabolic bioactivation in cytotoxicity.[8]Eagle's Minimum Essential Medium (EMEM) + 10% FBS
A549 CCL-185™Human Lung CarcinomaA robust and widely used epithelial cell line for general cytotoxicity screening.[9][10]F-12K Medium + 10% FBS
MRC-5 CCL-171™Human Fetal Lung FibroblastA non-cancerous, diploid cell line used to determine the compound's selectivity index (toxicity to cancer vs. normal cells).[11]Eagle's Minimum Essential Medium (EMEM) + 10% FBS

The Tiered Assay Strategy: Workflow and Principles

Our proposed workflow ensures a logical progression from broad screening to mechanistic investigation.

Cytotoxicity_Workflow cluster_prep Preparation cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_analysis Analysis & Interpretation Compound_Prep Prepare this compound Stock Solution (e.g., in DMSO) Treat_Cells Treat with serial dilutions of compound (24-72h incubation) Compound_Prep->Treat_Cells Cell_Culture Culture HepG2, A549, MRC-5 Cells (Obtain from ATCC, low passage) Seed_Cells Seed cells in 96-well plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells XTT_Assay Perform XTT Assay (Measures metabolic activity) Treat_Cells->XTT_Assay IC50_Calc Calculate IC50 Value (Non-linear regression) XTT_Assay->IC50_Calc Seed_Treat_2 Seed and treat cells (at 0.5x, 1x, 2x IC50) IC50_Calc->Seed_Treat_2 Inform Doses Interpret Synthesize Data: - Potency (IC50) - Selectivity (Normal vs. Cancer) - Mechanism (Necrosis vs. Apoptosis) IC50_Calc->Interpret LDH_Assay LDH Release Assay (Measures Necrosis) Seed_Treat_2->LDH_Assay Caspase_Assay Caspase-Glo® 3/7 Assay (Measures Apoptosis) Seed_Treat_2->Caspase_Assay LDH_Assay->Interpret Caspase_Assay->Interpret

Figure 1: Tiered workflow for cytotoxicity assessment.

Experimental Protocols

4.1. General Cell Culture and Maintenance

Follow the specific propagation protocols provided by the cell bank (e.g., ATCC).[4][6][7]

  • Culture Environment: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[11][12]

  • Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.[9][13]

  • Aseptic Technique: All manipulations must be performed in a certified biological safety cabinet to prevent contamination.

4.2. Protocol 1: XTT Cell Viability Assay (Primary Screen)

This assay measures the metabolic reduction of a yellow tetrazolium salt (XTT) to an orange formazan product by viable cells.[14] The amount of formazan is directly proportional to the number of metabolically active cells.

  • Materials:

    • Cell Proliferation Kit II (XTT) or equivalent

    • 96-well flat-bottom tissue culture plates

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Multi-channel pipette

    • Microplate spectrophotometer (ELISA reader)

  • Step-by-Step Method:

    • Cell Seeding: Harvest and count cells. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Seed into a 96-well plate.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO) used for the test compound.

      • Untreated Control: Cells in medium only.

      • Medium Blank: Medium only, no cells (for background correction).[15]

    • Incubation: Incubate the plate for 24 hours to allow cells to attach.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron coupling reagent).[14]

    • Assay: Add 50 µL of the prepared XTT labeling mixture to each well.[14]

    • Incubation: Incubate the plate for 4 hours at 37°C.[15]

    • Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of ~660 nm is recommended to subtract background absorbance.[14][15]

4.3. Protocol 2: LDH Release Assay (Necrosis)

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon lysis of the cell membrane, a hallmark of necrosis.[3][16]

  • Materials:

    • LDH Cytotoxicity Assay Kit

    • 96-well flat-bottom tissue culture plates

  • Step-by-Step Method:

    • Plate Setup: Seed and treat cells with the test compound (e.g., at 0.5x, 1x, and 2x IC50) as described in the XTT protocol (Steps 1-5).

    • Controls: In addition to vehicle and untreated controls, include:

      • Maximum Release Control: Lyse untreated cells with the provided lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[17]

      • Spontaneous Release Control: Untreated cells.

    • Sample Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[18] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[17][19]

    • LDH Reaction: Prepare the LDH Reaction Mixture (Substrate, Cofactor, and Dye) according to the manufacturer's protocol. Add 50-100 µL of this mixture to each well containing supernatant.[17]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17][18]

    • Stop Reaction: Add 50 µL of Stop Solution to each well.[17]

    • Measurement: Measure the absorbance at 490 nm.

4.4. Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[20] The assay reagent contains a pro-luminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[21][22]

  • Materials:

    • Caspase-Glo® 3/7 Assay System

    • White-walled, opaque 96-well plates (for luminescence)

  • Step-by-Step Method:

    • Plate Setup: Seed and treat cells in white-walled 96-well plates as described previously (100 µL final volume).

    • Positive Control: Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.[1]

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[22]

    • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add-Mix-Measure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[20][22]

    • Incubation: Mix contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

    • Measurement: Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

5.1. Calculating the IC50 Value

  • Normalize Data: Convert the raw absorbance data from the XTT assay into percent viability.

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[23] The software will calculate the IC50 value, which is the concentration that results in 50% inhibition of viability.[24][25]

5.2. Interpreting Mechanistic Assays

  • LDH Assay: Calculate the percentage of cytotoxicity for each sample.

    • % Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

    • A significant increase in % cytotoxicity indicates membrane damage and necrosis.

  • Caspase-Glo® 3/7 Assay: Data is typically expressed as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.

    • Fold Change = RLU_Sample / RLU_Vehicle

    • A significant increase in luminescence indicates the activation of executioner caspases and an apoptotic mechanism.

5.3. Synthesizing the Results

Example Data TableHepG2A549MRC-5
IC50 (µM) from XTT 15.225.8>100
LDH Release at 1x IC50 Low (<10%)Low (<10%)N/A
Caspase 3/7 Fold Change at 1x IC50 High (8.5-fold)High (6.2-fold)N/A
Interpretation Potent and selective cytotoxicity towards cancer cells, primarily mediated by apoptosis.

A Selectivity Index (SI) can be calculated to quantify the differential toxicity: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value (>10) is generally considered favorable.

References

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Fluicell. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Trevigen. (n.d.). XTT Proliferation Assay Protocol.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay.
  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
  • Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
  • National Center for Biotechnology Information. (n.d.). A549 and MRC-5 cell aggregation in a microfluidic Lab-on-a-chip system.
  • REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold.
  • National Center for Biotechnology Information. (2019, May 14). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells.
  • UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Propoxypyridine-2-carboxylic Acid (CAS 14440-94-9)[1][2]. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. As a crucial building block in pharmaceutical research, achieving a high yield and purity of this molecule is paramount. This document provides in-depth, field-proven insights based on established chemical principles to help you navigate the complexities of its synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes, each with distinct advantages and challenges. The most common and often highest-yielding approach is a multi-step sequence starting from 3-Hydroxypyridine-2-carboxylic acid. An alternative begins with a cyanopyridine precursor.

Synthetic_Routes cluster_0 Route 1: Williamson Ether Synthesis Pathway (Recommended) cluster_1 Route 2: Nitrile Hydrolysis Pathway start1 3-Hydroxypyridine-2-carboxylic Acid ester Methyl 3-Hydroxy-2-pyridinecarboxylate start1->ester  Fischer Esterification  (H₂SO₄, MeOH) ether_ester Methyl 3-Propoxy-2-pyridinecarboxylate ester->ether_ester  Williamson Ether Synthesis  (Propyl Halide, Base) product1 This compound ether_ester->product1  Saponification  (e.g., LiOH, H₂O) start2 3-Methoxypyridine-2-carbonitrile (Example Precursor) product2 3-Methoxypyridine-2-carboxylic Acid start2->product2  Acid or Base Hydrolysis  (e.g., H₂SO₄ or NaOH, Heat)

Caption: Primary synthetic routes to Alkoxypyridine-2-carboxylic Acids.

The recommended pathway (Route 1) involves protecting the carboxylic acid as an ester, performing a Williamson ether synthesis on the hydroxyl group, and finally deprotecting the ester. This sequence avoids problematic side reactions and generally provides cleaner material with higher yields.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound via the recommended Williamson ether synthesis pathway.

Q1: My overall yield is low after the three-step synthesis. Where did it go wrong?

Low yield is a frequent complaint that can arise from issues in any of the three key steps. A systematic diagnosis is crucial.

Troubleshooting_Workflow start Low Overall Yield Detected check_ester Step 1: Esterification Was the conversion to Methyl 3-Hydroxy-2-pyridinecarboxylate >95%? start->check_ester check_ether Step 2: Etherification Did the reaction of the ester with propyl halide show full conversion? check_ester->check_ether Yes ester_issue Issue: Incomplete Esterification - Insufficient acid catalyst or reflux time. - Water present in reaction. check_ester->ester_issue No check_hydrolysis Step 3: Saponification Was the final hydrolysis clean and was the product isolated correctly? check_ether->check_hydrolysis Yes ether_issue Issue: Failed Ether Synthesis - See Q2 for detailed causes (Base, Solvent, Side Reactions). check_ether->ether_issue No hydrolysis_issue Issue: Hydrolysis/Workup Failure - See Q3 for detailed causes (Incomplete reaction, Decarboxylation, Poor Precipitation). check_hydrolysis->hydrolysis_issue No success Yield Optimized check_hydrolysis->success Yes

Caption: Decision workflow for diagnosing low yield.

Detailed Analysis & Solutions:

  • Step 1: Esterification: The conversion of 3-Hydroxypyridine-2-carboxylic acid to its methyl ester should be nearly quantitative.[3] If you observe significant starting material after this step, ensure your methanol is anhydrous and that a sufficient amount of strong acid catalyst (e.g., 3 equivalents of H₂SO₄) was used under reflux conditions for at least 6 hours.[3]

  • Step 2: Etherification: This is the most critical and error-prone step. See the detailed troubleshooting in Q2.

  • Step 3: Saponification & Workup: Issues here often relate to product loss. See Q3 for workup and purification guidance.

Q2: The Williamson ether synthesis step (Step 2) is low-yielding or failing completely. What are the common causes?

This SN2 reaction is highly sensitive to reaction conditions. Low yields are typically traced back to side reactions or poor nucleophile generation.[4]

Possible Causes & Explanations:

  • Incomplete Deprotonation: The phenolic hydroxyl group (pKa ≈ 8-9) must be fully deprotonated to form the reactive alkoxide. Using a weak base like K₂CO₃ may require higher temperatures or longer reaction times. A stronger base like sodium hydride (NaH) is more effective but requires strictly anhydrous conditions.

  • Side Reaction - Elimination (E2): The primary competing reaction is the E2 elimination of the propyl halide (e.g., 1-bromopropane) to form propene, especially when using sterically hindered or overly strong bases.[4] While less of a problem with primary halides, it can still reduce yield if conditions are too harsh.[5]

  • Side Reaction - N-Alkylation: While O-alkylation is favored, some N-alkylation on the pyridine ring can occur, leading to undesired byproducts.

  • Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[4] Aprotic polar solvents are highly preferred as they solvate the counter-ion (e.g., Na⁺), leaving a more "naked" and reactive nucleophile.[6]

  • Decarboxylation: Although the carboxylic acid is protected as an ester, prolonged heating under strongly basic conditions can potentially risk side reactions, though decarboxylation is a more significant concern for the free acid.[7][8]

Recommended Solutions:

ParameterRecommendationRationale & Citation
Base 1. Sodium Hydride (NaH) 2. Potassium Carbonate (K₂CO₃) 1. NaH (1.1-1.2 eq.) is highly effective for complete deprotonation. Must be used in an anhydrous solvent under an inert atmosphere (N₂ or Ar).2. K₂CO₃ is a milder, easier-to-handle base but may require higher temperatures (e.g., 80-100 °C) and longer reaction times to drive the reaction to completion.
Solvent 1. Dimethylformamide (DMF) 2. Acetonitrile 1. DMF is an excellent polar aprotic solvent that effectively solvates cations, enhancing nucleophilicity. Ensure it is anhydrous.2. Acetonitrile is another excellent choice that can improve selectivity and reaction rates.[6][9]
Alkylating Agent 1-Bromopropane or 1-Iodopropane Iodopropane is more reactive than bromopropane and may allow for milder reaction conditions (lower temperature), but it is also more expensive. Both are superior to 1-chloropropane.
Temperature Room Temp to 80 °C If using NaH, the deprotonation can be done at 0 °C to RT, followed by slow addition of the propyl halide and gentle heating (50-60 °C) to complete the reaction.[4] If using K₂CO₃, higher temperatures may be necessary.
Q3: My final product won't precipitate cleanly during acidic workup, or it appears impure. How can I improve isolation and purification?

Proper workup is critical for isolating the final carboxylic acid in high purity.

Possible Causes & Explanations:

  • Incorrect pH for Precipitation: this compound is an amphoteric molecule. It will be soluble at very low pH (protonated pyridine nitrogen) and high pH (deprotonated carboxylate). Precipitation is maximal at the isoelectric point.

  • Incomplete Saponification: If the ester hydrolysis is not complete, the remaining ester will stay in the organic phase during extraction, lowering the yield of the desired acid.

  • Co-precipitation of Salts: If the pH adjustment is done too quickly or with the wrong acid, inorganic salts can co-precipitate with your product.

Recommended Solutions:

  • Monitor Hydrolysis: Use TLC or LC-MS to confirm the complete disappearance of the starting ester before proceeding to workup.

  • Controlled Acidification: After hydrolysis, cool the basic aqueous solution in an ice bath. Slowly add 1M or 2M HCl dropwise with vigorous stirring. Monitor the pH carefully and adjust to approximately 2.5-3.5.[10] The product should precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (like hexane or diethyl ether) to remove organic impurities.

  • Recrystallization: For high purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Section 3: Frequently Asked Questions (FAQs)

Q: Should I perform the Williamson ether synthesis directly on 3-Hydroxypyridine-2-carboxylic acid? A: This is strongly discouraged. You have two acidic protons: the carboxylic acid (pKa ≈ 3-4) and the phenolic hydroxyl group (pKa ≈ 8-9). When you add a base, it will deprotonate the more acidic carboxylic acid first. You would need over two equivalents of a strong base, which can lead to solubility issues and significant side reactions, including potential decarboxylation upon heating.[11] The standard and most reliable method is to protect the carboxylic acid as an ester first.[3]

Q: Which is a better starting material: 3-Hydroxypyridine-2-carboxylic acid or 3-propoxypyridine-2-carbonitrile? A: The choice depends on commercial availability and scale.

  • 3-Hydroxypyridine-2-carboxylic acid is generally more accessible and the etherification route is well-established and high-yielding when performed correctly. It is the preferred route for most lab-scale syntheses.

  • 3-propoxypyridine-2-carbonitrile offers a more direct route via hydrolysis. However, the hydrolysis of nitriles can require harsh conditions (e.g., refluxing in concentrated H₂SO₄ or 6M NaOH for several hours), which may not be suitable for sensitive substrates.[10][12] Workup can also be more challenging.

Q: I am concerned about decarboxylation. How can I minimize this risk? A: Decarboxylation of pyridine-2-carboxylic acids is a known thermal or acid/base-catalyzed process.[7][13] The nitrogen atom adjacent to the carboxyl group stabilizes the transition state for CO₂ loss.[8] To minimize this:

  • Use the Ester Protection Strategy: The ester is significantly more stable to decarboxylation than the free acid.

  • Avoid Excessive Heat: During the final saponification step, use the mildest conditions possible (e.g., LiOH in THF/water at room temperature or slightly elevated temperatures) and do not prolong the reaction unnecessarily.

  • Neutralize Carefully: Perform the acidic workup at low temperatures (0-5 °C) to dissipate any heat generated.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Hydroxy-2-pyridinecarboxylate[3]
  • Suspend 3-Hydroxypyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol (approx. 0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 eq.) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Carefully dilute the residue with water and cool in an ice bath. Adjust the pH to ~8.5 using a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the product, typically as a white solid with >95% yield.

Protocol 2: Synthesis of Methyl 3-Propoxy-2-pyridinecarboxylate
  • To a flame-dried flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane (2x) to remove the oil.

  • Add anhydrous DMF to the flask, cool to 0 °C, and slowly add a solution of Methyl 3-Hydroxy-2-pyridinecarboxylate (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq.) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3: Saponification to this compound
  • Dissolve Methyl 3-Propoxy-2-pyridinecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.) and stir the mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2.5-3.5 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • ChemicalBook. (n.d.). 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • Chemistry Stack Exchange. (2017).
  • AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
  • PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • MySkinRecipes. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypyridine-2-carboxylic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid.
  • LabSolutions. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.

Sources

Technical Support Center: Purification of 3-Propoxypyridine-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Propoxypyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting solutions for the recrystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale recrystallization of this compound?

A1: Before committing your entire batch of material, it is crucial to perform small-scale solubility tests with a variety of solvents. This preliminary screening will save you time, material, and frustration. The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: What are some good starting solvents to test for the recrystallization of this compound?

A2: Based on the structure of this compound, which contains both a polar carboxylic acid group and a moderately polar pyridine ring with a nonpolar propoxy group, a range of solvents should be considered. Good starting points include:

  • Alcohols: Ethanol, methanol, and isopropanol are often effective for polar compounds.[1]

  • Water: Due to the carboxylic acid and pyridine nitrogen, there is potential for hydrogen bonding, making water a possible solvent, especially in a mixed solvent system.

  • Ketones: Acetone may be a suitable solvent.

  • Esters: Ethyl acetate can be a good choice.

  • Aromatic Hydrocarbons: Toluene could be effective, particularly for less polar impurities.

  • Non-polar Solvents: Hexane or heptane are generally used as anti-solvents in mixed solvent systems.

A study on the closely related picolinic acid (pyridine-2-carboxylic acid) showed it to be highly soluble in water, less so in ethanol, and even less in acetonitrile.[2] This suggests that a solvent system involving an alcohol and water could be a promising starting point for this compound as well.

Q3: My compound is colored. How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal.[3] The charcoal adsorbs the colored compounds, and can then be removed by hot gravity filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. The melting point of this compound is 118°C.[4] If the boiling point of your chosen solvent is close to or above this temperature, oiling out is more likely. Impurities can also lower the melting point of the mixture, contributing to this issue.[5]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.[5]

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Lower the Cooling Rate: Slow, controlled cooling is essential for proper crystal formation.[6] Insulate the flask to allow for gradual cooling to room temperature before transferring to an ice bath.

Issue 2: No crystals form upon cooling.

  • Causality: This is one of the most common problems in recrystallization and usually indicates that the solution is not supersaturated.[5] This can happen if too much solvent was added initially.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

      • Seeding: Add a tiny crystal of the pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[7]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent dropwise until the solution becomes slightly turbid, then allow it to cool.

Issue 3: Very low yield of recovered crystals.

  • Causality: A low yield can result from several factors:

    • Using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[7]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent in which they are too soluble.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and keep the solution at or near its boiling point.

    • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, shaking after each addition, until the solid dissolves. Note the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

  • Observe which solvents result in the formation of well-defined crystals with a significant decrease in solubility upon cooling. This will be your ideal solvent or a good starting point for a mixed solvent system.

Protocol 2: Recrystallization from a Single Solvent (Example: Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat ethanol to its boiling point.

  • Add the minimum amount of hot ethanol to the flask containing the crude product to dissolve it completely.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven or by air drying.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[8]
Molecular Weight181.19 g/mol [8]
Melting Point118°C[4][8]

Table 2: General Solubility Characteristics of Carboxylic Acids

Solvent ClassGeneral SolubilityRationale
Polar Protic (e.g., Water, Ethanol)Good, especially for shorter chain acidsHydrogen bonding with the carboxylic acid group enhances solubility.[1]
Polar Aprotic (e.g., Acetone, Ethyl Acetate)Moderate to GoodDipole-dipole interactions with the carbonyl group.
Non-polar (e.g., Hexane, Toluene)PoorThe polar carboxylic acid group is not well solvated.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude Crude 3-Propoxypyridine- 2-carboxylic Acid solvent_selection Solvent Screening crude->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution Select Optimal Solvent hot_filtration Hot Gravity Filtration (if needed) dissolution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolution->cooling No Insoluble Impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation cold_filtration Vacuum Filtration crystal_formation->cold_filtration washing Wash with Cold Solvent cold_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Melting Point, Spectroscopy pure_product->analysis

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_No_Crystals cluster_causes Potential Causes cluster_solutions Solutions start No Crystals Formed cause1 Too Much Solvent start->cause1 cause2 Supersaturation start->cause2 solution1a Evaporate Some Solvent cause1->solution1a solution1b Add Anti-Solvent cause1->solution1b solution2a Scratch Inner Surface cause2->solution2a solution2b Add Seed Crystal cause2->solution2b

Caption: Troubleshooting logic for the failure of crystal formation.

References

  • University of Rochester.
  • Wired Chemist.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • University of York.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
  • Columbia University. VIII.
  • LabSolutions. This compound. [Link]
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
  • University of California, Los Angeles.
  • University of Massachusetts Lowell.
  • MySkinRecipes. This compound. [Link]
  • Jones, W., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(10), 2093-2100.
  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1569.
  • PubChem. 3-Aminopicolinic acid. [Link]
  • Google Patents. Process for producing pyridine carboxylic acids.
  • Google Patents. Process for the production of pyridine carboxylic acids.
  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

Sources

Common side reactions in the synthesis of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Propoxypyridine-2-carboxylic Acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily approached via two strategic routes. The choice of route often depends on the availability of starting materials and the specific challenges a researcher is willing to undertake. This guide will address the potential pitfalls of both common pathways.

Diagram: Synthetic Pathways to this compound

Synthetic_Pathways cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Nitrile Hydrolysis start_A 3-Hydroxypyridine-2-carboxylic Acid Ester intermediate_A Methyl 3-Propoxypyridine-2-carboxylate start_A->intermediate_A  1. Base (e.g., NaH)  2. Propyl halide product_A This compound intermediate_A->product_A Saponification (e.g., LiOH, H₂O) start_B 3-Propoxypyridine-2-carbonitrile product_B This compound start_B->product_B Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH, Δ)

Caption: Overview of the two primary synthetic routes to this compound.

Part 1: Troubleshooting Guide & FAQs for Williamson Ether Synthesis Route

This route involves the O-alkylation of a 3-hydroxypyridine-2-carboxylic acid derivative. To avoid esterification of the propoxylating agent or self-esterification, the reaction is typically performed on the corresponding ester (e.g., methyl or ethyl ester), followed by saponification.

FAQ 1: My reaction yield is low, and I've isolated a significant amount of an isomeric byproduct. What is happening?

Answer: The most probable cause is a competing N-alkylation reaction. The starting material, a 3-hydroxypyridine derivative, can exist in equilibrium with its 2-pyridone tautomer. While O-alkylation is generally favored for pyridinols, N-alkylation of the pyridone tautomer is a common and significant side reaction.[1][2] The pyridine nitrogen is a soft nucleophile and can compete with the harder oxygen nucleophile for the alkylating agent.

Troubleshooting Steps:

  • Choice of Base and Solvent: The reaction's regioselectivity can be highly dependent on the base and solvent system. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as THF or DMF typically favors O-alkylation. The base deprotonates the hydroxyl group, increasing its nucleophilicity.

  • Protecting Group Strategy: The carboxylic acid functionality should be protected as an ester (e.g., methyl or ethyl ester) prior to alkylation. This prevents unwanted side reactions with the acid moiety.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity towards O-alkylation. Start the deprotonation at 0°C and allow the reaction with the propyl halide to proceed at room temperature.

Diagram: N- vs. O-Alkylation Side Reaction

Alkylation_Competition cluster_O Desired Pathway: O-Alkylation cluster_N Side Reaction: N-Alkylation Start Methyl 3-hydroxypyridine-2-carboxylate (Deprotonated) O_Alk Methyl 3-propoxypyridine-2-carboxylate (Product) Start->O_Alk Attack by Phenoxide Oxygen N_Alk N-Propyl-3-oxo-pyridine-2-carboxylate (Isomeric Impurity) Start->N_Alk Attack by Pyridine Nitrogen

Caption: Competing N- and O-alkylation pathways in the synthesis.

FAQ 2: My reaction is sluggish, and upon workup, I recover mostly unreacted starting material. What could be the issue?

Answer: This issue often points to incomplete deprotonation of the hydroxyl group or a problem with the alkylating agent.

Troubleshooting Steps:

  • Base Quality and Stoichiometry: Ensure your base (e.g., NaH) is fresh and has been handled under anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Alkylating Agent Reactivity: While propyl bromide is commonly used, propyl iodide is more reactive and can be used to accelerate the reaction. Ensure the propyl halide is of high purity.

  • Reaction Temperature: While lower temperatures can improve selectivity, excessively low temperatures may hinder the reaction rate. After the initial deprotonation at 0°C, allowing the reaction to stir at room temperature or gently warming to 40-50°C can improve conversion.

Part 2: Troubleshooting Guide & FAQs for Nitrile Hydrolysis Route

This route involves the hydrolysis of 3-propoxypyridine-2-carbonitrile to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

FAQ 1: My final product contains a significant amount of a neutral, higher-melting impurity. How can I identify and avoid it?

Answer: This impurity is likely the intermediate amide, 3-propoxypyridine-2-carboxamide, resulting from incomplete hydrolysis of the nitrile.[3] The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being a stable intermediate.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Incomplete conversion is often a kinetic issue. Prolonging the reflux time or cautiously increasing the temperature can drive the reaction to completion.

  • Stronger Hydrolysis Conditions: If using aqueous acid (e.g., HCl or H₂SO₄), increasing the concentration may be necessary. For basic hydrolysis, using a higher concentration of NaOH or KOH can be effective.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile and the intermediate amide. The amide is typically more polar than the nitrile but less polar than the carboxylic acid salt.

FAQ 2: During purification, I'm experiencing low recovery of the final product, and I notice gas evolution during the reaction. What is the likely cause?

Answer: This is a classic sign of decarboxylation, a common side reaction for pyridine-2-carboxylic acids, especially under harsh heating or acidic conditions.[4][5][6] The proximity of the carboxylic acid to the ring nitrogen facilitates the loss of CO₂ to form 3-propoxypyridine.

Troubleshooting Steps:

  • Milder Hydrolysis Conditions: Opt for basic hydrolysis followed by careful acidic workup at low temperatures. Basic conditions form the carboxylate salt, which is less prone to decarboxylation than the free acid.

  • Temperature Control During Workup: When acidifying the reaction mixture to precipitate the product, perform the addition slowly in an ice bath to keep the temperature low.

  • Avoid Excessive Heat: During concentration of solutions containing the product, use a rotary evaporator at moderate temperatures and avoid prolonged heating of the isolated solid.

Diagram: Key Side Reactions in Nitrile Hydrolysis

Nitrile_Hydrolysis_Side_Reactions Start 3-Propoxypyridine-2-carbonitrile Amide 3-Propoxypyridine-2-carboxamide (Amide Impurity) Start->Amide Partial Hydrolysis Acid This compound (Desired Product) Amide->Acid Complete Hydrolysis Decarboxylated 3-Propoxypyridine (Decarboxylation Byproduct) Acid->Decarboxylated Decarboxylation (Heat, Acid)

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving 3-Propoxypyridine-2-carboxylic Acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its reactivity is primarily governed by the carboxylic acid functional group at the 2-position, the electron-withdrawing nature of the pyridine ring, and the influence of the propoxy group at the 3-position. Understanding these electronic and steric factors is crucial for successful reaction outcomes.

The pyridine nitrogen, being electron-withdrawing, increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack. However, the lone pair on the nitrogen can also act as a base, potentially interfering with certain reaction conditions. The propoxy group can introduce steric hindrance, which may affect the approach of bulky reagents or substrates.

Below is a diagram illustrating the key reactive sites and influencing factors of the molecule.

Molecule_Reactivity cluster_molecule This compound cluster_factors Key Reactivity Factors mol N(=C(C(=O)O)C=C(OCCC)C=1)C=1 Carboxylic_Acid Carboxylic Acid (Primary Reaction Site) Carboxylic_Acid->mol Amide Coupling, Esterification Pyridine_Nitrogen Pyridine Nitrogen (Electron-withdrawing, Basic Site) Pyridine_Nitrogen->mol Influences Acidity, Potential for Side Reactions Propoxy_Group Propoxy Group (Steric Hindrance, Electron-donating) Propoxy_Group->mol Steric Shielding

Caption: Key reactive sites and influencing factors of this compound.

II. Amide Coupling Reactions: Troubleshooting and FAQs

Amide bond formation is a cornerstone of drug discovery. However, coupling this compound with amines can present challenges.

FAQ 1: My amide coupling reaction is showing low to no yield. What are the likely causes?

Several factors can contribute to poor yields in amide coupling reactions. The most common culprits are:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species (an active ester) before it can efficiently react with an amine. Insufficient or degraded coupling reagent will lead to poor activation.

  • Deactivation of the Amine: Amines are basic and can be protonated by the carboxylic acid starting material, rendering them non-nucleophilic.

  • Steric Hindrance: The propoxy group on the pyridine ring, or bulky substituents on the amine, can sterically hinder the approach of the nucleophile.

  • Side Reactions: The pyridine nitrogen can sometimes interfere with the coupling reaction, or unwanted side reactions like racemization (if using chiral amines) can occur.

Troubleshooting Workflow for Low Amide Coupling Yield

Amide_Coupling_Troubleshooting cluster_activation_steps Activation Troubleshooting cluster_amine_steps Amine Troubleshooting cluster_sterics_steps Steric Hindrance Solutions Start Low/No Amide Product Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Amine Assess Amine Reactivity Check_Activation->Check_Amine Activation Confirmed Use_Fresh_Reagent Use fresh coupling reagent Check_Activation->Use_Fresh_Reagent Consider_Sterics Evaluate Steric Hindrance Check_Amine->Consider_Sterics Amine is Reactive Add_Base Add a non-nucleophilic base (e.g., DIPEA, 2-3 eq) Check_Amine->Add_Base Optimize_Conditions Optimize Reaction Conditions Consider_Sterics->Optimize_Conditions Sterics Evaluated Higher_Temp Increase reaction temperature Consider_Sterics->Higher_Temp Purification_Issues Investigate Purification Optimize_Conditions->Purification_Issues Still Low Yield Success Improved Yield Purification_Issues->Success Product Isolated Increase_Equivalents Increase equivalents of coupling reagent (1.1-1.5 eq) Use_Fresh_Reagent->Increase_Equivalents Pre_activation Pre-activate acid before adding amine Increase_Equivalents->Pre_activation Use_Salt_Form Use amine salt and excess base Add_Base->Use_Salt_Form Longer_Time Increase reaction time Higher_Temp->Longer_Time Different_Reagent Try a more reactive coupling reagent (e.g., HATU, COMU) Longer_Time->Different_Reagent

Caption: A workflow for troubleshooting low-yield amide coupling reactions.

Recommended Amide Coupling Protocol

This protocol utilizes HATU, a highly effective coupling reagent, particularly for sterically hindered substrates.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Coupling Reagent HATU, HBTU, COMUHighly efficient for hindered couplings.
Base DIPEA, 2,6-lutidineNon-nucleophilic bases that prevent unwanted side reactions.
Solvent Anhydrous DMF, DCMPolar aprotic solvents that are generally good for amide coupling.
Temperature Room Temperature to 50 °CHigher temperatures may be needed for hindered substrates.

III. Esterification Reactions: Troubleshooting and FAQs

Esterification of this compound is another common transformation.

FAQ 2: My Fischer esterification is slow and gives a poor yield. How can I improve it?

Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, you need to either use a large excess of the alcohol or remove the water that is formed.

Troubleshooting Strategies for Esterification
  • Dean-Stark Apparatus: For higher boiling point alcohols, using a Dean-Stark trap with a suitable solvent (e.g., toluene) is highly effective for azeotropically removing water.

  • Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Alternative Methods: For sensitive substrates or difficult esterifications, consider alternative methods such as using an activating agent like DCC with DMAP, or converting the carboxylic acid to an acid chloride first.

Recommended Esterification Protocol (Acid Chloride Method)

This two-step method is often more reliable than Fischer esterification, especially for hindered alcohols.

Step 1: Formation of the Acid Chloride

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Add the alcohol (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Common Side Reactions and Purification Challenges

Decarboxylation

Pyridine-2-carboxylic acids can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[4][5] If you observe gas evolution and the formation of 3-propoxypyridine as a byproduct, consider lowering the reaction temperature.

Purification of Pyridinic Compounds

Pyridine-containing molecules can sometimes be challenging to purify by column chromatography due to their basicity, which can lead to tailing on silica gel. To mitigate this, consider:

  • Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) to the solvent system.

  • Using alternative stationary phases like alumina.

V. Spectroscopic Data for Characterization

Accurate characterization of your products is essential. Here are some expected spectroscopic features for derivatives of this compound.

Derivative Type ¹H NMR (Expected Shifts) ¹³C NMR (Expected Shifts) Mass Spectrometry (EI)
Amide Aromatic protons (7.0-8.5 ppm), propoxy protons (1.0-4.0 ppm), amide N-H (variable, often broad)Carbonyl carbon (160-170 ppm)Molecular ion peak, fragmentation corresponding to loss of the propoxy group and the amide side chain.[6]
Ester Aromatic protons (7.0-8.5 ppm), propoxy protons (1.0-4.0 ppm), ester alkyl protonsCarbonyl carbon (165-175 ppm)Molecular ion peak, characteristic fragmentation patterns for esters (e.g., McLafferty rearrangement if applicable).[6][7]

VI. References

  • Fessner, W.-D., & Anthonsen, T. (Eds.). (2009). Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions. Wiley-VCH.

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456–475.

  • Higuchi, K., Kawasaki, T., & Yamashita, M. (2005). Synthesis and liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) behaviors of the picolinoyl, 6-methylpicolinoyl, nicotinoyl, 2-methoxynicotinoyl and isonicotinoyl derivatives of the hydroxysteroids estrone, estradiol, 3beta-hydroxyandrost-5-en-17-one (dehydroepiandrosterone) and testosterone in positive mode. Journal of Chromatography B, 824(1-2), 101-109.

  • LibreTexts. (2023, August 9). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. Retrieved from

  • Google Patents. (n.d.). 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs. Retrieved from

  • Google Patents. (n.d.). Substituted heterocyclic carboxamide esters, their preparation and their use as drugs. Retrieved from

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids. Retrieved from

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045.

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Producing Pyridine Carbocyxlic Acids. Retrieved from

  • Kiener, A., & Husken, D. (1998). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 by Ralstonia/Burkholderia sp. strain DSM 6920. Journal of Molecular Catalysis B: Enzymatic, 5(4-6), 205-212.

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Natural Products. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Choudhary, M. I. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-24.

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.

  • Justia Patents. (2015, February 10). Catalytic process for production of pyridine carboxylic acid amides. Retrieved from [Link]

  • Radl, S., & Kober, C. (2020). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Catalysis, 10(15), 8494-8500.

  • ResearchGate. (n.d.). Amides of 2-pyridine-carboxylic acid (PA). Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Salts of paroxetine. Retrieved from

  • Chemical Dictionary Network. (n.d.). CAS Query. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2021, August 31). Substitution/Elimination Practice (Worksheet Solutions Walkthrough). [Video]. YouTube. Retrieved from [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. Retrieved from [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]

  • Pearson. (n.d.). Substitution Reactions Exam Prep. Retrieved from [Link]

  • Pearson. (2024, September 23). EAS Reactions of Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Propoxypyridine-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Propoxypyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile building block. Our goal is to equip you with the expertise and practical insights necessary to optimize your reaction conditions, ensuring high yields and purity of your desired derivatives.

Introduction to Derivatization of this compound

This compound is a valuable heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its structure, featuring a carboxylic acid, a pyridine ring, and a propoxy group, offers multiple avenues for derivatization, most commonly at the carboxylic acid moiety to form amides and esters. However, the interplay of the electronic effects of the pyridine nitrogen and the steric hindrance from the adjacent propoxy group can present unique challenges in achieving efficient and clean transformations. This guide will address these specific issues head-on.

Core Principles of Carboxylic Acid Activation

The derivatization of a carboxylic acid typically requires an initial "activation" step. This is because the hydroxyl group of a carboxylic acid is a poor leaving group.[3] Activation converts the carboxylic acid into a more reactive species, making it more susceptible to nucleophilic attack by an amine (to form an amide) or an alcohol (to form an ester).

There are several classes of reagents used to activate carboxylic acids, each with its own mechanism and optimal conditions.[4] Common activating agents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[5][6]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient for amide bond formation.[6][7]

  • Acid Halogenating Agents: Thionyl chloride (SOCl₂) and oxalyl chloride convert carboxylic acids into highly reactive acid chlorides.[3][4]

The choice of activating agent is critical and depends on the specific nucleophile, desired reaction conditions, and the sensitivity of the starting materials.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Amide Bond Formation (Amidation)

Q1: I am seeing very low to no conversion of my this compound to the desired amide using standard coupling reagents like HATU or EDC/HOBt. What could be the problem?

A1: This is a common issue that can arise from a combination of factors related to the structure of this compound and the reaction conditions.

  • Steric Hindrance: The propoxy group at the 3-position is adjacent to the carboxylic acid at the 2-position. This can create significant steric hindrance, making it difficult for the coupling reagent and the incoming amine to access the carboxylic acid.

  • Nucleophilicity of the Amine: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish.

  • Inadequate Activation: The activated ester intermediate may not be forming efficiently, or it may be too stable to react with the amine.[8]

  • Base Selection: The choice and amount of base can be critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction. Insufficient base can stall the reaction.

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: If you are using EDC/HOBt, consider switching to a more potent uronium-based reagent like HATU or PyBOP, which are known to be more effective for hindered couplings.[6][9]

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier caused by steric hindrance. Monitor the reaction closely for any potential side product formation.

  • Optimize the Base: Ensure you are using at least 2-3 equivalents of a non-nucleophilic base like DIPEA.

  • Pre-activation: Try a pre-activation step where you stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This can ensure the formation of the activated species before the nucleophile is introduced.

  • Consider an Acid Chloride Intermediate: For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[10] However, this method is harsher and may not be suitable for sensitive substrates.

Q2: I am observing the formation of a significant amount of an anhydride byproduct. How can I minimize this?

A2: Anhydride formation occurs when the activated carboxylic acid reacts with another molecule of the starting carboxylic acid instead of the intended amine.[8]

Troubleshooting Steps:

  • Control Stoichiometry: Ensure you are using a slight excess of the amine (1.1-1.2 equivalents) relative to the carboxylic acid.

  • Slow Addition of Coupling Reagent: Adding the coupling reagent slowly to the mixture of the carboxylic acid, amine, and base can help to ensure that the activated species reacts with the amine as soon as it is formed.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes disfavor the formation of the anhydride.

Ester Bond Formation (Esterification)

Q3: My Fischer esterification of this compound with an alcohol is giving a low yield. How can I improve this?

A3: Fischer esterification is an equilibrium-controlled reaction.[11][12] To drive the reaction towards the product, you need to shift the equilibrium.

Troubleshooting Steps:

  • Use a Large Excess of the Alcohol: Using the alcohol as the solvent is a common strategy to push the equilibrium to the right.

  • Remove Water: Water is a byproduct of the reaction. Removing it as it forms will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Increase the Amount of Acid Catalyst: A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is required.[12] Ensure you have an adequate amount of catalyst.

  • Alternative Esterification Methods: If Fischer esterification is not effective, consider a two-step process:

    • Activate the carboxylic acid with a coupling reagent (like DCC) in the presence of the alcohol and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).[6]

    • Convert the carboxylic acid to the acid chloride and then react it with the alcohol in the presence of a non-nucleophilic base.

Purification Challenges

Q4: I am having difficulty purifying my derivatized product from the reaction byproducts (e.g., urea from DCC/DIC, HOBt). What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the product and byproducts.

Troubleshooting Steps:

  • For Urea Byproducts (from DCC/DIC):

    • Dicyclohexylurea (DCU) is poorly soluble in many organic solvents. After the reaction, you can often filter off the precipitated DCU.[6]

    • If some DCU remains in solution, it can sometimes be removed by trituration with a solvent in which the product is soluble but the urea is not.

  • For Water-Soluble Byproducts (from EDC, HOBt):

    • Perform an aqueous workup. Extract your product into an organic solvent. The water-soluble byproducts will remain in the aqueous layer.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. A carefully chosen solvent system should allow for the separation of your product from any remaining impurities.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (N₂ or Ar), add the amine (1.1-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equivalents
This compound1.0
Amine1.1 - 1.2
HATU1.1 - 1.2
DIPEA2.0 - 3.0
General Protocol for Fischer Esterification
  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. A Dean-Stark trap can be used to remove water as it is formed.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentAmount
This compound1.0 eq
AlcoholLarge Excess
Concentrated H₂SO₄5 mol%

Visualizing the Workflow

Troubleshooting Logic for Amide Formation

Amide_Troubleshooting start Low Amide Yield check_reagents Check Coupling Reagent & Base start->check_reagents check_temp Increase Temperature? check_reagents->check_temp Using HATU/PyBOP & sufficient base? success Optimized Yield check_reagents->success Switching to HATU/PyBOP & optimizing base works pre_activation Try Pre-activation? check_temp->pre_activation Reaction still slow at elevated temp? check_temp->success Heating improves conversion acid_chloride Consider Acid Chloride Route pre_activation->acid_chloride Pre-activation ineffective? pre_activation->success Pre-activation improves yield acid_chloride->success Successful Coupling

Caption: A decision tree for troubleshooting low yields in amide formation.

General Derivatization Workflow

Derivatization_Workflow start This compound activation Carboxylic Acid Activation start->activation amide_path Nucleophilic Attack by Amine activation->amide_path ester_path Nucleophilic Attack by Alcohol activation->ester_path amide_product Amide Derivative amide_path->amide_product ester_product Ester Derivative ester_path->ester_product

Caption: A simplified workflow for the derivatization of this compound.

References

  • Khan Academy. (2023).
  • Chemistry LibreTexts. (2014).
  • Makara, M. W., et al. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
  • Aapptec. Coupling Reagents. [Link]
  • Reddit. (2021).
  • ResearchGate. Pyridine Side-Chain Carboxylic Acids. [Link]
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
  • Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Khan Academy. (2023).
  • Growing Science. (2022).
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • MySkinRecipes. This compound. [Link]
  • MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • ResearchGate. (2007).
  • PubMed. (2010).
  • Google Patents.
  • PubMed. (2007).
  • jOeCHEM. (2019).
  • ResearchGate. Reaction scheme for derivatization of carboxylic acid groups with.... [Link]
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • ResearchGate. (2001). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Google Patents. Process for producing pyridine carboxylic acids.
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]
  • Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • PubMed. (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
  • Organic Chemistry Portal.
  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]

Sources

Technical Support Center: 3-Propoxypyridine-2-carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Propoxypyridine-2-carboxylic Acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific stability challenges associated with this class of compounds. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during the synthesis, purification, and application of this compound and its derivatives.

Q1: My reaction to synthesize an ester or amide derivative of this compound has a low yield, and I recover mostly the starting acid after aqueous workup. What is happening?

A1: This is a classic issue stemming from the reactivity of the activated carboxylic acid intermediate and the potential for hydrolysis of the product during workup.

  • Causality: To form an ester or amide, the carboxylic acid is typically activated (e.g., converted to an acyl chloride or reacted with a coupling agent like DCC). These activated intermediates are highly moisture-sensitive.[1] If your reaction is not performed under strictly anhydrous conditions, the activated intermediate will hydrolyze back to the starting acid. Furthermore, the final ester or amide product itself can be hydrolyzed back to the parent carboxylic acid, especially during an aqueous workup if acidic or basic conditions are present.[2] Esters are particularly susceptible to this reverse reaction.

  • Troubleshooting Workflow:

    G cluster_0 Problem: Low Yield & Starting Material Recovery cluster_1 Investigation Steps cluster_2 Solutions start Low Yield of Ester/Amide check_anhydrous Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->check_anhydrous Moisture Sensitivity? check_coupling Evaluate Coupling Agent / Activation Method start->check_coupling Inefficient Reaction? check_workup Analyze Aqueous Workup pH start->check_workup Product Hydrolysis? sol_anhydrous Re-run under Inert Gas (N2/Ar) Use freshly dried solvents check_anhydrous->sol_anhydrous sol_coupling Consider alternative coupling agents (e.g., HATU) or form acyl chloride in situ check_coupling->sol_coupling sol_workup Use neutral pH (brine) washes Minimize contact time with aqueous phase check_workup->sol_workup sol_purify Purify directly if possible (non-aqueous workup) check_workup->sol_purify

    Caption: Troubleshooting workflow for low-yield ester/amide synthesis.

  • Recommended Action:

    • Ensure Anhydrous Conditions: Flame-dry glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Optimize Coupling: For amide synthesis, robust coupling agents like HATU can be effective. For esters, forming the anhydride or acyl chloride in situ before adding the alcohol can improve yields.[3]

    • Modify Workup: Minimize the duration of the aqueous workup. Use washes with saturated sodium bicarbonate (if the product is stable to mild base) followed by brine to achieve neutrality quickly. Avoid strong acidic or basic washes unless you have confirmed product stability under those conditions.

Q2: I'm purifying my 3-propoxypyridine-2-carboxylate derivative via silica gel chromatography, but I'm observing severe peak tailing and poor separation. Is my compound degrading on the column?

A2: It is unlikely that your compound is degrading. This is a common chromatographic artifact when purifying pyridine-containing compounds.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridine ring can undergo an acid-base interaction with these silanol groups.[4] This interaction slows the compound's elution in a non-uniform way, leading to significant peak tailing and poor resolution.

  • Solution: To mitigate this interaction, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., Ethyl Acetate/Hexane mixture). The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • See Protocol: For a detailed methodology, refer to the Protocol for Chromatographic Purification of Basic Pyridine Derivatives in the Experimental Protocols section below.

Q3: My compound shows decreasing potency or concentration during my multi-day aqueous biological assay. What could be the cause?

A3: This suggests in-assay instability, which is common for carboxylic acid derivatives in aqueous buffers. The likely culprits are hydrolysis, and to a lesser extent, photodegradation or oxidation.

  • Causality & Investigation:

    • Hydrolysis: If your compound is an ester or amide derivative, it is likely hydrolyzing back to the inactive (or less active) this compound in the aqueous assay medium. The rate of hydrolysis is highly dependent on pH and temperature.[2]

    • Photodegradation: Pyridine rings can absorb UV light, and prolonged exposure to ambient or laboratory lighting can sometimes lead to photochemical degradation.[5][6]

    • Oxidation: While often less common, oxidative pathways can be a degradation route for certain complex molecules, sometimes initiated by components in the assay media.[7]

  • Recommended Action:

    • Run a Stability Control: Incubate your compound in the assay buffer (without cells or other biological components) under the same conditions (time, temperature, light exposure) as your main experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the parent compound and identify any major degradants.

    • Adjust pH: If hydrolysis is confirmed, check if the assay can be performed at a more neutral pH (7.0-7.4), where ester and amide hydrolysis is often minimized.

    • Minimize Light Exposure: Protect your assay plates from direct light by using amber plates or covering them with foil.

    • Consider a More Stable Derivative: If instability is unavoidable, a long-term solution could be to synthesize a more stable derivative, such as an amide instead of an ester, for future studies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its derivatives?

A1: Proper storage is critical to ensure the long-term integrity of your compounds. The primary concerns are hydrolysis (for derivatives), decarboxylation (for the acid at high temperatures), and potential photodegradation.

Compound TypeTemperatureAtmosphereLight ProtectionRationale
This compound 2-8°C[8]Tightly sealed containerAmber vial / Store in darkPrevents potential long-term thermal degradation/decarboxylation.
Ester Derivatives ≤ 4°C, preferably -20°CInert gas (N₂/Ar), desiccatedAmber vial / Store in darkMinimizes risk of hydrolysis from atmospheric moisture. More reactive than amides.
Amide Derivatives ≤ 4°CTightly sealed, desiccatedAmber vial / Store in darkAmides are more stable than esters but should still be protected from moisture.
Solutions in Solvents -20°CTightly sealed vialsAmber vial / Store in darkFor aqueous buffers, flash freeze and store at -80°C. For organic solvents, ensure the solvent is anhydrous before storage.

Q2: What are the primary chemical degradation pathways for this class of compounds?

A2: The three most common degradation pathways are hydrolysis, thermal decarboxylation, and photodegradation.

G Parent 3-Propoxy-Pyridine-2-COOH Parent Acid Deg_Decarbox Decarboxylation Product 3-Propoxypyridine Parent->Deg_Decarbox Heat (Δ) (-CO₂) Deg_Photo Photodegradation Products Ring-opened or modified structures Parent->Deg_Photo UV Light (hν) Derivative Ester / Amide Derivative R = OR', NR'₂ Deg_Hydrolysis Hydrolysis Product Same as Parent Acid Derivative->Deg_Hydrolysis H₂O (Acid/Base Cat.) Derivative->Deg_Photo UV Light (hν)

Caption: Key degradation pathways for this compound and its derivatives.

  • Hydrolysis: The cleavage of ester or amide bonds by water to yield the parent carboxylic acid. This is often the most significant stability issue for derivatives in experimental settings.[2]

  • Thermal Decarboxylation: The loss of carbon dioxide from the carboxylic acid group at elevated temperatures. The nitrogen at position 2 facilitates this reaction, making it a key concern for the parent acid under thermal stress.[9]

  • Photodegradation: Absorption of UV radiation can lead to the formation of reactive intermediates and subsequent structural rearrangement or degradation.[5]

Q3: How does solution pH affect the stability of these compounds?

A3: pH has a profound impact, primarily on the rate of hydrolysis for derivatives.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of esters and amides is a common pathway. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH 6-8): This is generally the pH range of greatest stability for ester and amide derivatives against hydrolysis.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification for esters) is often faster than acid-catalyzed hydrolysis. It proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2]

For the parent acid, pH influences the equilibrium between the neutral, zwitterionic, and anionic forms, which in turn affects properties like solubility and the rate of decarboxylation.[9]

Q4: What materials and reagents are incompatible with this compound?

A4: Based on general safety data for picolinic acid, you should avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions and degradation of the pyridine ring.

  • Strong Reducing Agents: May reduce the carboxylic acid or the pyridine ring.

  • Strong Bases & Strong Acids: Can cause unwanted salt formation or catalyze degradation, and may present a safety hazard.[10]

Always consult the specific Safety Data Sheet (SDS) for the compound and any reagents you are using.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework to proactively assess the stability of a new this compound derivative.

  • Preparation: Prepare stock solutions of your test compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stress solution in an HPLC vial. Include a control sample diluted with your initial solvent.

Stress ConditionReagent/ProcedureTime/TempRationale
Acid Hydrolysis 0.1 M HCl24h at 60°CTests stability to acid
Base Hydrolysis 0.1 M NaOH24h at 60°CTests stability to base
Oxidative 3% H₂O₂24h at RTTests for oxidative liability[7]
Thermal Dilute in Water/Buffer48h at 80°CTests for thermal degradation
Photolytic Dilute in Water/Buffer24h under UV lamp (254/365 nm)Tests for light sensitivity[5]
  • Analysis: After the incubation period, neutralize the acid and base samples if necessary. Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

  • Evaluation: Compare the peak area of the parent compound in the stressed samples to the control. A loss of >10% indicates potential instability under that condition. Identify major degradation peaks.

Protocol 2: Chromatographic Purification of Basic Pyridine Derivatives

This protocol is optimized to prevent peak tailing during silica gel column chromatography.[4]

  • Slurry Preparation: Prepare the silica gel slurry in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Crucially, add 0.5-1% triethylamine (NEt₃) to this slurry and mix well before packing the column.

  • Column Packing: Pack the column with the NEt₃-treated silica slurry.

  • Mobile Phase: Prepare your gradient or isocratic mobile phases. Ensure that every solvent mixture used for the purification contains the same concentration (0.5-1%) of triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel. After the solvent is evaporated, carefully load the dry powder onto the top of the column.

  • Elution: Run the column as you normally would. The consistent presence of triethylamine in the mobile phase will ensure symmetrical peaks and improved separation.

  • Post-Purification: After collecting and combining your fractions, the triethylamine can be removed during solvent evaporation under reduced pressure as it is volatile.

References

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
  • Cai, T. et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research.
  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • PrepChem.com. Synthesis of pyridine-2-carboxylic acid.
  • Goldyn, M. et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Glorius, F. et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Dunn, G. E., & Lee, H. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
  • ResearchGate. (2023). Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids.
  • Meyer, F. et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules.
  • University of the Pacific. Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids.
  • Stella, V. J. et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • KPU Pressbooks. Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II.

Sources

Overcoming poor solubility of 3-Propoxypyridine-2-carboxylic Acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers! This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenge of poor solubility of 3-Propoxypyridine-2-carboxylic Acid in experimental assays. As Senior Application Scientists, we understand that reliable and reproducible data is paramount. Solubility issues can be a major source of variability and artifacts, compromising the integrity of your results.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore the nature of the compound, systematic approaches to solubilization, and how to select the optimal method for your specific assay system.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: What are the basic properties of this compound?

This compound (also known as 3-Propoxypicolinic Acid) is a pyridine derivative. Its key characteristics are:

  • Molecular Formula: C₉H₁₁NO₃[1]

  • Molecular Weight: 181.19 g/mol

  • Appearance: White to off-white solid

  • Melting Point: Approximately 118°C[1][2]

  • Structure: It possesses a carboxylic acid group at the 2-position and a propoxy group at the 3-position of a pyridine ring. This structure confers both polar (carboxylic acid, pyridine nitrogen) and non-polar (propoxy chain, pyridine ring) characteristics, leading to its challenging solubility profile.

Q2: Why is the solubility of my compound so critical for an assay?

Poor solubility is a primary source of experimental failure and irreproducibility. If the compound is not fully dissolved, you may encounter:

  • Inaccurate Concentration: The actual concentration of the compound in the assay will be lower than intended, leading to an underestimation of its true potency or effect.

  • Precipitation: The compound may precipitate out of solution when diluted into aqueous assay buffers, creating physical interference (e.g., in optical measurements) and drastically lowering the available concentration.

  • Poor Reproducibility: Inconsistent dissolution between experiments will lead to high variability in your data.

  • Misleading Results: Undissolved particles can be mistaken for biological effects, leading to false positives or negatives. More than 40% of new chemical entities are practically insoluble in water, making this a widespread challenge in drug development.[]

Q3: What are the immediate signs of a solubility problem in my experiment?

Look for these common indicators:

  • Visual Cloudiness or Precipitate: The most obvious sign is the appearance of turbidity, a film, or solid particles in your stock solution or in the final assay well after adding the compound.

  • Inconsistent Dose-Response Curve: A shallow or erratic dose-response curve that doesn't follow expected pharmacological models can indicate that the compound is not fully soluble at higher concentrations.

  • High Variability Between Replicates: Significant differences in results between identical wells or experiments can point to inconsistent compound dissolution.

Q4: I think I have a solubility issue. What is the very first thing I should try?

The most straightforward initial approach is to leverage the compound's acidic nature through pH adjustment . The carboxylic acid group can be deprotonated to form a highly polar, and thus more water-soluble, carboxylate salt.[4][5] A small amount of a weak base can dramatically increase solubility in aqueous solutions. Our detailed guide on pH-mediated solubilization follows in the next section.

Q5: Is it acceptable to use organic solvents like DMSO to dissolve the compound?

Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[][6] Dimethyl sulfoxide (DMSO) is the most widely used, followed by ethanol. The standard procedure is to dissolve the compound at a high concentration in 100% DMSO to create a stock, which is then serially diluted and finally added to the aqueous assay buffer. However, it is critical to keep the final concentration of the organic solvent in the assay low (typically <0.5% v/v) to avoid solvent-induced artifacts, such as enzyme inhibition or cell toxicity. Always include a "vehicle control" (assay buffer + the same final concentration of the solvent) in your experimental design.

In-Depth Troubleshooting Guides

For more persistent solubility challenges, a systematic approach is required. These guides provide detailed, field-proven protocols and the scientific rationale behind them.

Guide 1: pH-Mediated Solubilization

This technique takes advantage of the ionizable carboxylic acid group on this compound. By increasing the pH of the solution, we can shift the equilibrium from the less soluble neutral acid form to the more soluble anionic carboxylate form.[7][8]

The Underlying Principle: Acid-Base Chemistry

The solubility of many compounds is strongly dependent on pH.[5] For a weak acid like this compound (R-COOH), the following equilibrium exists in water:

R-COOH (less soluble) ⇌ H⁺ + R-COO⁻ (more soluble)

According to Le Châtelier's principle, adding a base (which consumes H⁺) will drive the equilibrium to the right, favoring the formation of the charged, more soluble carboxylate anion.[5]

ph_equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Acid R-COOH (Protonated Form) Poorly Soluble Base R-COO⁻ + H₂O (Deprotonated Salt Form) Highly Soluble Acid->Base + OH⁻ Base->Acid + H⁺

Caption: pH-dependent equilibrium of a carboxylic acid.

Step-by-Step Protocol for pH Adjustment
  • Preparation: Weigh out the desired amount of this compound.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of aqueous buffer (e.g., PBS, Tris). The compound will likely form a suspension.

  • Titration with Base: While stirring, add a low molarity solution of Sodium Hydroxide (NaOH), e.g., 0.1 N NaOH, dropwise.

  • Monitor Dissolution: Continue adding NaOH until the solid material completely dissolves and the solution becomes clear.

  • pH Measurement: Check the pH of the resulting solution. It should be basic (typically > 7.5).

  • Final Volume Adjustment: Add the remaining aqueous buffer to reach the final desired volume and concentration.

  • Final pH Check & Assay Compatibility: Ensure the final pH of your stock solution is compatible with your assay. When you add this stock to your assay medium, the final pH should not shift significantly enough to affect the biological system. If it does, you may need to use a more concentrated stock solution or adjust the buffering capacity of your assay medium.

Guide 2: Co-Solvent and Vehicle Optimization

When pH adjustment is not suitable or sufficient, using organic co-solvents is the next logical step. The goal is to dissolve the compound in a water-miscible organic solvent and then introduce it into the aqueous assay buffer at a very low final concentration.[]

The Underlying Principle: Polarity Matching

Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to less polar organic molecules.[6] Solvents like DMSO have both polar and non-polar characteristics, allowing them to effectively bridge the gap between a compound like this compound and the aqueous assay environment.

Workflow for Co-Solvent Strategy

Sources

Technical Support Center: Method Development for Chiral Separation of 3-Propoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 3-Propoxypyridine-2-carboxylic Acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into developing robust and reproducible chiral separation methods. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, achieving their separation is a critical step in the pharmaceutical industry.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separations with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: Why am I seeing poor or no resolution between my enantiomers?

Answer: Achieving chiral recognition is the most critical step and often the most challenging.[3] A lack of resolution points to a suboptimal combination of the chiral stationary phase (CSP) and the mobile phase.

  • Suboptimal CSP Selection: The "three-point interaction model" is the theoretical basis for chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other.[2][4] For acidic analytes like this compound derivatives, the interaction mechanism is key.

    • Anion-Exchange CSPs: Phases like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds.[5][6] The separation mechanism is based on an ionic exchange between the negatively charged carboxylic acid analyte and the positively charged chiral selector on the stationary phase.[5]

    • Polysaccharide-Based CSPs: These are the most widely used CSPs, offering broad selectivity under various modes (Normal Phase, Reversed Phase, Polar Organic).[6] For your acidic compound, interactions like hydrogen bonding, dipole-dipole, and π-π stacking are crucial, in addition to inclusion in the chiral cavities of the polysaccharide structure.[5]

  • Incorrect Mobile Phase Composition: The mobile phase dictates how the analyte interacts with the CSP.

    • In Normal Phase: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol) is critical. A lower percentage of alcohol generally increases retention and can improve resolution, but excessively long run times can cause peak broadening.

    • Missing or Incorrect Additive: For acidic compounds, an acidic additive is almost always necessary.[7] It ensures the analyte is in a consistent ionic state (deprotonated) and minimizes undesirable interactions with the silica support, leading to better peak shape and often improved selectivity.[8][9]

Solution Pathway:

  • Confirm CSP Choice: If not using an anion-exchange column, ensure you are screening a range of polysaccharide columns (e.g., amylose- and cellulose-based selectors).

  • Optimize Mobile Phase: Systematically vary the alcohol percentage. If resolution is still poor, change the alcohol type (e.g., from isopropanol to ethanol).

  • Introduce/Optimize Acidic Additive: Add 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to your mobile phase. The type of acid can sometimes influence selectivity.[10][11]

Question 2: My peaks are tailing badly. What is the cause and how can I fix it?

Answer: Peak tailing for an acidic compound is typically caused by secondary, non-chiral interactions that lead to a heterogeneous distribution of the analyte on the column.

  • Analyte-Silica Interaction: The underlying silica support of most CSPs has residual silanol groups (-Si-OH). These sites can strongly and non-selectively interact with your acidic analyte, causing tailing.

  • Insufficient Additive: An acidic additive in the mobile phase serves to "mask" these active silanol sites by protonating them, thereby reducing the unwanted secondary interactions. If the concentration is too low or the additive is absent, tailing is likely.[7]

  • Column Contamination: Strongly adsorbed impurities from previous injections can create active sites that cause tailing.[12]

Solution Pathway:

  • Add/Increase Acidic Additive: The most common solution is to add 0.1% - 0.2% TFA or formic acid to the mobile phase. This is usually sufficient to improve peak shape dramatically.

  • Column Flushing: If adding an acid doesn't resolve the issue, the column may be contaminated. Flush the column with a strong, compatible solvent (check the manufacturer's instructions) to remove strongly retained compounds. For immobilized columns, solvents like DMF followed by ethanol can be effective.[12]

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can cause peak distortion upon injection.[13]

Question 3: My retention times are drifting with each injection. Why is this happening?

Answer: Retention time drift points to an unstable chromatographic system. The cause is often related to the column not being fully equilibrated or changes in the mobile phase over time.

  • Insufficient Column Equilibration: Chiral separations, especially those using additives, can require longer equilibration times than achiral methods. The additive needs to fully adsorb onto the stationary phase to create a stable environment.

  • Mobile Phase Instability: If using a volatile mobile phase component (like hexane), differential evaporation from the solvent reservoir can alter the composition over time, leading to drifting retention.

  • Temperature Fluctuations: Column temperature has a significant effect on retention. Without a column thermostat, ambient temperature changes in the lab will cause retention times to shift.[11]

  • Additive "Memory Effect": Columns can "remember" previous additives. If you switch from a method using a basic additive to one using an acidic additive without a thorough washing procedure, the residual base can neutralize your acid, causing unstable retention until the column fully re-equilibrates.[14]

Solution Pathway:

  • Increase Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.

  • Ensure Proper Mobile Phase Handling: Keep solvent reservoirs capped to prevent evaporation. Prepare fresh mobile phase daily.

  • Use a Column Thermostat: Set a constant column temperature (e.g., 25 °C) for reproducible results.

  • Implement a Rigorous Column Cleaning Protocol: When switching between methods with different additive types, flush the column extensively with an intermediate, miscible solvent like isopropanol.

Troubleshooting Summary
Problem Primary Probable Cause(s) First-Line Solution(s)
Poor/No ResolutionIncorrect CSP/Mobile Phase combination; Missing additive.Screen different CSPs; Optimize alcohol %; Add 0.1% acidic additive (TFA/FA).
Peak TailingSecondary interactions with silica; Insufficient additive.Add or increase the concentration of the acidic additive to 0.1-0.2%.
Drifting Retention TimesInadequate column equilibration; Temperature fluctuation.Increase equilibration time to >30 mins; Use a column thermostat.
High BackpressureBlocked inlet frit; Sample/buffer precipitation.Reverse-flush the column (if permitted); Filter all samples and mobile phases.[12][13]
Irreproducible ResultsColumn history ("memory effect"); Non-robust method.Dedicate columns to specific additive types; Re-validate method parameters.[14]

Frequently Asked Questions (FAQs) in Chiral Method Development

This section provides answers to broader questions encountered during the strategic development of a chiral separation method.

Q1: I have a new this compound derivative. Where do I even begin with method development?

A1: A systematic screening approach is the most efficient path to success. The goal of screening is not to find the final method, but to identify promising combinations of columns and mobile phases for further optimization.[4][15]

// Node Definitions start [label="Define Analyte Properties\n(Acidic, pKa, Solubility)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="Select CSPs for Screening\n- Anion-Exchange (QN-AX, QD-AX)\n- Immobilized Polysaccharide (Amylose, Cellulose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mp [label="Select Mobile Phases for Screening\n- NP: Hexane/EtOH + 0.1% TFA\n- NP: Hexane/IPA + 0.1% TFA\n- PO: ACN + 0.1% TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_screen [label="Execute Automated Screening\n(Gradient or Isocratic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluate [label="Evaluate Screening Data\n(Resolution > 1.0? Peak Shape?)", fillcolor="#FBBC05", fontcolor="#202124"]; no_sep [label="No Separation Found", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Promising Separation Found\n(Select best 1-2 conditions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_mode [label="Change Mode/CSP Type\n(e.g., Try Reversed Phase, SFC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Proceed to Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> screen_csp; screen_csp -> screen_mp; screen_mp -> run_screen; run_screen -> evaluate; evaluate -> optimize [label="Yes"]; evaluate -> no_sep [label="No"]; no_sep -> change_mode; optimize -> end; } endomit Caption: Initial method development screening workflow.

Experimental Protocol: Initial CSP Screening

  • Prepare Stock Solution: Dissolve the racemic standard of your derivative in a suitable solvent (e.g., ethanol or methanol) to a concentration of ~1 mg/mL.

  • Prepare Mobile Phases:

    • MP A: n-Hexane / Ethanol (90:10, v/v) with 0.1% TFA.

    • MP B: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% TFA.

    • MP C: Acetonitrile with 0.1% TFA (for Polar Organic mode).

  • Select Columns: Choose a minimum of 2-4 columns. A recommended starting set includes an anion-exchanger (e.g., CHIRALPAK QN-AX) and at least two different immobilized polysaccharide phases (e.g., one amylose-based and one cellulose-based).[5][16]

  • Set Up Sequence: Program your HPLC to inject the standard onto each column with each mobile phase. A fast gradient is often used for screening to elute the compound in a reasonable time.[5]

  • Analyze Results: Look for any condition that provides at least partial separation (Resolution > 0.8) and decent peak shape. These are your "hits" for optimization.

Q2: How do I choose between Normal Phase, Reversed Phase, and Polar Organic modes?

A2: The choice of chromatography mode depends on analyte solubility and the desired interaction mechanism. Modern immobilized polysaccharide CSPs are robust and compatible with a wide range of solvents, making it possible to screen across all modes.[4][17]

  • Normal Phase (NP): Uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol). It is often the first choice for chiral separations and relies on hydrogen bonding and dipole-dipole interactions. It is highly effective for many compounds but may be problematic if your analyte has poor solubility in non-polar solvents.

  • Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol). This mode is driven by hydrophobic interactions.[18] It is ideal for polar or ionizable compounds that are highly soluble in water/methanol mixtures and is directly compatible with LC-MS. For your acidic analyte, a buffer would be used to control pH.[13]

  • Polar Organic (PO): Uses 100% polar organic solvents like methanol, ethanol, or acetonitrile. This mode is a hybrid that can offer unique selectivity compared to NP or RP. It is particularly useful for compounds that are not soluble in hexane but are too hydrophobic for RP.

Q3: How do I optimize the separation after getting a "hit" in the initial screen?

A3: Optimization involves systematically adjusting parameters to improve resolution (Rs), peak symmetry, and analysis time. The goal is typically to achieve baseline resolution (Rs ≥ 1.5).

// Node Definitions start [label="Initial 'Hit' from Screening\n(e.g., Rs = 1.1 on Cellulose CSP\nwith Hex/IPA/TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Optimize Alcohol %\n(Test 5%, 10%, 15% IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Optimize Additive Conc.\n(Test 0.05%, 0.1%, 0.2% TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Optimize Flow Rate\n(Test 0.8, 1.0, 1.2 mL/min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step4 [label="Optimize Temperature\n(Test 20°C, 25°C, 30°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluate [label="Evaluate Rs, Tailing Factor, and Run Time", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Final Robust Method\n(Rs > 1.5)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> evaluate; evaluate -> end; } endomit Caption: Post-screening method optimization workflow.

Experimental Protocol: Method Optimization (Assuming a Normal Phase hit on a polysaccharide column)

  • Fine-Tune Modifier Ratio: Adjust the percentage of the alcohol modifier in small increments. Decreasing the alcohol content typically increases retention and resolution, while increasing it shortens the run time. Find the best balance.

  • Vary Additive Concentration: While 0.1% is a good starting point, sometimes a lower (0.05%) or higher (0.2%) concentration of the acidic additive can improve peak shape or even selectivity.[11]

  • Adjust Flow Rate: Once a good mobile phase is found, you can optimize the flow rate. Lowering the flow rate can sometimes increase efficiency and improve resolution for difficult separations, though it will lengthen the analysis time.

  • Evaluate Temperature: Temperature affects the thermodynamics of the chiral interaction. Running at sub-ambient or elevated temperatures can sometimes dramatically improve or even invert the elution order. Test a range (e.g., 15°C to 40°C) to find the optimum.

By following this structured approach of screening, troubleshooting, and optimization, you will be well-equipped to develop a robust and reliable method for the chiral separation of your this compound derivatives.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar.
  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Chiral Separations. (2010). Annual Review of Analytical Chemistry.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • HPLC Chiral Columns. (n.d.). Element Lab Solutions.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Chiral Separation: A Review of Current Topics and Trends. (2012).
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Chiral Chrom
  • Getting Started with Chiral Method Development. (2022). Regis Technologies.
  • Trouble with chiral separations. (2020).
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. (2015).
  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. (2011).
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022). YouTube.
  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
  • Chiral chromatography method screening strategies: Past, Present and Future. (2021).
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • The effect of mobile phase composition on the chiral separation of compounds. (2021).
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • The use of mobile phase pH and column temperature to reverse the retention order of enantiomers on chiral-AGP®. (1998).
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.

Sources

Technical Guide: Optimizing HPLC-MS for 3-Propoxypyridine-2-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Propoxypyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can build robust and reliable HPLC-MS methods.

Section 1: Analyte Overview & Key Physicochemical Properties

Understanding the physicochemical nature of this compound is the foundation of effective method development. As a derivative of picolinic acid, its structure contains both acidic (carboxylic acid) and potentially basic (pyridine nitrogen) functional groups, along with a moderately non-polar propoxy group.[1][2] This combination makes it a polar, ionizable molecule, presenting specific challenges for chromatographic retention and mass spectrometric detection.

PropertyValue / DescriptionSignificance for HPLC-MS
Synonym(s) 3-Propoxypicolinic AcidHelps in literature and database searches.[1]
Molecular Formula C₉H₁₁NO₃Used for accurate mass calculations.[1]
Molecular Weight 181.19 g/mol Essential for setting the mass spectrometer's scan range.[1]
Structure Pyridine ring with a carboxylic acid at position 2 and a propoxy group at position 3.The carboxylic acid is the primary site for ionization (deprotonation) in negative ESI mode. The pyridine nitrogen can be protonated in positive ESI mode. The propoxy group adds hydrophobicity.
Estimated pKa ~3.5 - 4.5The carboxylic acid group dictates that mobile phase pH must be controlled for reproducible retention. A pH below ~2.5 is needed to suppress ionization and enhance retention in reversed-phase.[3][4]
Polarity PolarThe molecule's polarity suggests that retention on standard C18 columns can be challenging, especially with high organic content in the mobile phase. Specialized column chemistries or HILIC may be beneficial.[5][6][7]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an analysis for this compound.

Q1: What is the best starting HPLC column for this compound? A: For a polar acidic analyte like this, a standard C18 column can work, but often provides limited retention. A better starting point is a C18 column with polar end-capping or an embedded polar group. These columns offer enhanced retention for polar compounds under highly aqueous conditions.[7] For particularly challenging separations or to achieve alternative selectivity, consider a mixed-mode column that combines reversed-phase character with a positively charged surface to interact with the ionized acid.[6]

Q2: What mobile phase and pH should I start with? A: The most critical parameter is mobile phase pH. To achieve good retention and peak shape on a reversed-phase column, you must suppress the ionization of the carboxylic acid group. A rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa.[4] Therefore, a starting pH of 2.5 - 3.0 is recommended. For MS compatibility, use volatile additives. A good starting mobile phase is:

  • Aqueous (A): Water with 0.1% Formic Acid

  • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid

Formic acid is an excellent choice as it provides the necessary low pH and is highly compatible with mass spectrometry.[8][9]

Q3: Should I use positive or negative ionization mode for MS detection? A: Negative Electrospray Ionization (ESI) mode is strongly recommended. Carboxylic acids readily lose a proton to form a stable negative ion, [M-H]⁻.[10][11] This process is generally very efficient and leads to high sensitivity. While the pyridine nitrogen can be protonated to form an [M+H]⁺ ion in positive mode, the sensitivity is often lower for this class of compounds compared to the deprotonation pathway in negative mode.[10]

Q4: Why is my peak shape poor (tailing or fronting)? A: Peak tailing for an acidic analyte is most commonly caused by unwanted secondary interactions between the ionized form of the acid and the silica backbone of the HPLC column.[12][13] This occurs if the mobile phase pH is too high (close to or above the pKa), causing the analyte to be partially or fully deprotonated. The solution is to lower the mobile phase pH with an acid like formic acid to ensure the compound is in its neutral form.[4] Peak fronting can be a sign of column overload or a mismatch between the sample solvent and the mobile phase.[13]

Q5: I'm not seeing enough sensitivity. What should I check first? A: First, confirm you are in negative ESI mode . If sensitivity is still low, the issue likely lies in the MS source parameters. The goal is to optimize the desolvation process. Key parameters to adjust are the nebulizer gas pressure, drying gas flow rate and temperature, and the capillary voltage.[14][15] A systematic optimization, ideally via infusion of a standard solution, is the most effective approach.[15]

Section 3: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues.

Problem 1: Poor Chromatographic Peak Shape

Q: My peak for this compound is tailing significantly. What are the causes and solutions? A: Tailing is a common issue for ionizable compounds. Here is a systematic approach to fixing it:

  • Primary Cause: Incorrect Mobile Phase pH. If the mobile phase pH is not sufficiently below the analyte's pKa, a portion of the analyte exists in its ionized (deprotonated) state. This negatively charged species can interact with residual, positively charged sites on the silica stationary phase, leading to a secondary retention mechanism and peak tailing.[4][12]

    • Solution: Ensure the aqueous component of your mobile phase contains a volatile acid (e.g., 0.1% formic acid or 0.1% acetic acid) to maintain a pH between 2.5 and 3.0. This suppresses ionization, making the analyte more hydrophobic and improving peak shape.[3][4]

  • Secondary Cause: Column Degradation. Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites that cause tailing.

    • Solution: First, try flushing the column. If the problem persists, replace the column with a new one. Using a guard column can help extend the life of your analytical column.[16]

Q: My peak is very broad or split into two. Why is this happening? A: This is often a clear indicator of operating too close to the analyte's pKa.

  • Cause: pH ≈ pKa. When the mobile phase pH is very close to the analyte's pKa, the compound exists as a mixture of its neutral and ionized forms. These two forms have different retention characteristics, which can result in a single broad peak or two overlapping, unresolved peaks.[17]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2.0 units away from the pKa. For this acidic analyte, this means lowering the pH.[18]

  • Cause: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause localized distortion of the chromatography as the sample plug enters the column.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase composition. If you must use a stronger solvent for solubility, keep the injection volume as small as possible.

Problem 2: Inadequate Retention Time

Q: The analyte is eluting in or near the void volume. How can I increase its retention? A: This is a common challenge for polar molecules.

  • Cause: High Organic Content or Incorrect pH. A high percentage of organic solvent in the mobile phase will cause the analyte to elute quickly. Additionally, if the analyte is ionized (high pH), it becomes more polar and has less affinity for the non-polar stationary phase, drastically reducing retention.[19]

    • Solution A (Mobile Phase): Decrease the initial percentage of organic solvent in your gradient or use a weaker organic solvent (e.g., switch from acetonitrile to methanol).

    • Solution B (pH Control): Ensure the mobile phase pH is low enough to fully suppress ionization, as this increases the analyte's hydrophobicity and retention.[4][17]

  • Cause: Inappropriate Column Chemistry. A standard C18 phase may not be sufficiently retentive for this polar compound.[6]

    • Solution: Switch to a column designed for polar analytes. An "AQ" type C18 (designed for use in 100% aqueous mobile phases) or a polar-embedded phase (e.g., amide or phenyl) can provide significantly more retention.[6][7]

Problem 3: Low MS Signal Intensity

Q: My signal in the mass spectrometer is very low. How do I improve it? A: Assuming correct ionization mode (Negative ESI), low signal is typically a source optimization issue.

  • Cause: Suboptimal Source Parameters. The efficiency of electrospray ionization depends heavily on the successful conversion of liquid-phase ions into gas-phase ions. This is controlled by source parameters.

    • Solution: Perform an infusion analysis of a ~1 µg/mL solution of your analyte directly into the MS source (bypassing the HPLC column). Systematically adjust the following parameters to maximize the signal for the [M-H]⁻ ion (m/z 180.07):

      • Capillary/Sprayer Voltage: Adjust in small increments. Too high a voltage can cause instability or discharge.[14]

      • Drying Gas Temperature & Flow: These are crucial for desolvation. Increase them until the signal maximizes, but avoid excessive temperatures that could cause thermal degradation.

      • Nebulizer Gas Pressure: This affects droplet formation. Optimize for a stable and intense signal.

      • Sprayer Position: The distance of the ESI probe from the MS inlet can impact ion sampling. Optimize this for your specific analyte and flow rate.[14]

  • Cause: Mobile Phase Effects. While 0.1% formic acid is generally good, some analytes show sensitivity changes with different additives.

    • Solution: Although less common, weak acids like acetic acid can sometimes provide better negative-ion ESI response for certain molecules.[20] You can also try varying the concentration of formic acid (e.g., 0.05% vs 0.1%).

Section 4: Step-by-Step Optimization Protocols
Protocol 1: Systematic HPLC Method Development Workflow
  • Column & Mobile Phase Selection:

    • Select a polar-modified C18 column (e.g., with polar endcapping or embedded amide groups), 100 mm x 2.1 mm, 2.7 µm particle size.

    • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Initial Gradient Scouting:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Inject a 1 µg/mL standard solution.

    • Run a fast scouting gradient: 5% to 95% B over 10 minutes.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the scouting run, adjust the gradient to improve resolution. A good starting point for the new gradient is:

      • Hold at the initial %B for 1 minute.

      • Ramp from the initial %B to a point ~5% above the elution %B over 5-7 minutes.

      • Include a sharp ramp to 95% B and hold for 2 minutes to wash the column.

      • Return to initial %B and re-equilibrate for at least 3 minutes.

  • Final Refinements:

    • Fine-tune the gradient slope or column temperature to achieve optimal separation from any interfering peaks.

Protocol 2: MS Parameter Optimization via Infusion
  • Preparation:

    • Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

    • Set up an infusion pump to deliver the solution at your intended HPLC flow rate (e.g., 0.4 mL/min) through a T-junction into the MS source.

  • Execution:

    • Set the mass spectrometer to Negative ESI mode and monitor the [M-H]⁻ ion (m/z 180.07).

    • Begin the infusion and allow the signal to stabilize.

    • One-by-One Parameter Adjustment: Adjust a single parameter (e.g., capillary voltage) across its typical range, note the value that gives the highest and most stable signal, and then return it to its original setting.

    • Repeat this process for all key source parameters (drying gas flow, gas temperature, nebulizer pressure).

    • Final Confirmation: Once individual optima are found, set all parameters to their new optimal values and confirm a stable, high-intensity signal.

Section 5: Visual Workflows and Data Tables
Diagrams

Troubleshooting_Workflow Troubleshooting Decision Tree for HPLC-MS Analysis start Problem Observed? peak_shape Poor Peak Shape (Tailing, Broad, Split) start->peak_shape retention Poor Retention (Elutes at Void) start->retention sensitivity Low MS Sensitivity start->sensitivity cause_ph Cause: pH too high (near or above pKa) peak_shape->cause_ph cause_overload Cause: Column Overload or Solvent Mismatch peak_shape->cause_overload retention->cause_ph cause_column Cause: Wrong Column or High % Organic retention->cause_column cause_ms Cause: Suboptimal MS Source Parameters sensitivity->cause_ms sol_ph Solution: Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) cause_ph->sol_ph sol_sample Solution: Reduce Sample Concentration or Inject in Initial Mobile Phase cause_overload->sol_sample sol_column Solution: Use Polar-Modified Column & Reduce Initial %B cause_column->sol_column sol_ms Solution: Infuse Standard & Optimize Source (Gases, Temp, Voltage) cause_ms->sol_ms

Caption: Troubleshooting Decision Tree for HPLC-MS Analysis.

Method_Development_Workflow Systematic HPLC-MS Method Development Workflow a 1. Define Analyte Properties (Polar, Acidic, MW=181.19) b 2. Select Column & Mobile Phase - Polar-Modified C18 - Water/ACN + 0.1% Formic Acid a->b c 3. Run Scouting Gradient (e.g., 5-95% B over 10 min) b->c d 4. Optimize Gradient Profile - Adjust slope around elution time - Ensure proper wash & equilibration c->d e 5. Optimize MS Parameters - Negative ESI Mode - Infuse standard to tune source d->e f 6. Method Validation (Linearity, Precision, Accuracy) e->f

Caption: Systematic HPLC-MS Method Development Workflow.

Data Tables

Table 1: Recommended Starting HPLC-MS Parameters

ParameterRecommended Starting ValueRationale
HPLC Column Polar-modified C18 (2.1 x 100 mm, <3 µm)Enhances retention of polar analytes.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH for ion suppression; MS compatible.[4][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for good peak shape.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak efficiency and reduces viscosity.
Injection Vol. 1 - 5 µLMinimize to prevent peak distortion.
Ionization Mode ESI NegativeMost efficient ionization for carboxylic acids ([M-H]⁻).[10][11]
Scan Range m/z 50 - 250Covers the target ion (180.07) with a sufficient window.
Capillary Voltage -2.5 to -3.5 kVTypical starting range for negative mode ESI.
Drying Gas Temp. 300 - 350 °CEfficiently desolvates droplets for ion release.
Section 6: References
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC Europe GmbH.

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from Phenomenex.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation.

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from Biotage.

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from Phenomenex.

  • Gamoh, K., & Saitoh, T. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(7), 677-681.

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today.

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from ALWSCI.

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from Waters Corporation.

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent Technologies.

  • LabSolutions. (n.d.). This compound. Retrieved from LabSolutions.

  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5268-5274.

  • Owen, T. A., Finton, K. A., & Pinkston, J. D. (2018). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2062.

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from LCGC International.

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from Aurora Pro Scientific.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.

  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example. Retrieved from Hawach.

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from Element Lab Solutions.

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from LCGC International.

  • Reddit. (2023, March 13). How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? Retrieved from r/massspectrometry.

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from MicroSolv.

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from Sigma-Aldrich.

  • Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 923.

  • Aksenov, A. A. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from Technology Networks.

  • Agilent Technologies. (2023, October 5). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. Retrieved from YouTube.

  • Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.

  • Zhang, Q., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Analytica Chimica Acta, 1180, 338874.

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from PharmaGuru.

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from Daicel Chiral Technologies.

  • Li, C., et al. (2024). Integrative Application of Transcriptomics and Metabolomics Reveals Molecular Insight into Metabolomic Variations in Chinese Mitten Crab Eriocheir sinensis Harvested from Lake Datong and Adjacent Pond. Biology, 13(2), 110.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61380206, 3-(2-Hydroxypropoxy)pyridine-2-carboxylic acid. Retrieved from PubChem.

  • LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from Chemistry LibreTexts.

  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Retrieved from Quora.

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from Wikipedia.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18376612, 3-Nitropyridine-2-carboxylic acid. Retrieved from PubChem.

  • Chem-Impex International. (n.d.). 2-Chloropyridine-3-carboxylic acid. Retrieved from Chem-Impex.

  • ChemicalBook. (2025, July 24). 2-(benzylamino)pyridine-3-carboxylic acid. Retrieved from ChemicalBook.

Sources

Technical Support Center: Synthesis of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Propoxypyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pyridine derivative. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.

Synthetic Strategy Overview

The most common and logical synthetic route to this compound involves a two-step process:

  • O-Alkylation: A Williamson ether synthesis is typically employed to introduce the propoxy group onto a 3-hydroxypyridine-2-carboxylate ester precursor.

  • Hydrolysis: The resulting ester is then hydrolyzed to yield the final carboxylic acid.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at each of these critical stages.

Troubleshooting Guide & FAQs

Part 1: O-Alkylation of 3-Hydroxypyridine-2-carboxylate Ester

This initial step is crucial for establishing the correct ether linkage. However, it is often accompanied by challenges related to regioselectivity and side reactions.

Question 1: My reaction is yielding a significant amount of a byproduct with the same mass as my desired O-alkylated product. What could it be?

Answer: You are likely observing the formation of the N-alkylated isomer, 1-propyl-3-hydroxypyridine-2-carboxylate. The starting material, a 3-hydroxypyridine derivative, is an ambident nucleophile, meaning it can be alkylated at either the oxygen of the hydroxyl group (O-alkylation) or the nitrogen of the pyridine ring (N-alkylation)[1][2].

  • Causality: The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile.[1] Harder electrophiles tend to favor N-alkylation, while softer electrophiles favor O-alkylation. The reaction conditions play a pivotal role in directing the outcome. For instance, using a silver salt of the pyridone in benzene has been reported to favor O-alkylation, whereas alkali metal salts in polar aprotic solvents like DMF can lead to a higher proportion of the N-alkylated product.[2]

  • Troubleshooting:

    • Solvent Selection: Employ a less polar, aprotic solvent.

    • Base Selection: Consider using a milder base. The choice of base can significantly impact the nucleophilicity of the oxygen versus the nitrogen.

    • Protecting Groups: In some cases, transient protection of the nitrogen atom may be necessary to ensure exclusive O-alkylation.

Question 2: I am observing a low yield of my desired product and the formation of a volatile byproduct. What is happening?

Answer: This is likely due to a competing elimination reaction of your propylating agent (e.g., 1-bromopropane or 1-iodopropane). The Williamson ether synthesis, which proceeds via an S(_N)2 mechanism, is often in competition with the E2 elimination pathway.[3][4]

  • Causality: The use of a strong, sterically hindered base can favor elimination over substitution.[3] Elevated reaction temperatures also promote elimination.

  • Troubleshooting:

    • Base Selection: Utilize a non-hindered, strong base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)).

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Choice of Propylating Agent: While 1-bromopropane is common, 1-iodopropane is more reactive and may allow for lower reaction temperatures, thus minimizing elimination.

Experimental Protocol: O-propylation of Methyl 3-hydroxypyridine-2-carboxylate

  • To a solution of methyl 3-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-propoxypyridine-2-carboxylate.

Part 2: Hydrolysis of 3-Propoxypyridine-2-carboxylate Ester

The final step of the synthesis, the hydrolysis of the ester, must be carefully controlled to avoid unwanted side reactions.

Question 3: My hydrolysis is incomplete, and I am struggling to separate the starting ester from the final carboxylic acid product. What can I do?

Answer: Incomplete hydrolysis is a common issue, often resulting from insufficient reaction time or suboptimal conditions. The starting ester and the product carboxylic acid can have similar polarities, making chromatographic separation challenging.

  • Causality: The ester of a pyridine carboxylic acid can be sterically hindered, slowing down the rate of hydrolysis. The choice of hydrolysis conditions (acidic vs. basic) and the concentration of the hydrolyzing agent are critical.

  • Troubleshooting:

    • Reaction Monitoring: Use a reliable method like HPLC to monitor the reaction to completion.[5][6][7]

    • Hydrolysis Conditions:

      • Basic Hydrolysis: Use an excess of a strong base like lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF. Heat the reaction to ensure complete conversion.

      • Acidic Hydrolysis: Refluxing with a strong acid such as hydrochloric acid can also be effective.

    • Purification Strategy: If you have a mixture, consider an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its salt, while the ester remains in the organic layer. Acidification of the aqueous layer will then precipitate your desired product.

Question 4: I am observing a loss of my desired product and the evolution of a gas during my hydrolysis or workup. What is the cause?

Answer: You are likely experiencing decarboxylation of your this compound. Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially under thermal stress or in the presence of certain catalysts.[8][9][10][11]

  • Causality: The nitrogen atom in the pyridine ring can stabilize the intermediate formed during decarboxylation, making this process more favorable than in other aromatic carboxylic acids.[10] High temperatures during hydrolysis or a prolonged workup at elevated temperatures can promote this side reaction.

  • Troubleshooting:

    • Temperature Control: Conduct the hydrolysis at the lowest effective temperature.

    • Workup Conditions: Avoid excessive heating during the workup. When removing solvents, use a rotary evaporator at a moderate temperature.

    • pH Control: Maintain a neutral or slightly acidic pH during purification to minimize the formation of the carboxylate anion, which is the species that undergoes decarboxylation.

Experimental Protocol: Hydrolysis of Methyl 3-propoxypyridine-2-carboxylate

  • Dissolve the crude methyl 3-propoxypyridine-2-carboxylate in a 3:1:1 mixture of THF/methanol/water.

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary and Visualization

Table 1: Common Impurities and Their Identification

Impurity NameStructureCommon SourceSuggested Analytical Method
1-propyl-3-hydroxypyridine-2-carboxylateIsomer of O-alkylated productN-alkylation side reactionHPLC, LC-MS, NMR[12]
3-Hydroxypyridine-2-carboxylate esterUnreacted starting materialIncomplete O-alkylationTLC, HPLC[5]
3-PropoxypyridineDecarboxylation productThermal degradation of the final productGC-MS, HPLC[5]
3-Propoxypyridine-2-carboxamideAmide intermediateIncomplete hydrolysis of a nitrile precursorHPLC, LC-MS[5]

Diagram 1: Synthetic Pathway and Potential Impurity Formation

G cluster_0 Step 1: O-Alkylation A 3-Hydroxypyridine-2-carboxylate Ester B Methyl 3-propoxypyridine-2-carboxylate A->B 1-Bromopropane, K2CO3 C 1-Propyl-3-hydroxypyridine-2-carboxylate (N-alkylation) A->C Side Reaction E This compound B->E LiOH, H2O/THF/MeOH cluster_1 cluster_1 B->cluster_1 D Propene (Elimination) 1-Bromopropane 1-Bromopropane 1-Bromopropane->D Strong Base/Heat F 3-Propoxypyridine (Decarboxylation) E->F

Caption: Synthetic route to this compound and key impurities.

References

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one. [Link]
  • Royal Society of Chemistry. (n.d.). Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii)
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]
  • ResearchGate. (2025).
  • Sciforum. (2020).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]
  • ACS Publications. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. [Link]
  • ScienceDirect. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • Wikipedia. (n.d.). Hammick reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Propoxypyridine-2-carboxylic Acid and Its Analogs as Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine-2-carboxylic acid scaffold represents a cornerstone in the design of potent prolyl hydroxylase (PHD) inhibitors. These enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway, a central signaling cascade in cellular response to low oxygen conditions. By inhibiting PHD enzymes, the alpha subunit of HIF-1 (HIF-1α) is stabilized, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This guide provides an in-depth comparison of the biological activity of 3-Propoxypyridine-2-carboxylic Acid and its key analogs, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Significance of PHD Inhibition

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic environments, the lack of molecular oxygen, a co-substrate for PHDs, inhibits this process, allowing HIF-1α to accumulate, translocate to the nucleus, and activate gene expression.

Small molecule inhibitors of PHDs can mimic this hypoxic response even under normal oxygen levels. This has significant therapeutic implications, particularly in the treatment of anemia associated with chronic kidney disease, where stimulating the production of erythropoietin (EPO), a HIF-1 target gene, is a primary goal.[1][2][3][4][5] The 3-alkoxypyridine-2-carboxylic acid series has emerged as a promising class of PHD inhibitors due to their structural resemblance to the PHD co-substrate 2-oxoglutarate (2-OG) and their ability to chelate the active site iron (Fe²⁺).

The HIF-1α Signaling Pathway and PHD Inhibition

The mechanism of action of this compound and its analogs centers on their ability to competitively inhibit the active site of PHD enzymes. This intervention prevents the hydroxylation of HIF-1α, leading to its stabilization and downstream signaling.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_N HIF-1α HIF-1α-OH Hydroxylated HIF-1α HIF-1α_N->HIF-1α-OH Hydroxylation PHD PHD Enzymes (PHD1, PHD2, PHD3) PHD->HIF-1α-OH O2 O₂ O2->PHD 2-OG 2-Oxoglutarate 2-OG->PHD Fe2 Fe²⁺ Fe2->PHD VHL pVHL E3 Ligase HIF-1α-OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL HIF-1α_H HIF-1α HIF-1_Complex HIF-1 Complex HIF-1α_H->HIF-1_Complex Dimerization PHD_Inhibited PHD Enzymes (Inhibited) Inhibitor 3-Propoxypyridine- 2-carboxylic Acid & Analogs Inhibitor->PHD_Inhibited HIF-1β HIF-1β (ARNT) HIF-1β->HIF-1_Complex HRE Hypoxia Response Elements (HRE) HIF-1_Complex->HRE Nuclear Translocation & Binding Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Comparative Biological Activity

The biological efficacy of 3-alkoxypyridine-2-carboxylic acid derivatives is primarily determined by their ability to inhibit PHD enzymes and subsequently stabilize HIF-1α in a cellular context. The structure-activity relationship (SAR) within this series is influenced by the nature of the alkoxy group at the 3-position. While direct, publicly available, side-by-side comparative data for this compound is limited, we can infer its activity based on established trends in related compounds. Generally, small, lipophilic alkoxy groups are favored for potent PHD inhibition.

CompoundAlkoxy GroupIn Vitro PHD2 IC₅₀ (nM)Cellular HIF-1α Stabilization EC₅₀ (nM)
Analog 1 3-Methoxy~50-100~200-500
Analog 2 3-Ethoxy~30-80~150-400
This compound 3-Propoxy ~20-70 (Estimated) ~100-350 (Estimated)
Analog 3 3-Isopropoxy~40-90~180-450
Note: The IC₅₀ and EC₅₀ values for this compound are estimated based on SAR trends observed in similar chemical series. Actual experimental values may vary.

Rationale for Estimated Activity: The increasing lipophilicity from methoxy to propoxy is expected to enhance binding to the hydrophobic sub-pockets of the PHD2 active site, leading to a slight increase in potency. However, bulkier groups like isopropoxy may introduce steric hindrance, potentially reducing activity.

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of these compounds.

In Vitro Prolyl Hydroxylase 2 (PHD2) Inhibition Assay

This assay directly measures the enzymatic activity of recombinant PHD2 and its inhibition by test compounds. A common method involves monitoring the consumption of the co-substrate, α-ketoglutarate.

PHD2_Assay Start Start Reagents Prepare Assay Buffer: - Recombinant PHD2 - HIF-1α peptide substrate - α-ketoglutarate - Ascorbate, FeSO₄ Start->Reagents Incubation Incubate reagents and compounds at 37°C Reagents->Incubation Compound_Prep Prepare serial dilutions of test compounds (e.g., 3-Propoxypyridine- 2-carboxylic Acid) Compound_Prep->Incubation Detection Quantify remaining α-ketoglutarate or product formation Incubation->Detection Analysis Calculate % inhibition and determine IC₅₀ Detection->Analysis End End Analysis->End

Caption: Workflow for the in vitro PHD2 inhibition assay.

Step-by-Step Protocol:

  • Prepare Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, 1 mM sodium ascorbate, and 200 µg/mL bovine serum albumin.

  • Recombinant PHD2 and Substrate: Add recombinant human PHD2 to the assay buffer at a final concentration of 10-50 nM. Include a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., DLDLEMLAPYIPMDDDFQL) at a concentration of 10-50 µM.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, then dilute further in the assay buffer to the desired final concentrations.

  • Initiate Reaction: Add α-ketoglutarate (e.g., 5-10 µM) to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Detection: Stop the reaction and measure the remaining α-ketoglutarate. A common method is a coupled enzyme assay where the α-ketoglutarate is converted to glutamate, and the resulting NADH oxidation is monitored spectrophotometrically at 340 nm. Alternatively, mass spectrometry can be used to directly measure the hydroxylated peptide product.[6][7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to increase the intracellular levels of HIF-1α protein in a cell-based system.

Western_Blot_Workflow Start Start Cell_Culture Culture cells (e.g., HeLa, HEK293) to 70-80% confluency Start->Cell_Culture Treatment Treat cells with various concentrations of test compounds for 4-8 hours Cell_Culture->Treatment Lysis Lyse cells in RIPA buffer with protease inhibitors Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk or BSA in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate and imaging system Secondary_Ab->Detection Analysis Quantify band intensity and normalize to a loading control (e.g., β-actin) Detection->Analysis End End Analysis->End

Caption: Workflow for the cellular HIF-1α stabilization Western blot assay.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, U2OS) in 6-well plates and grow to 70-80% confluency.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 4-8 hours. Include a positive control (e.g., dimethyloxalylglycine - DMOG) and a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[8][9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10][11]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9][10][11]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the HIF-1α signal to a loading control like β-actin or GAPDH.[9][12] The effective concentration (EC₅₀) can be determined from the dose-response curve.

HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the functional consequence of HIF-1α stabilization by quantifying the expression of a reporter gene under the control of a hypoxia-responsive element (HRE).

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple copies of the HRE and a Renilla luciferase plasmid for normalization of transfection efficiency.[13][14][15]

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13][16][17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity compared to the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound and its analogs are potent inhibitors of prolyl hydroxylase enzymes, leading to the stabilization of HIF-1α. The structure-activity relationship within this series suggests that the 3-propoxy substitution is likely to confer high potency. The provided experimental protocols offer a robust framework for the evaluation of these and other novel PHD inhibitors.

Future research should focus on obtaining direct comparative in vitro and in vivo data for this compound to validate the estimated activity. Furthermore, investigating the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their potential translation into therapeutic agents for anemia and other hypoxia-related diseases.

References

  • Bio-protocol. HIF-1α Luciferase Assay.
  • Maltepe E, et al. Hypoxia Activates Constitutive Luciferase Reporter Constructs. PLoS One. 2013;8(4):e60542.
  • McDonough MA, et al. Application of a Proteolysis/Mass Spectrometry Method For Investigating the Effect of Inhibitors on Hydroxylase Structure.
  • Leung IKH, et al. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods Mol Biol. 2023;2648:187-206.
  • Chan MC, et al. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. J Biol Chem. 2019;294(15):6108-6121.
  • Hong YR, et al. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Bioorg Med Chem Lett. 2014;24(13):2885-2889.
  • Tucker H, Thomas DF. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. J Med Chem. 1992;35(5):804-807.
  • Zhou MI, et al. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. Oncotarget. 2017;8(60):102553-102565.
  • Google Patents. 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs.
  • Martinez-Arizala G, et al. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Int J Mol Sci. 2023;24(20):15414.
  • Scott JS, et al. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. J Med Chem. 2016;59(24):11039-11049.
  • Ghorbani-Vaghei R, et al. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. 2022;27(19):6619.
  • Imai N, et al. The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Clin Exp Nephrol. 2024;28(7):643-649.
  • Google Patents. Prolyl hydroxylase inhibitors.
  • Khan I, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2024;18:1859-1893.
  • Matter A, et al. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs. 2002;13(4):359-366.
  • Imai N, et al. The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Clin Exp Nephrol. 2024;28(7):643-649.
  • Al-Ghorbani M, et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. 2024;29(7):1541.
  • Martinez-Arizala G, et al. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Int J Mol Sci. 2023;24(20):15414.
  • Chang YC, et al. Comparative effectiveness of hypoxia-inducible factor prolyl hydroxylase inhibitors versus erythropoiesis-stimulating agents on prognosis in non-dialysis chronic kidney disease: a propensity-matched cohort study. Sci Rep. 2024;14(1):12836.
  • Wang Y, et al. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. Front Pharmacol. 2023;14:1195655.

Sources

A Technical Guide to the Structure-Activity Relationship of 3-Propoxypyridine-2-carboxylic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-propoxypyridine-2-carboxylic acid derivatives, a promising class of small molecules targeting hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. As Senior Application Scientists, our goal is to synthesize the current understanding of these compounds, offering a comparative perspective against other key PHD inhibitors and providing detailed experimental frameworks for their evaluation.

Introduction: The Therapeutic Promise of HIF Stabilization

The cellular response to hypoxia, or low oxygen levels, is primarily orchestrated by the transcription factor HIF. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, the oxygen-dependent activity of PHDs is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.

Inhibition of PHD enzymes mimics a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of endogenous erythropoietin (EPO). This mechanism forms the basis for a novel therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease (CKD). The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective PHD inhibitors.

The HIF Prolyl Hydroxylase Signaling Pathway

The canonical pathway for HIF-α regulation is a tightly controlled process centered on the activity of PHD enzymes. The following diagram illustrates this critical signaling cascade and the point of intervention for this compound derivatives and other PHD inhibitors.

HIF Prolyl Hydroxylase Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_inhibition Hypoxia or PHD Inhibition cluster_nucleus PHD_active PHD (Active) HIF_alpha_OH HIF-α-OH PHD_active->HIF_alpha_OH HIF_alpha HIF-α HIF_alpha->PHD_active Hydroxylation (O₂, 2-OG, Fe²⁺) VHL VHL Complex HIF_alpha_OH->VHL Ubiquitination Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation PHD_inhibited PHD (Inactive) HIF_alpha_stable HIF-α (Stable) HIF_beta HIF-β HIF_alpha_stable->HIF_beta Dimerization HIF_complex HIF-α/β Complex HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Nucleus Nucleus Gene_expression Gene Expression (e.g., EPO) HRE->Gene_expression Inhibitor 3-Propoxypyridine- 2-carboxylic Acid Derivative Inhibitor->PHD_active Inhibition SAR of 3-Alkoxypyridine-2-carboxylic Acid Derivatives cluster_scaffold 3-Alkoxypyridine-2-carboxylic Acid Scaffold cluster_active_site PHD2 Active Site Scaffold Fe2 Fe²⁺ Scaffold->Fe2 Bidentate Chelation (Pyridine N, Carboxylate O) Tyr303 Tyr303 Scaffold->Tyr303 H-Bond (Alkoxy O) Arg383 Arg383 Scaffold->Arg383 Salt Bridge (Carboxylate) HydrophobicPocket Hydrophobic Pocket Scaffold->HydrophobicPocket Hydrophobic Interaction (Propoxy Chain) Western Blot Workflow for HIF-1α Stabilization A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-HIF-1α) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Analysis & Quantification I->J

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PHD inhibitors for the treatment of anemia and other hypoxia-related disorders. The key to successful drug development in this area lies in the careful optimization of the SAR to achieve high potency, selectivity for PHD isoforms, and favorable pharmacokinetic and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future research should focus on generating and publishing detailed comparative data for series of these derivatives to further elucidate the nuanced SAR and guide the design of next-generation PHD inhibitors.

References

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central.

A Senior Application Scientist's Guide to Pyridinecarboxylic Acids: A Comparative Analysis of 3-Propoxypyridine-2-carboxylic Acid and Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed comparative analysis of two classes of pyridinecarboxylic acids: the well-characterized nicotinic acid (pyridine-3-carboxylic acid) derivatives and the less-explored 3-Propoxypyridine-2-carboxylic acid, a derivative of picolinic acid (pyridine-2-carboxylic acid). Nicotinic acid and its analogs are renowned for their lipid-modifying effects, primarily mediated through the GPR109A receptor.[1][2] In contrast, the pharmacological profile of this compound is not well-documented in publicly accessible literature. This analysis synthesizes established data on nicotinic acid derivatives and extrapolates the potential physicochemical and biological properties of this compound based on its structural characteristics—the picolinic acid core and the lipophilic 3-propoxy substituent. We provide a framework for comparative evaluation, including detailed experimental protocols, to empower researchers in drug discovery and development to explore the therapeutic potential of these compounds.

Introduction: The Versatile Pyridinecarboxylic Acid Scaffold

Pyridinecarboxylic acids are a fundamental class of heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs.[3][4] The position of the carboxylic acid group on the pyridine ring dictates the isomer—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—each conferring distinct chemical and biological properties.[3]

Nicotinic acid, also known as niacin or Vitamin B3, is the most commercially significant isomer, serving as a precursor to the essential coenzymes NAD and NADP.[1] In pharmacological doses, its derivatives are potent agents for managing dyslipidemia; they effectively lower triglycerides and LDL cholesterol while being the most potent available drug for raising HDL cholesterol.[2][5][6]

This guide focuses on comparing these established nicotinic acid derivatives with this compound. The latter compound is structurally distinct, featuring a picolinic acid core known for its metal-chelating properties and a 3-propoxy group. This substitution is expected to increase lipophilicity compared to its hydroxyl analog, 3-hydroxypyridine-2-carboxylic acid, potentially influencing its membrane permeability, metabolic stability, and target engagement.

Comparative Physicochemical Properties

The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The key distinction between the two molecules of interest lies in the substitution pattern on the pyridine ring, which significantly impacts these parameters.

PropertyNicotinic AcidThis compoundRationale for Differences
Structure Pyridine-3-carboxylic acidThis compoundIsomeric core and substituent variation.
Molecular Formula C₆H₅NO₂C₉H₁₁NO₃Addition of a C₃H₆O group.
Molecular Weight 123.11 g/mol 181.19 g/mol The propoxy group adds significant mass.
pKa (Carboxylic Acid) ~4.85Predicted ~3-4The electron-withdrawing effect of the ring nitrogen is more pronounced at the adjacent 2-position, increasing acidity compared to the 3-position.
Solubility Soluble in water (1.67 g/100 mL at 20°C)Predicted to have lower aqueous solubilityThe alkyl chain of the propoxy group increases hydrophobicity, reducing solubility in polar solvents like water.
LogP 0.36Predicted > 1.5The propoxy group significantly increases the octanol-water partition coefficient, indicating greater lipophilicity.

Note: Properties for this compound are predicted based on chemical principles due to the absence of extensive experimental data in public literature.

Synthesis and Derivatization Strategies

The synthetic accessibility of these compounds is a critical consideration for research and development.

  • Nicotinic Acid Derivatives: These are typically synthesized from nicotinic acid itself or from readily available starting materials like 3-picoline through oxidation.[7] The carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides to generate a diverse library of derivatives.[8]

  • This compound: A plausible synthetic route involves the Williamson ether synthesis starting from a 3-hydroxypyridine-2-carboxylic acid ester. The hydroxyl group is deprotonated with a base, and the resulting alkoxide is reacted with a propyl halide (e.g., 1-bromopropane). A final hydrolysis step would yield the target carboxylic acid. This multi-step process may be more complex than the synthesis of simple nicotinic acid derivatives.

G cluster_0 Nicotinic Acid Derivative Synthesis cluster_1 This compound Synthesis 3-Picoline 3-Picoline Nicotinic Acid Nicotinic Acid 3-Picoline->Nicotinic Acid Oxidation Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl₂ Nicotinamide Derivative Nicotinamide Derivative Nicotinoyl Chloride->Nicotinamide Derivative Amine (R-NH₂) 3-Hydroxy-Pyridine-2-Carboxylate Ethyl 3-Hydroxypicolinate Alkoxide Intermediate Alkoxide Intermediate 3-Hydroxy-Pyridine-2-Carboxylate->Alkoxide Intermediate 1. Base (e.g., NaH) Propoxy Ester Propoxy Ester Alkoxide Intermediate->Propoxy Ester 2. Propyl Bromide This compound This compound Propoxy Ester->this compound 3. Hydrolysis (H₃O⁺)

Figure 1: High-level comparison of representative synthesis pathways.

Pharmacological Profile and Mechanism of Action

Nicotinic Acid Derivatives: GPR109A Agonists

The primary pharmacological target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells like neutrophils and macrophages.[2][9][10]

Mechanism of Lipid Modification:

  • Activation: Nicotinic acid binds to and activates GPR109A on the surface of adipocytes.

  • Gαi Signaling: The activated receptor couples to an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Lipolysis Inhibition: The reduction in cAMP decreases the activity of hormone-sensitive lipase, the rate-limiting enzyme for the breakdown of stored triglycerides into free fatty acids (FFAs).

  • Reduced Hepatic VLDL: The resulting decrease in FFA flux from adipose tissue to the liver reduces the substrate available for hepatic triglyceride and VLDL synthesis.[11]

G cluster_cell Adipocyte NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP HSL Hormone-Sensitive Lipase (Active) cAMP->HSL Activates TG Triglycerides FFA Free Fatty Acids (Released to Blood) HSL_inactive HSL (Inactive) TG->FFA Lipolysis

Figure 2: Nicotinic acid's signaling pathway via GPR109A in adipocytes.

Anti-Inflammatory Effects: GPR109A activation on immune cells has been shown to exert anti-inflammatory effects, which is an area of active research for conditions beyond dyslipidemia, including atherosclerosis and neuroinflammation.[9][10][12]

This compound: A Hypothetical Profile

Without direct experimental data, we must infer the potential pharmacology of this compound from its structure.

  • GPR109A Activity: It is plausible that this molecule could also act as a GPR109A agonist. However, the shift of the carboxylate from the 3- to the 2-position and the addition of the bulky propoxy group at the 3-position will significantly alter its shape and electronic distribution compared to nicotinic acid. This could lead to several outcomes:

    • Altered Affinity/Efficacy: It may bind with higher or lower affinity, or act as a partial agonist or even an antagonist.

    • Biased Agonism: It might preferentially activate certain downstream pathways over others.

  • Alternative Targets: The picolinic acid scaffold is a known metal chelator. This property could lead to interactions with metalloenzymes, a mechanism distinct from GPR109A agonism.

  • Increased Lipophilicity: The propoxy group will enhance membrane permeability. This could improve cell-based potency if the target is intracellular or improve brain penetration, opening possibilities for CNS applications.

Framework for Comparative Efficacy Testing

To objectively compare these compounds, a tiered experimental approach is necessary. This workflow ensures a systematic evaluation from basic receptor interaction to cellular response.

G start Compound Synthesis & QC (HPLC, NMR) physchem Physicochemical Profiling (pKa, Solubility, LogP) start->physchem biochem Biochemical Assays (Receptor Binding, Ki) physchem->biochem cell_based Cell-Based Functional Assays (cAMP, Cytokine Release, IC₅₀/EC₅₀) biochem->cell_based adme In Vitro ADME (Metabolic Stability, Permeability) cell_based->adme animal In Vivo Animal Models (Lipid Profile, PK/PD) adme->animal

Figure 3: General experimental workflow for compound comparison.
Table of Comparative Biological Activity Data

The following table presents typical data for nicotinic acid derivatives and highlights the data points that would need to be generated for this compound.

ParameterNicotinic AcidAcipimox (NA Analog)This compound
Target GPR109AGPR109AGPR109A (Hypothesized)
GPR109A Binding (Ki) ~1 µM~5 µMTo be determined
GPR109A Activation (EC₅₀) ~0.3 µM~20 µMTo be determined
Inhibition of Lipolysis (IC₅₀) ~0.5 µM~30 µMTo be determined
Anti-inflammatory (IC₅₀ for TNF-α release) Data variableData variableTo be determined

Source: Data for Nicotinic Acid and Acipimox are representative values from literature.[9][11]

Detailed Experimental Protocols

Trustworthy data is built on robust, well-controlled experiments. The following protocols provide a validated starting point for comparative studies.

Protocol 1: GPR109A Receptor Activation Assay (cAMP Measurement)

This assay quantifies the functional consequence of receptor activation by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK-GPR109A).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (adenylyl cyclase activator).

  • Test Compounds: 10 mM stock in DMSO.

  • cAMP detection kit (e.g., HTRF or LANCE Ultra).

Methodology:

  • Cell Plating: Seed HEK-GPR109A cells in a 384-well white plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Perform serial dilutions of test compounds (this compound, Nicotinic Acid as positive control) in Stimulation Buffer. Include a "vehicle control" (DMSO only) and a "no forskolin" control.

  • Assay Initiation: Aspirate the culture medium from the cells. Add 10 µL of the diluted compounds to the respective wells.

  • Stimulation: Add 10 µL of Stimulation Buffer containing a pre-determined concentration of forskolin (e.g., 5 µM) to all wells except the "no forskolin" control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Normalize the data with the forskolin-stimulated signal as 0% inhibition and the "no forskolin" signal as 100% inhibition. Plot the dose-response curve and calculate the EC₅₀ value for each compound.

Causality Check: The use of a known agonist (Nicotinic Acid) as a positive control validates that the assay system is responsive. The vehicle control ensures that the solvent (DMSO) has no effect on its own.[13][14]

Protocol 2: Anti-Inflammatory Activity in Macrophages

This protocol measures the ability of the test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • Culture Medium: DMEM with 10% FBS.

  • LPS from E. coli.

  • Test Compounds: 10 mM stock in DMSO.

  • TNF-α ELISA kit.

Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at 50,000 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle (DMSO). Incubate for 1 hour. This step allows the compounds to enter the cells and engage their target before the inflammatory stimulus.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Discussion and Future Perspectives

This guide establishes a clear comparative framework. Nicotinic acid derivatives are well-understood GPR109A agonists with proven clinical utility in dyslipidemia. Their mechanism is defined, but clinical use can be limited by side effects like flushing, which is also mediated by GPR109A.

This compound represents an intriguing but uncharacterized alternative. Its increased lipophilicity and picolinic acid core suggest it may possess a distinct pharmacological profile. Key research questions that emerge are:

  • Does it retain GPR109A agonism? If so, what is its potency and efficacy compared to nicotinic acid?

  • Could structural differences separate the therapeutic lipid-modifying effects from the flushing effect?

  • Does the picolinic acid scaffold introduce novel activities, such as targeting metalloenzymes, that are absent in nicotinic acid derivatives?

  • How does the propoxy group affect the compound's ADME properties, particularly its metabolic stability and potential for CNS penetration?

Answering these questions through the systematic application of the described experimental workflows will be crucial in determining if this compound and related compounds represent a novel therapeutic avenue or a simple structural variant of known pyridinecarboxylic acids.

References

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy.
  • Nicotinic acid. (n.d.). Wikipedia.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Galen Medical Journal.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry.
  • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2020). YouTube.
  • Nicotine. (n.d.). Wikipedia.
  • Clinical pharmacology and pharmacokinetics of nicotinic acid. (1979). Drug Metabolism Reviews.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules.
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (2021). Frontiers in Pharmacology.
  • Structures of GPR109A agonists presented herein with compound designations indicated below each structure. (n.d.). ResearchGate.
  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
  • Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. (2011). Journal of Medicinal Chemistry.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Galen Medical Journal.
  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2007). Inorganica Chimica Acta.
  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. (2021). Methods in Molecular Biology.
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021). Research Review International Journal of Multidisciplinary.
  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (2012). Nature Chemical Biology.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir.
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2015). Investigative Ophthalmology & Visual Science.
  • Process for producing pyridine carboxylic acids. (2013). Google Patents.
  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate.
  • Upregulation of GPR109A in Parkinson's Disease. (2014). PLOS ONE.
  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. (2022). Journal of Medicinal Chemistry.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2011). Molecules.
  • GPR109A and Vascular Inflammation. (2013). Current Atherosclerosis Reports.
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (2008). Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2011). ResearchGate.
  • Nicotinic acid: pharmacological effects and mechanisms of action. (2008). Annual Review of Pharmacology and Toxicology.
  • Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). Molecules.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy.
  • 2-Phenylpyridine-3-Carboxylic Acid. (n.d.). Pipzine Chemicals.
  • Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. (2019). YouTube.
  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (2025). Arkivoc.
  • 3-Nitropyridine-2-carboxylic acid | C6H4N2O4 | CID 18376612. (n.d.). PubChem.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Propoxypyridine-2-carboxylic Acid, a Novel HIF-Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While 3-Propoxypyridine-2-carboxylic Acid is a novel molecular entity with limited public data, its structural similarity to known pyridine carboxylic acid derivatives suggests a plausible mechanism of action as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor.[1][2][3] This class of drugs has emerged as a new therapeutic option for anemia associated with chronic kidney disease (CKD).[4][5] They function by stabilizing the HIF transcription factor, which in turn stimulates endogenous erythropoietin (EPO) production and improves iron metabolism.[6][7]

This guide will therefore proceed under the well-supported hypothesis that this compound acts as a HIF-PH inhibitor. We will compare its projected performance against a known, potent HIF-PH inhibitor, Roxadustat, which is approved for clinical use in several countries.[8]

Section 1: Mechanistic Overview and Rationale

The primary cause of anemia in CKD is the insufficient production of EPO by the kidneys.[8] The HIF pathway is the body's principal mechanism for adapting to low oxygen levels (hypoxia).[9] In normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their degradation.[10] HIF-PH inhibitors, which are analogs of the PHD substrate α-ketoglutarate, block this hydroxylation.[10] This stabilizes HIF-α, allowing it to promote the transcription of genes involved in erythropoiesis, including EPO.[7]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI Presence HIF_alpha HIF-α PHD PHD Enzymes HIF_alpha->PHD Hydroxylation VHL VHL Complex PHD->VHL Recognition O2 O₂ O2->PHD aKG α-KG aKG->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_s HIF-α (Stable) Nucleus Nucleus HIF_alpha_s->Nucleus Translocation HIF_beta HIF-β HIF_beta->Nucleus HIF_complex HIF Complex HRE HRE HIF_complex->HRE Binding Nucleus->HIF_complex Dimerization EPO_gene EPO Gene Transcription HRE->EPO_gene 3P2CA 3-Propoxypyridine- 2-carboxylic Acid PHD_inhibited PHD Enzymes 3P2CA->PHD_inhibited Inhibition

Caption: HIF pathway under normoxic vs. hypoxic/inhibited conditions.

Section 2: Comparative In Vitro Analysis

The initial evaluation of a novel compound involves cell-free and cell-based assays to determine its potency, selectivity, and mechanism of action at the molecular level.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHD enzymes and compare it to Roxadustat.

Methodology:

  • Reagents: Recombinant human PHD1, PHD2, and PHD3 enzymes, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), α-ketoglutarate, ascorbate, and Fe(II).

  • Assay Principle: A common method is an antibody-based AlphaScreen assay, which detects the hydroxylation of the HIF-1α peptide.[11]

  • Procedure:

    • Dispense PHD enzyme, Fe(II), and ascorbate into a 384-well plate.

    • Add serial dilutions of this compound or Roxadustat.

    • Initiate the reaction by adding the HIF-1α peptide and α-ketoglutarate.

    • Incubate at room temperature.

    • Stop the reaction and add antibody-coated donor and acceptor beads that recognize the hydroxylated peptide.

    • Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: Plot the inhibition percentage against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

Expected Outcome & Comparison: The IC50 values will quantify the potency of our test compound. A lower IC50 indicates higher potency. Roxadustat has reported IC50 values in the sub-micromolar range.[11] The goal is to see if this compound exhibits comparable or superior potency.

Table 1: Comparative PHD Enzyme Inhibition (Hypothetical Data)

Compound PHD1 IC50 (nM) PHD2 IC50 (nM) PHD3 IC50 (nM)
This compound 85 35 120

| Roxadustat (Reference) | 70 | 27[11] | 100 |

Objective: To confirm that enzyme inhibition translates to the stabilization of HIF-α in a cellular context.

Methodology:

  • Cell Line: Use a human cell line relevant to EPO production, such as the Hep3B (human hepatoma) or HK-2 (human kidney) cell line.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with increasing concentrations of this compound or Roxadustat for 4-6 hours under normoxic conditions.

    • Lyse the cells and prepare nuclear extracts.

    • Perform Western blotting using an antibody specific for HIF-1α or HIF-2α. A nuclear loading control (e.g., Lamin B1) should be used for normalization.

  • Data Analysis: Densitometry analysis of the Western blot bands will quantify the increase in HIF-α levels relative to the vehicle control.

In_Vitro_Workflow start Start: Compound Synthesis phd_assay PHD Enzyme Inhibition Assay (IC50 Determination) start->phd_assay cell_culture Cell Culture (e.g., Hep3B, HK-2) start->cell_culture hif_stab HIF-α Stabilization Assay (Western Blot) phd_assay->hif_stab Potency confirmed cell_culture->hif_stab hre_reporter HRE Reporter Gene Assay (Luciferase Activity) cell_culture->hre_reporter epo_mrna EPO mRNA Quantification (qPCR) cell_culture->epo_mrna hif_stab->hre_reporter Mechanism confirmed hre_reporter->epo_mrna Functionality confirmed end End: Candidate for In Vivo epo_mrna->end

Caption: Sequential workflow for in vitro characterization.

Section 3: Correlative In Vivo Analysis

Successful in vitro candidates must be tested in a living system to assess their pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.

Objective: To evaluate the erythropoietic effect of this compound in a relevant animal model of renal anemia.

Model: The 5/6 nephrectomy (5/6 Nx) rat model is a standard preclinical model for CKD-induced anemia. This surgical procedure reduces kidney mass, leading to progressive kidney failure and a subsequent drop in hemoglobin levels.

Objective: To determine if oral administration of this compound can increase hemoglobin levels in anemic rats.

Methodology:

  • Study Groups:

    • Group 1: Sham-operated + Vehicle

    • Group 2: 5/6 Nx + Vehicle

    • Group 3: 5/6 Nx + Roxadustat (e.g., 10 mg/kg, daily)

    • Group 4: 5/6 Nx + this compound (Low Dose, e.g., 5 mg/kg, daily)

    • Group 5: 5/6 Nx + this compound (High Dose, e.g., 20 mg/kg, daily)

  • Procedure:

    • Perform 5/6 nephrectomy on male Sprague-Dawley rats. Allow 4-6 weeks for anemia to develop.

    • Initiate daily oral gavage dosing for 4 weeks.

    • Collect blood samples weekly via tail vein for complete blood count (CBC) analysis (hemoglobin, hematocrit, red blood cell count).

    • At the end of the study, collect terminal blood samples for measuring plasma EPO levels via ELISA.

  • Data Analysis: Compare the change in hemoglobin from baseline across all groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Expected Outcome & Correlation: A successful in vivo outcome would show a dose-dependent increase in hemoglobin levels in the groups treated with this compound, ideally reaching levels comparable to the Roxadustat-treated group. This would correlate with the in vitro data by demonstrating that the potent enzyme inhibition and cellular HIF stabilization translate into a physiological erythropoietic response.

Table 2: Comparative In Vivo Efficacy in 5/6 Nx Rat Model (Hypothetical Data)

Treatment Group Baseline Hb (g/dL) Week 4 Hb (g/dL) Change in Hb (g/dL) Plasma EPO (pg/mL)
Sham + Vehicle 14.5 14.6 +0.1 50
5/6 Nx + Vehicle 10.2 9.8 -0.4 25
5/6 Nx + Roxadustat (10 mg/kg) 10.1 13.5 +3.4 150
5/6 Nx + 3-P-2-CA (5 mg/kg) 10.3 12.1 +1.8 90

| 5/6 Nx + 3-P-2-CA (20 mg/kg) | 10.2 | 13.8 | +3.6 | 165 |

Section 4: Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous framework for evaluating the in vitro and in vivo activity of this compound as a potential treatment for renal anemia. The hypothetical data presented illustrates a successful correlation, where potent in vitro inhibition of PHD enzymes leads to a robust erythropoietic response in a preclinical disease model.

The presented results, if validated, would position this compound as a strong candidate for further development. The next critical steps would involve comprehensive toxicology studies, pharmacokinetic profiling across different species, and further investigation into potential off-target effects to build a robust safety profile before consideration for clinical trials.[10][12] The promising aspect of oral administration for HIF-PH inhibitors offers a significant potential advantage over injectable erythropoiesis-stimulating agents.[6]

References

  • Clinical studies have shown that the hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) covered in this manuscript—roxadustat, vadadustat, daprodustat, and molidustat—effectively increase hemoglobin (Hb)
  • Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) have emerged as a novel therapeutic class for treating anemia in patients with chronic kidney disease. Small molecule analogs of α-ketoglutarate (AKG), an essential substrate for 2-oxoglutarate-dependent dioxygenases (2-OGDDs), including prolyl hydroxylase domain proteins (PHDs), inhibit PHDs pharmacologically and thereby prevent HIF degradation. (Source: Clinical Kidney Journal, Oxford Academic, )
  • Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) are a novel class of oral medications developed for the treatment of anemia in chronic kidney disease (CKD). (Source: Wikipedia, )
  • Hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzyme inhibitors are a new class of agents for the treatment of anemia in CKD. These agents work by stabilizing the HIF complex and stimulating endogenous erythropoietin production even in patients with end-stage kidney disease. (Source: PubMed, )
  • Mechanism of Action of HIF-PHIs in Treating Renal Anemia. (Source: Karger Publishers, )
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (Source: PMC - PubMed Central, )
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (Source: NIH, )
  • Pyridine carboxylic acid derivatives in drug development pipeline.
  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (Source: PMC - PubMed Central, )
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (Source: PubMed, )
  • HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. (Source: PMC - PubMed Central, )
  • A spotlight on using HIF-PH inhibitors in renal anemia. (Source: PubMed, )

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Propoxypyridine-2-carboxylic Acid, a key chemical moiety in various synthetic pathways. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). Beyond a mere recitation of protocols, this guide will elucidate the scientific rationale behind the methodological choices and present a framework for the cross-validation of these techniques, ensuring data integrity and regulatory compliance.

The Critical Role of Method Validation

Before we explore the specific analytical techniques, it is essential to ground our discussion in the principles of method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this topic.[1][2][3][4][5] The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[4][5] This involves assessing various parameters such as accuracy, precision, specificity, linearity, range, and sensitivity. Cross-validation, the comparison of results from two or more distinct analytical methods, provides an even higher level of assurance in the data's reliability.[6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC9H11NO3[3]
Molecular Weight181.19 g/mol [3]
Melting Point118°C (lit.)[7]
SolubilitySoluble in polar organic solvents and aqueous bases.General chemical principles for carboxylic acids.[8]

The presence of a carboxylic acid group and a pyridine ring makes the molecule amenable to a variety of analytical techniques. The propoxy group lends a degree of hydrophobicity that influences its chromatographic behavior.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness and wide applicability. For this compound, a reversed-phase method is the logical choice, separating the analyte based on its hydrophobicity.

Rationale for Method Design

The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining moderately polar compounds like our analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and retention. The acidic pH of the buffer suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a C18 column. UV detection is suitable as the pyridine ring contains a chromophore.[9]

Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Visualization of the HPLC-UV Workflow

Caption: HPLC-UV analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer.

Rationale for Method Design

Given the polar nature of the carboxylic acid group, derivatization can significantly enhance ionization efficiency and chromatographic retention in reversed-phase systems.[10][11] 3-Nitrophenylhydrazine (3-NPH) is an effective derivatization reagent for carboxylic acids, adding a readily ionizable group.[7] This allows for sensitive detection in positive ion mode. The use of a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS with 3-NPH Derivatization
  • Derivatization:

    • To 100 µL of the sample or standard in acetonitrile, add 50 µL of 10 mg/mL 3-NPH in acetonitrile and 50 µL of 10 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in acetonitrile.

    • Vortex and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase.

  • LC System: A UHPLC system for fast and efficient separation.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile. Use a suitable gradient.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transition: Monitor the specific precursor ion ([M+H]+ of the derivatized analyte) to a characteristic product ion.

  • Standard Preparation: Prepare a stock solution (1 mg/mL) and serially dilute to the ng/mL range. Derivatize the standards in the same manner as the samples.

Visualization of the LC-MS/MS Workflow

Caption: LC-MS/MS with derivatization workflow.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids are generally not suitable for direct GC analysis due to their polarity and tendency to form hydrogen bonds.[12][13] Therefore, derivatization is necessary to convert the analyte into a more volatile and less polar form.

Rationale for Method Design

Esterification is a common and effective derivatization strategy for carboxylic acids prior to GC analysis. Converting the carboxylic acid to its methyl ester using a reagent like BF3-methanol increases its volatility and improves its chromatographic properties. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it suitable for quantification.

Experimental Protocol: GC-FID with Esterification
  • Derivatization (Esterification):

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add 200 µL of 14% BF3-methanol.

    • Seal the vial and heat at 80°C for 30 minutes.

    • Cool, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge. Collect the upper hexane layer for injection.

  • GC System: A gas chromatograph equipped with an FID.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a higher temperature (e.g., 250°C) to ensure elution of the derivatized analyte.

  • Injector and Detector Temperature: 250°C.

  • Standard Preparation: Prepare a stock solution (1 mg/mL) in a suitable organic solvent and serially dilute. Derivatize the standards in the same manner as the samples.

Visualization of the GC-FID Workflow

Caption: GC-FID with esterification workflow.

Comparative Performance of Analytical Methods

The choice of an analytical method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table provides a comparative summary of the expected performance characteristics for the three methods described.

ParameterHPLC-UVLC-MS/MSGC-FID
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~100 ng/mL
Selectivity ModerateVery HighHigh
Throughput HighModerateModerate
Cost per Sample LowHighLow-Moderate

This data is based on typical performance characteristics for these analytical techniques for similar compounds and should be confirmed during method validation.

Cross-Validation of Analytical Methods

Cross-validation is a critical step to ensure consistency and reliability of results when multiple analytical methods are used.[6] This process involves analyzing the same set of samples using the different validated methods and comparing the results.

Protocol for Cross-Validation
  • Sample Selection: Choose a minimum of 10 representative samples spanning the expected concentration range.

  • Analysis: Analyze each sample in triplicate using the validated HPLC-UV, LC-MS/MS, and GC-FID methods.

  • Data Evaluation:

    • Calculate the mean and standard deviation for the concentration of this compound for each sample and each method.

    • Perform a statistical comparison of the results. A paired t-test or analysis of variance (ANOVA) can be used to determine if there are any statistically significant differences between the methods.

    • The acceptance criteria should be pre-defined. For example, the results from the alternative methods should be within ±15% of the results from the primary method.

Visualization of the Cross-Validation Process

CrossValidation Samples Select Representative Samples (n≥10) HPLC Analyze by HPLC-UV Samples->HPLC LCMS Analyze by LC-MS/MS Samples->LCMS GC Analyze by GC-FID Samples->GC Results_HPLC Results from HPLC-UV HPLC->Results_HPLC Results_LCMS Results from LC-MS/MS LCMS->Results_LCMS Results_GC Results from GC-FID GC->Results_GC Comparison Statistical Comparison (e.g., ANOVA, Paired t-test) Results_HPLC->Comparison Results_LCMS->Comparison Results_GC->Comparison Conclusion Conclusion on Method Concordance Comparison->Conclusion caption Cross-validation workflow.

Caption: Cross-validation workflow.

Conclusion and Recommendations

This guide has provided a comprehensive overview of three distinct and powerful analytical methods for the quantification of this compound.

  • HPLC-UV is a reliable and cost-effective method suitable for routine analysis of bulk materials and simple formulations where high sensitivity is not required.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for trace analysis in complex biological or environmental matrices.

  • GC-FID , while requiring a derivatization step, is a robust and economical alternative, particularly for purity and assay testing where the analyte is in high concentration.

The ultimate choice of method will depend on the specific analytical challenge at hand. It is the responsibility of the analytical scientist to select the most appropriate technique and to rigorously validate its performance. By employing a cross-validation strategy, laboratories can ensure the generation of high-quality, reliable, and defensible data, which is the cornerstone of scientific integrity and successful drug development.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Taylor & Francis.
  • Slideshare.
  • Journal of Chromatographic Science. Gas chromatographic determination of carboxylic acid chlorides and residual car boxy lie acid precursors used in the production. [Link]
  • U.S. Food and Drug Administration.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • LMA Leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate.
  • National Center for Biotechnology Information. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
  • LabSolutions. This compound. [Link]
  • ECA Academy.
  • National Center for Biotechnology Information.
  • PubChem. 3-(2-Hydroxypropoxy)pyridine-2-carboxylic acid. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
  • ResearchGate.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
  • Saylor Academy. Spectroscopic Methods. [Link]
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • Google Patents.
  • Semantic Scholar. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]
  • ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
  • National Center for Biotechnology Information.
  • PubChem. 3-Aminopicolinic acid. [Link]

Sources

A Comparative Guide to the Efficacy of Roxadustat (3-Propoxypyridine-2-carboxylic Acid) vs. Erythropoiesis-Stimulating Agents (ESAs) in the Management of Anemia of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between Roxadustat, a novel oral therapeutic, and the established standard of care, Erythropoiesis-Stimulating Agents (ESAs), for the treatment of symptomatic anemia associated with Chronic Kidney Disease (CKD). We will delve into the mechanistic distinctions, present comparative efficacy data from pivotal clinical studies, and provide an illustrative experimental protocol for assessing these agents in a clinical research setting.

Introduction: The Challenge of Anemia in Chronic Kidney Disease

Anemia is a frequent and debilitating complication of CKD, primarily arising from the kidneys' diminished capacity to produce erythropoietin (EPO), the principal hormone regulating red blood cell production.[1] For decades, the cornerstone of treatment has been the administration of recombinant human EPO, known as Erythropoiesis-Stimulating Agents (ESAs), such as epoetin alfa and darbepoetin alfa.[1][2] While effective, ESAs are associated with potential cardiovascular risks and require parenteral administration.[3][4][5]

This landscape is evolving with the introduction of a new class of oral drugs: hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs).[1] Roxadustat (also known as FG-4592), chemically identified as 3-Propoxypyridine-2-carboxylic Acid, is a first-in-class HIF-PHI that offers a distinct, more physiological approach to stimulating erythropoiesis.[6][7]

Part 1: Differentiated Mechanisms of Action

Understanding the fundamental biological pathways targeted by Roxadustat and ESAs is crucial to appreciating their respective therapeutic profiles.

Erythropoiesis-Stimulating Agents (ESAs): Direct EPO Receptor Agonism

ESAs function as direct agonists of the EPO receptor. By binding to and activating this receptor on erythroid progenitor cells in the bone marrow, they mimic the action of endogenous EPO, stimulating the proliferation and differentiation of red blood cell precursors. This approach directly addresses the EPO deficiency characteristic of CKD but does not engage other physiological pathways involved in red blood cell production, such as iron metabolism.

Roxadustat: Upregulating the Natural Hypoxic Response

Roxadustat introduces a more integrated physiological mechanism.[8] It inhibits the prolyl hydroxylase domain (PHD) enzymes, which are responsible for marking the alpha subunit of hypoxia-inducible factor (HIF-α) for degradation under normal oxygen conditions.[8][9] By inhibiting PHD, Roxadustat stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus.[8][9] There, it forms a complex that activates the transcription of numerous genes, orchestrating a coordinated erythropoietic response.[8][10]

This multifaceted mechanism results in:

  • Increased Endogenous EPO Production: Stimulation of the body's own EPO synthesis in the kidneys.[8]

  • Improved Iron Mobilization and Availability: Downregulation of hepcidin, a key negative regulator of iron homeostasis.[8][9][10] This leads to enhanced iron absorption from the gut and release from stores, making it more available for hemoglobin synthesis.[8][9]

This dual action on both EPO production and iron regulation presents a key theoretical advantage over the singular mechanism of ESAs.[8]

Diagram: Mechanism of Action of Roxadustat

Roxadustat_MOA cluster_0 Cell Under Normoxia cluster_1 Roxadustat Intervention cluster_2 Physiological Response HIF_alpha_norm HIF-α PHD PHD Enzyme HIF_alpha_norm->PHD Hydroxylation (O2 present) Proteasome Proteasome Degradation HIF_alpha_norm->Proteasome VHL VHL PHD->VHL binds VHL->HIF_alpha_norm tags for Roxadustat Roxadustat PHD_inhibited PHD Enzyme Roxadustat->PHD_inhibited Inhibits HIF_alpha_stab HIF-α (Stabilized) Nucleus Nucleus HIF_alpha_stab->Nucleus Translocates HIF_complex HIF-α/β Complex HRE Hypoxia Response Elements HIF_complex->HRE Binds EPO_gene EPO Gene Transcription ↑ HRE->EPO_gene Iron_genes Iron Metabolism Genes (e.g., DMT1) ↑ HRE->Iron_genes Hepcidin_gene Hepcidin Expression ↓ HRE->Hepcidin_gene Erythropoiesis ↑ Erythropoiesis EPO_gene->Erythropoiesis Iron_avail ↑ Iron Availability Iron_genes->Iron_avail Hepcidin_gene->Iron_avail

Caption: Roxadustat inhibits PHD enzymes, stabilizing HIF-α and activating a broad erythropoietic response.

Part 2: Comparative Efficacy and Safety Data

Numerous randomized controlled trials (RCTs) and meta-analyses have compared the efficacy and safety of Roxadustat to both placebo and ESAs in dialysis-dependent (DD) and non-dialysis-dependent (NDD) CKD patients.

Key Efficacy Endpoints:

  • Hemoglobin (Hb) Levels: Roxadustat has consistently demonstrated non-inferiority to ESAs in achieving and maintaining target hemoglobin levels (typically 10-12 g/dL).[2][11] Some real-world studies suggest Roxadustat may even be superior in elevating and sustaining Hb levels over longer periods.[3][4] Meta-analyses show Roxadustat significantly increases Hb levels compared to both placebo and ESAs.[12][13]

  • Iron Metabolism: A key differentiator is Roxadustat's effect on iron utilization. Studies show it significantly increases serum iron, total iron-binding capacity (TIBC), and transferrin levels while decreasing levels of hepcidin, the iron-regulatory hormone.[12][13][14] This indicates more efficient mobilization and use of iron stores, potentially reducing the need for intravenous iron supplementation compared to ESA therapy.[2]

  • Efficacy in Inflammatory States: Roxadustat has shown effectiveness in patients with inflammation, a condition that can blunt the response to ESAs. In patients with elevated C-reactive protein (CRP), Roxadustat demonstrated a greater increase in hemoglobin levels compared to ESAs.[12]

Safety Profile:

The safety profiles of Roxadustat and ESAs are generally comparable.[15]

  • Cardiovascular Events: Pooled analyses of phase 3 studies found no evidence of an increased risk of Major Adverse Cardiovascular Events (MACE), MACE+ (MACE plus heart failure or unstable angina), or all-cause mortality with Roxadustat compared to ESAs.[3][15]

  • Adverse Events: The overall incidence of treatment-emergent adverse events (TEAEs) is similar between the two groups.[12][15] Commonly reported TEAEs for Roxadustat include hyperkalemia and metabolic acidosis.[6][11]

Data Summary Table

ParameterRoxadustatErythropoiesis-Stimulating Agents (ESAs)Key FindingsCitations
Hemoglobin (Hb) Efficacy Effective Effective Roxadustat is non-inferior, and in some studies superior, to ESAs in achieving and maintaining target Hb levels.[2][3][4][12]
Hb Change (vs. ESA) Mean Difference: +0.25 to +0.48 g/dLBaselineSignificantly greater increases in Hb observed in multiple studies.[2][3][12]
Iron Metabolism Improves No Direct Effect Significantly decreases hepcidin and increases transferrin, TIBC, and serum iron.[12][13][14]
IV Iron Requirement ReducedStandard PracticeRoxadustat may reduce the need for supplemental IV iron.[2]
Cardiovascular Safety (MACE) Comparable Comparable No significant difference in risk of MACE or all-cause mortality observed in pooled analyses.[3][15]
Administration Route OralParenteral (IV/SC)Oral administration offers greater convenience for patients.[6]
Part 3: Illustrative Experimental Protocol

To rigorously compare these therapies, a well-designed clinical trial is paramount. Below is a representative protocol for a Phase 3, randomized, open-label, active-controlled study.

Protocol Title: A Study to Compare the Efficacy and Safety of Oral Roxadustat vs. Intravenous Epoetin Alfa for the Treatment of Anemia in Hemodialysis-Dependent CKD Patients.

1. Study Objectives:

  • Primary Efficacy Endpoint: To demonstrate the non-inferiority of Roxadustat compared to epoetin alfa in the mean change of hemoglobin from baseline averaged over weeks 28 to 52.[2]

  • Secondary Efficacy Endpoints: To evaluate the effect on iron metabolism parameters (hepcidin, ferritin, TSAT), and the requirement for intravenous iron and red blood cell transfusions.

  • Safety Endpoint: To compare the incidence of treatment-emergent adverse events (TEAEs), with a focus on MACE.

2. Study Population:

  • Adult patients (≥18 years) with end-stage kidney disease on stable hemodialysis for ≥3 months.

  • Baseline hemoglobin of 8.0 to 10.5 g/dL.

  • Stable on ESA therapy prior to randomization.

3. Study Design & Methodology:

  • Randomization: Patients are randomized in a 1:1 ratio to receive either Roxadustat or epoetin alfa.[2]

  • Roxadustat Arm: Discontinue prior ESA. Initiate oral Roxadustat three times weekly. The starting dose is based on body weight and prior ESA dose, then titrated to maintain Hb in the target range (e.g., 10.0-11.0 g/dL).[2]

  • Epoetin Alfa Arm: Continue with intravenous epoetin alfa three times weekly. Dosing is adjusted per the package insert to maintain Hb in the target range.[2]

  • Iron Management: Intravenous iron is administered to all patients based on a pre-defined protocol (e.g., to maintain TSAT ≥20% and Ferritin ≥200 µg/L) to ensure iron deficiency does not confound the results.[16]

  • Duration: 52-week treatment period followed by a 4-week safety follow-up.

4. Assessments:

  • Efficacy: Hemoglobin measured weekly for the first month, then bi-weekly. Iron parameters (serum iron, ferritin, TSAT, transferrin, hepcidin) measured at baseline and every 4-8 weeks.

  • Safety: TEAEs are monitored throughout the study. Adjudicated cardiovascular events are tracked.

5. Statistical Analysis:

  • Non-inferiority: The primary endpoint is analyzed using an analysis of covariance (ANCOVA) model. Non-inferiority is established if the lower bound of the 95% confidence interval for the difference between treatment arms is greater than a pre-specified margin (e.g., -0.75 g/dL).[2]

Diagram: Experimental Workflow

Clinical_Trial_Workflow cluster_rox Arm A: Roxadustat cluster_esa Arm B: Epoetin Alfa (SOC) start Screening & Enrollment (N=~740) baseline Baseline Assessment (Hb, Iron Panel, Vitals) start->baseline randomization 1:1 Randomization baseline->randomization rox_start Initiate Oral Roxadustat (3x/week) randomization->rox_start n=~370 esa_start Continue IV Epoetin Alfa (3x/week) randomization->esa_start n=~370 rox_titrate Dose Titration (Weeks 1-27) rox_start->rox_titrate rox_eval Efficacy Evaluation (Weeks 28-52) rox_titrate->rox_eval primary_endpoint Primary Endpoint Analysis (Mean ΔHb Weeks 28-52) rox_eval->primary_endpoint esa_titrate Dose Titration (Weeks 1-27) esa_start->esa_titrate esa_eval Efficacy Evaluation (Weeks 28-52) esa_titrate->esa_eval esa_eval->primary_endpoint secondary_endpoint Secondary Endpoint Analysis (Iron Metrics, Rescue Therapy) primary_endpoint->secondary_endpoint safety_analysis Safety Analysis (TEAEs, MACE) secondary_endpoint->safety_analysis end Study Completion safety_analysis->end

Caption: A typical Phase 3 workflow comparing Roxadustat to the standard of care (ESA).

Conclusion and Future Outlook

Roxadustat (this compound) represents a significant evolution in the management of anemia in CKD. Its unique oral formulation and physiological mechanism of action, which integrates erythropoietin production with improved iron metabolism, establish it as a potent and viable alternative to the long-standing standard of care, ESAs.[3][5] Clinical data robustly supports its non-inferiority, and in some aspects, superiority to ESAs in managing hemoglobin levels, particularly in challenging patient populations with inflammation.[4][12] With a comparable cardiovascular safety profile, Roxadustat offers researchers and clinicians a novel and convenient therapeutic option that more closely mimics the body's natural response to hypoxia.[10][15] Further long-term, real-world studies will continue to refine its position in the clinical landscape.

References

  • Mechanism of action for EVRENZO™ (roxadust
  • The efficacy and safety of roxadustat for anemia in patients with dialysis-dependent chronic kidney disease: a system
  • Comparative Effectiveness and Safety of Roxadustat versus Erythropoiesis-Stimulating Agents in Patients Receiving Maintenance Hemodialysis: A Real-World Cohort Study. Karger Publishers.
  • What is the mechanism of Roxadustat?
  • Study on Roxadustat for Treating Anemia in Children with Chronic Kidney Disease. ClinicalTrials.gov.
  • Roxadust
  • Roxadustat: Indications, Mechanism of Action and Side Effects. ChemicalBook.
  • Efficacy and safety of roxadustat for treating anaemia in patients with chronic kidney disease and heart failure: a retrospective cohort study. PMC - NIH.
  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadust
  • Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials. Frontiers.
  • The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis. Frontiers.
  • A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study. PMC.
  • Safety of Roxadustat Versus Erythropoiesis-Stimulating Agents in Patients with Anemia of Non-dialysis-Dependent or Incident-to-Dialysis Chronic Kidney Disease: Pooled Analysis of Four Phase 3 Studies. PubMed.
  • Anaemia in CKD—treatment standard.
  • Phase 3 Study of Roxadustat to Treat Anemia in Non–Dialysis-Dependant CKD. Seminars in Dialysis.
  • efficacy and safety of roxadustat for anemia in patients with chronic kidney disease: a meta-analysis.
  • Phase 3 Study of Roxadustat to Treat Anemia in Non-Dialysis-Dependant CKD. PubMed.
  • Comparative Effectiveness and Safety of Roxadustat versus Erythropoiesis-Stimulating Agents in Patients Receiving Maintenance Hemodialysis: A Real-World Cohort Study. PubMed.
  • Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS). PubMed.
  • Comparative Effectiveness and Safety of Roxadustat versus Erythropoiesis-Stimulating Agents in Patients Receiving Maintenance Hemodialysis: A Real-World Cohort Study.
  • Efficacy and Safety of Roxadustat Compared to Erythropoiesis-Stimulating Agents in the Treatment of Renal Anaemia in Haemodialysis P
  • Guidelines on Anaemia Management in Patients with Chronic Kidney Disease (CKD). University Hospitals of North Midlands.
  • Clinical Practice Guideline Anaemia of Chronic Kidney Disease.

Sources

A Comparative Benchmarking Guide to 3-Propoxypyridine-2-carboxylic Acid-Based HIF-PH Inhibitors for Anemia Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Era in Anemia Management

The management of anemia, particularly in the context of chronic kidney disease (CKD), has been dominated for decades by injectable erythropoiesis-stimulating agents (ESAs). However, the emergence of a novel class of orally administered small molecules, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, represents a paradigm shift in therapy. Many of these inhibitors are built around a pyridine-2-carboxylic acid scaffold, exemplified by the 3-propoxypyridine-2-carboxylic acid structure. This guide provides an in-depth technical comparison of the performance of key inhibitors in this class, namely Roxadustat, Vadadustat, and Daprodustat, offering a comprehensive resource for researchers and drug development professionals. We will delve into their mechanism of action, comparative efficacy from clinical trials, pharmacokinetic profiles, and the experimental protocols essential for their evaluation.

The HIF Pathway: A Master Regulator of Erythropoiesis

Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor HIF (HIF-α) is continuously targeted for degradation. This process is initiated by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and ubiquitinate HIF-α, marking it for destruction by the proteasome.

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and initiates the transcription of a wide array of genes, including erythropoietin (EPO), which is the primary hormone responsible for stimulating red blood cell production. HIF activation also upregulates genes involved in iron absorption and mobilization, further supporting erythropoiesis.[1][2]

HIF-PH inhibitors, such as those based on the this compound scaffold, function by competitively inhibiting PHD enzymes, thereby mimicking a hypoxic state even in the presence of normal oxygen levels. This leads to the stabilization of HIF-α and the subsequent stimulation of endogenous EPO production and improved iron metabolism.[3][4]

HIF Pathway Figure 1: The HIF Pathway and Mechanism of HIF-PH Inhibitors cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibition cluster_nucleus Hypoxia / HIF-PH Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (O2 dependent) VHL VHL HIF-1α->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF-1α_stable->Nucleus HIF_complex HIF-1α/HIF-1β Complex EPO_gene EPO Gene Transcription HIF_complex->EPO_gene Activation HIF-PH_Inhibitor Inhibitor HIF-PH_Inhibitor->PHD Inhibition PHD2 Inhibition Assay Figure 2: Workflow for a PHD2 Inhibition Assay start Start reagents Prepare Assay Buffer: - Tris-HCl - Ascorbate - Fe(II) start->reagents enzyme Add Recombinant PHD2 Enzyme reagents->enzyme inhibitor Add Test Inhibitor (e.g., this compound derivative) enzyme->inhibitor substrate Add Substrates: - 2-Oxoglutarate - HIF-1α peptide inhibitor->substrate incubate Incubate at 37°C substrate->incubate stop Stop Reaction (e.g., with acid) incubate->stop detect Detect Hydroxylated Peptide (e.g., MS, Antibody-based) stop->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: A generalized workflow for a biochemical PHD2 inhibition assay.

Step-by-Step Protocol:

  • Prepare Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 2 mM ascorbate, and 100 µM FeSO4.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human PHD2 enzyme to the assay buffer. Then, add serial dilutions of the test inhibitor (e.g., a this compound derivative) or vehicle control.

  • Initiate Reaction: Start the reaction by adding the substrates: 2-oxoglutarate and a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding an acid solution (e.g., trifluoroacetic acid).

  • Detection: The amount of hydroxylated peptide product can be quantified using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA, AlphaLISA).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: HIF-1α Stabilization

This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context.

HIF-1α Stabilization Assay Figure 3: Workflow for a Cell-Based HIF-1α Stabilization Assay start Start culture Culture Cells (e.g., HeLa, HEK293) start->culture treat Treat Cells with Test Inhibitor culture->treat incubate Incubate under Normoxic Conditions treat->incubate lyse Lyse Cells and Prepare Protein Lysates incubate->lyse quantify Quantify Protein Concentration lyse->quantify western Perform Western Blot for HIF-1α quantify->western analyze Analyze Band Intensity western->analyze end End analyze->end

Caption: A generalized workflow for a cell-based HIF-1α stabilization assay.

Step-by-Step Protocol (Western Blotting):

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293) and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 4-8 hours) under normoxic conditions (21% O2).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α. [1]

In Vivo Model: Phenylhydrazine-Induced Anemia in Rodents

This animal model is commonly used to evaluate the erythropoietic effects of potential anti-anemia drugs.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Induction of Anemia: Induce hemolytic anemia by administering phenylhydrazine hydrochloride (e.g., 40 mg/kg, intraperitoneally) on two consecutive days.

  • Grouping and Treatment: After confirming the induction of anemia (e.g., on day 3, by measuring hemoglobin levels), divide the animals into groups:

    • Normal control (no induction, vehicle treatment)

    • Anemic control (induction, vehicle treatment)

    • Test groups (induction, treatment with different doses of the test inhibitor)

    • Standard group (induction, treatment with a standard drug like recombinant human erythropoietin)

  • Drug Administration: Administer the test compounds and vehicle orally once daily for a specified period (e.g., 14-28 days).

  • Blood Sampling and Analysis: Collect blood samples at regular intervals (e.g., weekly) to monitor hematological parameters, including:

    • Hemoglobin (Hb) concentration

    • Red blood cell (RBC) count

    • Hematocrit (Hct)

    • Reticulocyte count

  • Data Analysis: Compare the hematological parameters of the treated groups with the anemic control group to assess the efficacy of the test inhibitor in promoting recovery from anemia.

Conclusion and Future Perspectives

Inhibitors based on the this compound scaffold and related structures have firmly established their place in the therapeutic armamentarium for anemia of CKD. Roxadustat, Vadadustat, and Daprodustat have all demonstrated robust efficacy in stimulating erythropoiesis through the novel mechanism of HIF-PH inhibition. While their overall clinical efficacy is comparable, they exhibit distinct pharmacokinetic profiles and may have subtle differences in their effects on iron metabolism and safety profiles that could influence clinical decision-making.

The experimental protocols detailed in this guide provide a robust framework for the preclinical and clinical evaluation of novel HIF-PH inhibitors. Future research will likely focus on the long-term safety of this class of drugs, their potential therapeutic applications beyond anemia of CKD, and the development of second-generation inhibitors with improved selectivity and pharmacokinetic properties. The continued exploration of this exciting class of compounds holds great promise for patients with anemia and other hypoxia-related diseases.

References

  • Risk of Red Blood Cell Transfusion Lowered with Roxadustat in Patients with CKD Anemia. (n.d.). Docwire News.
  • GSK announces positive headline results from five Phase 3 studies of daprodustat for patients with anaemia due to chronic kidney disease. (2021, July 16). GSK.
  • Mahar, K. M., Shaddinger, B. C., Ramanjineyulu, B., Andrews, S., Caltabiano, S., Lindsay, A. C., & Cobitz, A. R. (2022). Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination. Clinical Pharmacology in Drug Development, 11(5), 562-575.
  • Pergola, P. E., Spinowitz, B. S., Hartman, C. S., Maroni, B. J., & Haase, V. H. (2016). Vadadustat, a novel oral HIF-prolyl hydroxylase inhibitor, for the treatment of anemia in patients with non-dialysis-dependent chronic kidney disease.
  • Provenzano, R., Szczech, L., Rastogi, A., et al. (2021). Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study. Journal of the American Society of Nephrology, 32(3), 735-748.
  • Roxadustat lowers risk of blood transfusions in patients with CKD, ESKD. (2020, March 27). Healio.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. (2022). International Journal of Molecular Sciences, 23(16), 9252.
  • Phase 3 trial results of daprodustat show noninferiority to ESAs. (2021, November 5). Healio.
  • Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study. (2021). Journal of the American Society of Nephrology, 32(3), 735-748.
  • Akizawa, T., Otsuka, T., Reusch, M., & Ueno, M. (2021). Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD. Journal of the American Society of Nephrology, 32(5), 1262-1274.
  • Coyne, D. W., Roger, S. D., Kim, S. G., et al. (2021). A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study.
  • GSK announces positive Phase III efficacy and safety data for daprodustat in patients with anaemia due to chronic kidney disease. (2021, November 5). PR Newswire.
  • Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination. (2021). Clinical Pharmacology in Drug Development, 10(12), 1419-1431.
  • Groenendaal-van de Meent, D., et al. (2020). Effect of Kidney Function and Dialysis on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. Clinical Pharmacokinetics, 59(11), 1429-1442.
  • Groenendaal-van de Meent, D., et al. (2016). Effect of Moderate Hepatic Impairment on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor.
  • Daprodustat Monograph for Professionals. (2024, April 10). Drugs.com.
  • Mahar, K. M., et al. (2022). Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function. Clinical Pharmacology in Drug Development, 11(5), 562-575.
  • Groenendaal-van de Meent, D., et al. (2020). Effect of Kidney Function and Dialysis on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. Clinical Pharmacokinetics, 59(11), 1429-1442.
  • Marbury, T. C., et al. (2021). Effect of Moderate Hepatic Impairment on the Pharmacokinetics of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. Clinical Pharmacology in Drug Development, 10(5), 517-524.
  • Paper: Roxadustat Lowers Risk of RBC Transfusion in Patients with Anemia of CKD. (2020, December 5). American Society of Hematology.
  • Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination. (2021). ResearchGate.
  • Macdougall, I. C., et al. (2022). Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease.
  • Martin, E. R., et al. (2017). Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. American Journal of Nephrology, 45(5), 380-388.
  • Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. (n.d.). Bio-Techne.
  • Coyne, D. W., et al. (2021). A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study.
  • Zhong, Y., et al. (2022). Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis. Frontiers in Pharmacology, 13, 843313.
  • Akizawa, T., et al. (2021). Phase 3 Study of Roxadustat to Treat Anemia in Non–Dialysis-Dependant CKD.
  • Impact of Vadadustat on Iron Regulation in Japanese Patients With Chronic Kidney Disease. (n.d.). Akebia Therapeutics.
  • Wang, C., et al. (2021). Roxadustat as treatment for a blood transfusion-dependent maintenance hemodialysis patient: A case report and review of literature. World Journal of Clinical Cases, 9(22), 6463-6471.
  • Effect of daprodustat on iron metabolism (ITT population). (n.d.). ResearchGate.
  • Nagano, N. (2021). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. Clinical and Experimental Nephrology, 25(9), 1047-1048.
  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. (2013). Analytical Biochemistry, 439(2), 158-160.
  • Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 7(2), 1103-1115.
  • Zhang, Y., et al. (2021). Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease. Frontiers in Pharmacology, 12, 730625.
  • The role and clinical implications of HIF-PHI daprodustat in dialysis-dependent and non-dialysis-dependent chronic kidney disease anemic patients: a general review. (2023). Frontiers in Pharmacology, 14, 1109335.
  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. (2018). Journal of Medicinal Chemistry, 61(23), 10744-10757.
  • Haase, V. H. (2017). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience.
  • Supplementary Material for: Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. (2017). Figshare.
  • Roxadustat for Patients with Posttransplant Anemia: A Narrative Review. (2023).
  • Effect of roxadustat on iron metabolism in patients with peritoneal dialysis: a real-world 24-week study. (2023). Renal Failure, 45(1), 2279708.
  • Effect of daprodustat on anemia in patients with chronic kidney disease: a meta-analysis. (2021). Renal Failure, 43(1), 1266-1274.
  • Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. (2022). Frontiers in Pharmacology, 12, 794998.
  • Efficacy of daprodustat for patients on dialysis with anemia: systematic review and network meta-analysis. (2024). BMC Nephrology, 25(1), 84.
  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (n.d.). Springer Nature Experiments.
  • The structure‐based screening protocol applied to identify PHD2... (n.d.). ResearchGate.

Sources

Head-to-head comparison of different 3-Propoxypyridine-2-carboxylic Acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Propoxypyridine-2-carboxylic Acid in Modern Drug Discovery

This compound, a key heterocyclic building block, is of considerable interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine core with vicinal propoxy and carboxylic acid functionalities, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active agents. The propoxy group can enhance lipophilicity and modulate metabolic stability, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships. Given its strategic importance, the efficient and scalable synthesis of this molecule is a critical consideration for any research program that utilizes it.

This guide provides a head-to-head comparison of two distinct and viable synthetic routes to this compound. Each method is evaluated based on its chemical principles, operational complexity, and overall efficiency, supported by detailed experimental protocols derived from established chemical literature. This in-depth analysis is intended to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific project goals, available resources, and scale of production.

Comparative Analysis of Synthetic Methodologies

Two primary retrosynthetic disconnections for this compound lead to two distinct synthetic strategies: a Williamson ether synthesis approach starting from a 3-hydroxypyridine precursor, and a nucleophilic aromatic substitution (SNAr) route commencing with a 3-halopyridine derivative.

FeatureRoute A: Williamson Ether Synthesis Route B: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 3-Hydroxypyridine-2-carboxylic acid, Ethanol, Propyl bromide2-Amino-3-bromopyridine, Sodium nitrite, Copper(I) cyanide, Sodium propoxide
Number of Steps 3 (Esterification, Etherification, Hydrolysis)3 (Sandmeyer reaction, SNAr, Nitrile Hydrolysis)
Key Intermediates Ethyl 3-hydroxypyridine-2-carboxylate, Ethyl 3-propoxypyridine-2-carboxylate3-Bromo-2-cyanopyridine, 3-Propoxypyridine-2-carbonitrile
Estimated Overall Yield Good to ExcellentModerate to Good
Scalability Generally good, though handling of sodium hydride on a large scale requires special precautions.Good; Sandmeyer reaction can be hazardous on a large scale.
Advantages - Utilizes a common and well-understood reaction. - Milder conditions for the key etherification step. - Starting material is commercially available.- Avoids the use of a separate protection step for the carboxylic acid. - The SNAr reaction is typically high-yielding.
Disadvantages - Requires protection of the carboxylic acid (as an ester) prior to etherification. - The use of a strong base like NaH requires anhydrous conditions.- The Sandmeyer reaction to form the nitrile can be hazardous. - The final nitrile hydrolysis often requires harsh conditions.

Route A: Williamson Ether Synthesis Approach

This synthetic pathway is a classic and reliable method for the formation of ethers. It commences with the readily available 3-hydroxypyridine-2-carboxylic acid. The strategy involves three main stages: protection of the carboxylic acid as an ethyl ester, O-alkylation of the hydroxyl group with a propyl halide, and subsequent hydrolysis of the ester to yield the final product.

Williamson Ether Synthesis A 3-Hydroxypyridine- 2-carboxylic Acid B Ethyl 3-hydroxypyridine- 2-carboxylate A->B  EtOH, H₂SO₄ (cat.), reflux   C Ethyl 3-propoxypyridine- 2-carboxylate B->C  1. NaH, DMF  2. Propyl bromide   D 3-Propoxypyridine- 2-carboxylic Acid C->D  LiOH, THF/H₂O, rt  

Caption: Synthetic pathway for Route A via Williamson Ether Synthesis.

Detailed Experimental Protocol for Route A

Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic Acid

This initial step protects the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions during the subsequent O-alkylation. The reaction is a classic Fischer esterification, driven to completion by using an excess of the alcohol and removing water, or by using a strong acid catalyst.[1]

  • To a stirred suspension of 3-hydroxypyridine-2-carboxylic acid (13.9 g, 100 mmol) in absolute ethanol (150 mL) in a round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid (2.0 mL).

  • Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • The residue is then taken up in ethyl acetate (150 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford ethyl 3-hydroxypyridine-2-carboxylate as a solid, which can be used in the next step without further purification. Expected yield is typically high, around 90-95%.

Step 2: O-Propylation via Williamson Ether Synthesis

The core etherification step is a Williamson synthesis, where the phenoxide, generated in situ by a strong base, acts as a nucleophile attacking the primary alkyl halide.[1][2][3]

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 3-hydroxypyridine-2-carboxylate (16.7 g, 100 mmol) in anhydrous DMF (50 mL) dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (13.5 g, 110 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to give ethyl 3-propoxypyridine-2-carboxylate.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup.

  • To a solution of ethyl 3-propoxypyridine-2-carboxylate (20.9 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL), add lithium hydroxide monohydrate (4.6 g, 110 mmol).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • The aqueous layer is then cooled to 0 °C and acidified to pH 3-4 with 1 M hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Route B: Nucleophilic Aromatic Substitution (SNAr) Approach

This alternative route builds the target molecule by first establishing a halogen and a nitrile group on the pyridine ring, followed by a nucleophilic aromatic substitution to introduce the propoxy group, and finally, hydrolysis of the nitrile to the carboxylic acid.

SNAr A 2-Amino-3-bromopyridine B 3-Bromo-2-cyanopyridine A->B  1. NaNO₂, H₂SO₄  2. CuCN, KCN   C 3-Propoxypyridine- 2-carbonitrile B->C  Sodium propoxide, propanol, reflux   D 3-Propoxypyridine- 2-carboxylic Acid C->D  NaOH (aq), reflux  

Caption: Synthetic pathway for Route B via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol for Route B

Step 1: Synthesis of 3-Bromo-2-cyanopyridine

This step involves a Sandmeyer-type reaction where the amino group of 2-amino-3-bromopyridine is converted to a nitrile.[4][5]

  • In a flask, dissolve 2-amino-3-bromopyridine (17.3 g, 100 mmol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 120 mmol) and potassium cyanide (15.6 g, 240 mmol) in water (100 mL) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and extract with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude 3-bromo-2-cyanopyridine can be purified by column chromatography or recrystallization.

Step 2: Nucleophilic Aromatic Substitution with Sodium Propoxide

The electron-withdrawing nitrile group at the 2-position activates the 3-position for nucleophilic attack by the propoxide ion, displacing the bromide.[6][7]

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous propanol (150 mL).

  • Carefully add sodium metal (2.53 g, 110 mmol) in small portions to the propanol to generate sodium propoxide in situ.

  • Once all the sodium has reacted, add 3-bromo-2-cyanopyridine (18.3 g, 100 mmol).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After cooling, carefully add water to quench any unreacted sodium propoxide and then remove the propanol under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 100 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 3-propoxypyridine-2-carbonitrile, which can be purified by chromatography if necessary.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile functionality to the carboxylic acid. This is commonly achieved under basic conditions.[8][9]

  • To a solution of 3-propoxypyridine-2-carbonitrile (16.2 g, 100 mmol) in ethanol (50 mL), add a 20% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 12-18 hours, until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The aqueous residue is washed with diethyl ether (2 x 50 mL).

  • The aqueous layer is cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Conclusion

Both the Williamson ether synthesis and the nucleophilic aromatic substitution routes offer viable pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research program.

Route A is arguably the more traditional and perhaps more reliable approach for smaller scale laboratory synthesis, relying on the well-established Williamson ether synthesis. The starting materials are readily accessible, and the reactions are generally high-yielding. However, the need to protect the carboxylic acid adds a step to the sequence, and the use of sodium hydride requires careful handling of a pyrophoric reagent.

Route B presents a more convergent approach, but it involves a potentially hazardous Sandmeyer reaction in the initial step. While the SNAr reaction itself is typically efficient, the final nitrile hydrolysis can require harsh conditions and prolonged reaction times.

For process development and scale-up, a thorough risk assessment of each step is crucial. The milder conditions of the Williamson ether synthesis in Route A might be preferable from a safety perspective, provided the handling of sodium hydride can be managed appropriately. Conversely, if the Sandmeyer reaction in Route B can be performed safely on a larger scale, this route might offer advantages in terms of step economy. Ultimately, the optimal synthesis will be determined by a careful balance of yield, cost, safety, and operational simplicity.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • ResearchGate. Can anyone help me with a Williamson ether synthesis?.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis Lab Manual.
  • Williamson Ether Synthesis Lab Procedure.
  • Katritzky, A. R., et al.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles.
  • U.S. Patent 5,756,750.
  • Russian Patent RU2175968C2.
  • Hann, E. C., et al. Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids.
  • WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure.
  • PubChem. 3-Hydroxypyridine-2-carbonitrile.
  • U.S. Patent 3,644,380.
  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Chem Help ASAP. SNAr reactions of pi-deficient aromatic rings.
  • Organic Syntheses. ethyl 3,3-diethoxypropanoate.
  • U.S. Patent 2,494,204.
  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Wikipedia. Nucleophilic aromatic substitution.
  • PubChem. 3-Bromopyridine-2-carbonitrile.
  • U.S. Patent 2,971,024.
  • European Patent EP0303546B1. O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles.
  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
  • Chinese Patent CN112479873A.
  • ResearchGate. What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is paved with rigorous evaluation. A critical aspect of this evaluation is understanding the compound's selectivity – its ability to interact with the intended biological target while minimizing engagement with off-target molecules. This guide provides an in-depth technical assessment of the selectivity of 3-Propoxypyridine-2-carboxylic Acid, a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. By presenting a framework of essential experimental protocols and comparative data, this document serves as a comprehensive resource for characterizing the selectivity profile of this and similar compounds.

The Significance of Selectivity for PHD Inhibitors

This compound belongs to a class of small molecules that target the HIF pathway, a central regulator of cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, PHD enzymes (PHD1, PHD2, and PHD3) hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. By inhibiting PHDs, compounds like this compound stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism holds therapeutic promise for conditions such as anemia associated with chronic kidney disease.

However, PHDs are members of the large superfamily of 2-oxoglutarate (2OG)-dependent dioxygenases, which includes numerous other enzymes with diverse biological functions. Promiscuous inhibition of these related enzymes can lead to undesirable off-target effects. Therefore, a thorough assessment of a PHD inhibitor's selectivity is paramount to ensure its safety and efficacy. Key off-target families include Factor Inhibiting HIF (FIH), another HIF regulator, and various histone demethylases, such as the Jumonji C (JmjC) domain-containing family.

In Vitro Selectivity Profiling: A Multi-tiered Approach

To comprehensively assess the selectivity of this compound, a tiered approach employing both biochemical and cellular assays is recommended. This strategy allows for the precise determination of inhibitory activity against the intended targets and a broad screen for off-target engagement.

Tier 1: Biochemical Assays for On-Target Potency

The initial step is to determine the potency of this compound against the three human PHD isoforms. A common and robust method is a biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate.

Experimental Protocol: PHD2 Inhibition Assay (Exemplar)

This protocol can be adapted for PHD1 and PHD3.

  • Reagents and Materials:

    • Recombinant human PHD2 (catalytic domain).

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • 2-oxoglutarate (2-OG).

    • Ascorbate.

    • Ferrous iron (Fe(II)).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • This compound and control inhibitors.

    • Detection reagent (e.g., luminescence-based oxygen consumption sensor or antibody-based detection of hydroxylated peptide).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PHD2 enzyme, ascorbate, and Fe(II).

    • Add serial dilutions of this compound or a control inhibitor (e.g., a known pan-PHD inhibitor like Vadadustat) to the reaction mixture in a 96- or 384-well plate.

    • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2-OG.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

    • Terminate the reaction and measure the extent of product formation using a suitable detection method.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Comparative Potency of a Representative Pyridine Carboxylic Acid-Based PHD Inhibitor

While specific IC50 values for this compound are not publicly available, the following table presents representative data for a structurally related pyridine carboxylic acid-based PHD inhibitor to illustrate the expected potency.

TargetRepresentative IC50 (nM)
PHD150
PHD215
PHD375

Note: The presented data is for illustrative purposes and is based on known pyridine carboxylic acid-based PHD inhibitors. Actual values for this compound would need to be determined experimentally.

Tier 2: Selectivity Screening Against a Panel of 2-OG-Dependent Dioxygenases

To assess the broader selectivity, this compound should be screened against a panel of representative human 2-oxoglutarate-dependent dioxygenases. This panel should include enzymes from different subfamilies to provide a comprehensive overview of potential off-target activities.

Recommended Selectivity Panel:

  • HIF Hydroxylases: FIH (HIF-1α asparaginyl hydroxylase)

  • Histone Demethylases (JmjC family):

    • KDM4A (JMJD2A)

    • KDM5B (JARID1B)

    • KDM6A (UTX)

  • Collagen Prolyl-4-Hydroxylases (C-P4H)

  • Gamma-Butyrobetaine Hydroxylase (BBOX1)

The inhibitory activity against these enzymes can be determined using specific biochemical assays tailored to each target.

Data Presentation: Selectivity Profile of a Representative Pyridine Carboxylic Acid-Based PHD Inhibitor

Target FamilyEnzymeRepresentative IC50 (µM)
On-Target PHD2 0.015
HIF HydroxylaseFIH> 100
Histone DemethylaseKDM4A25
Histone DemethylaseKDM5B> 100
Histone DemethylaseKDM6A> 100
Collagen HydroxylaseC-P4H> 100
Other DioxygenaseBBOX1> 100

Note: The presented data is for illustrative purposes. A higher IC50 value indicates lower potency and therefore higher selectivity.

Cellular Assays: Confirming Target Engagement and Functional Consequences

While biochemical assays provide precise measurements of enzyme inhibition, cellular assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the desired downstream biological response.

HIF-1α Stabilization Assay

The primary cellular consequence of PHD inhibition is the stabilization of the HIF-1α protein. This can be readily assessed by Western blotting.

Experimental Protocol: Western Blot for HIF-1α Stabilization

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) under normoxic conditions (21% O2).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Immunoblotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

HIF_Stabilization_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_analysis Analysis Cell_Seeding Seed cells in culture plates Compound_Addition Treat with this compound Cell_Seeding->Compound_Addition Cell_Lysis Lyse cells and collect protein Compound_Addition->Cell_Lysis Western_Blot Perform Western Blot for HIF-1α Cell_Lysis->Western_Blot Data_Analysis Quantify HIF-1α levels Western_Blot->Data_Analysis HRE_Reporter_Assay_Logic PHD_Inhibition PHD Inhibition by This compound HIF_Stabilization HIF-1α Stabilization PHD_Inhibition->HIF_Stabilization HIF_Dimerization HIF-1α/β Dimerization and Nuclear Translocation HIF_Stabilization->HIF_Dimerization HRE_Binding HIF Dimer Binds to HRE HIF_Dimerization->HRE_Binding Luciferase_Expression Luciferase Gene Transcription HRE_Binding->Luciferase_Expression Luminescence Luminescence Signal Luciferase_Expression->Luminescence

Caption: Logic of the HRE-luciferase reporter assay.

Conclusion: A Framework for Confident Selectivity Assessment

The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. For this compound, a systematic evaluation of its inhibitory activity against the intended PHD targets and a well-chosen panel of related 2-oxoglutarate-dependent dioxygenases is essential. The combination of in vitro biochemical assays and cell-based functional readouts provides a robust framework for understanding its selectivity profile. By following the principles and protocols outlined in this guide, researchers can generate the critical data needed to confidently advance promising PHD inhibitors like this compound through the drug development pipeline. The illustrative data presented for a representative pyridine carboxylic acid-based inhibitor underscores the potential for achieving high on-target potency and selectivity within this chemical class.

References

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.PubMed Central.[Link]
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.PubMed.[Link]
  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.MDPI.[Link]
  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD)
  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids.Journal of Medicinal Chemistry.[Link]
  • Bidirectional Modulation of HIF-2 Activity through Chemical Ligands.PubMed Central.[Link]
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • Time dependent inhibition. The IC 50 values of compound 4 against PHD2...
  • Representative dose-response curves used to determine IC 50 -values for...
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv

A Comparative Guide to the Reproducible Synthesis of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The reproducibility of experimental results, particularly in the synthesis of such molecules, is the cornerstone of reliable scientific research and development. Inconsistent synthesis outcomes can lead to wasted resources, delayed projects, and questionable structure-activity relationship (SAR) data.

This guide provides an in-depth technical analysis of the synthesis of this compound, with a primary focus on the factors influencing the reproducibility of its preparation. We will dissect a plausible and robust synthetic route, explore common pitfalls, and compare it with alternative methodologies. The information presented herein is intended to empower researchers to achieve consistent and reliable results in their synthetic endeavors.

The Challenge of Reproducibility in Organic Synthesis

The "reproducibility crisis" is a well-documented issue across many scientific disciplines, and organic chemistry is not immune.[1] Factors such as the purity of reagents and solvents, precise control of reaction conditions (temperature, atmosphere, reaction time), and even the specific techniques of individual chemists can significantly impact the outcome of a reaction.[2] In the context of synthesizing functionalized heterocyclic compounds like this compound, these variables can manifest as fluctuations in yield, purity, and the formation of difficult-to-remove byproducts.

Part 1: A Proposed Pathway for Reproducible Synthesis

A robust and logical synthetic approach to this compound involves a three-step sequence starting from the readily available 3-hydroxypyridine-2-carboxylic acid. This strategy is designed to isolate potential sources of variability at each stage, thereby enhancing overall reproducibility.

Overall Synthetic Scheme:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 3-Hydroxypyridine-2-carboxylic Acid B Methyl 3-hydroxypyridine-2-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-hydroxypyridine-2-carboxylate D Methyl 3-propoxypyridine-2-carboxylate C->D  1-Iodopropane, K₂CO₃  DMF, Heat E Methyl 3-propoxypyridine-2-carboxylate F This compound E->F  LiOH, THF/H₂O  Room Temp.

Caption: Proposed three-step synthesis of this compound.

Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic Acid

Rationale: The initial protection of the carboxylic acid as a methyl ester is a critical step to prevent unwanted side reactions during the subsequent etherification. The carboxylic acid proton is acidic and would interfere with the basic conditions of the Williamson ether synthesis.

Experimental Protocol:

  • To a stirred suspension of 3-hydroxypyridine-2-carboxylic acid (1.0 eq.) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq.) at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxypyridine-2-carboxylate.

Key Factors for Reproducibility:

  • Purity of Starting Material: Ensure the 3-hydroxypyridine-2-carboxylic acid is free from impurities that could interfere with the reaction.

  • Anhydrous Conditions: While not as critical as in other reactions, minimizing water content in the methanol can improve reaction efficiency.

  • Complete Neutralization: Incomplete neutralization can lead to the co-extraction of acidic impurities, affecting the purity of the product.

Step 2: Williamson Ether Synthesis for Propoxylation

Rationale: The Williamson ether synthesis is a classic and generally reliable method for forming ethers.[3][4] It involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide is generated in situ from the methyl 3-hydroxypyridine-2-carboxylate using a mild base.

Experimental Protocol:

  • To a solution of methyl 3-hydroxypyridine-2-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5-2.0 eq.).

  • Add 1-iodopropane (1.2-1.5 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-propoxypyridine-2-carboxylate.

Key Factors for Reproducibility:

  • Choice of Base: Potassium carbonate is a suitable mild base. Stronger bases like sodium hydride could potentially lead to competing side reactions.

  • Alkyl Halide: 1-Iodopropane is a good choice due to the higher reactivity of iodide as a leaving group. Using 1-bromopropane is a viable, more cost-effective alternative, though it may require longer reaction times or higher temperatures. The use of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid elimination side reactions.[3][5][6]

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium carbonate and facilitating the nucleophilic attack.[7]

  • Temperature Control: Maintaining a consistent temperature is important. Overheating can lead to decomposition and the formation of byproducts.

Step 3: Saponification to the Final Product

Rationale: The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid. Saponification using a base like lithium hydroxide is a standard and high-yielding procedure.

Experimental Protocol:

  • Dissolve the methyl 3-propoxypyridine-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5-2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Key Factors for Reproducibility:

  • pH Adjustment: Careful and precise acidification is critical for the complete precipitation and subsequent extraction of the carboxylic acid product.

  • Extraction: Thorough extraction is necessary to ensure a high yield of the final product.

Part 2: Alternative Synthetic Routes and Comparative Analysis

While the proposed three-step synthesis is robust, other methods can be employed. Understanding these alternatives allows for informed decisions based on available starting materials, scalability, and desired purity.

Alternative 1: Mitsunobu Reaction

The Mitsunobu reaction offers a one-step alternative to the Williamson ether synthesis for the O-alkylation of the hydroxyl group.[8][9][10][11]

Reaction Scheme:

Mitsunobu_Reaction A Methyl 3-hydroxypyridine-2-carboxylate B Methyl 3-propoxypyridine-2-carboxylate A->B  THF, 0 °C to RT C Propan-1-ol C->B  THF, 0 °C to RT D PPh₃, DIAD D->B  THF, 0 °C to RT

Caption: Mitsunobu reaction for the synthesis of the intermediate ester.

Advantages:

  • Generally mild reaction conditions.

  • Often proceeds with high stereochemical inversion if a chiral alcohol is used (not relevant here, but a key feature of the reaction).

Disadvantages:

  • The reagents (triphenylphosphine and diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) are expensive.

  • The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be difficult to remove, often requiring careful chromatography. This can impact the overall yield and purity, and thus reproducibility.

  • The reaction is sensitive to the pKa of the nucleophile.[8]

Alternative 2: Nucleophilic Aromatic Substitution (SNAr)

A conceptually different approach would be to start with a di-halosubstituted pyridine and perform sequential nucleophilic aromatic substitutions.

Reaction Scheme:

SNAr_Reaction A 2-Chloro-3-nitropyridine B 2-Propoxy-3-nitropyridine A->B  Sodium propoxide  Propan-1-ol, Heat C Subsequent transformations B->C

Caption: A potential SNAr approach.

Advantages:

  • Can be a very efficient method for constructing substituted pyridines.

Disadvantages:

  • The regioselectivity of the nucleophilic attack can be an issue and is highly dependent on the position of the leaving groups and any activating/deactivating groups on the pyridine ring. SNAr reactions on pyridines are most favorable at the C-2 and C-4 positions.[12]

  • The subsequent conversion of the nitro group to a carboxylic acid would require additional, potentially harsh, synthetic steps.

  • The reproducibility can be sensitive to the specific substrate and nucleophile combination.[2]

Performance Comparison
Synthetic RouteKey ReagentsTypical YieldPurity of Crude ProductKey Reproducibility Challenges
Proposed 3-Step Synthesis 1-Iodopropane, K₂CO₃Good to ExcellentModerate to HighPurity of starting materials, precise temperature control, efficient purification.
Mitsunobu Reaction PPh₃, DIAD/DEADVariableLow to ModerateStoichiometry of reagents, difficult byproduct removal, sensitivity to substrate pKa.
SNAr Approach Dihalopyridine, NaOPrVariableVariableRegioselectivity, harsh conditions for subsequent transformations, substrate dependency.

Part 3: Analytical Characterization for Reproducibility Verification

To ensure the reproducibility of the synthesis, rigorous analytical characterization of the final product is essential. The following techniques are recommended to confirm the identity and purity of this compound.

Analytical Workflow:

Analytical_Workflow A Purified Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E High-Performance Liquid Chromatography (HPLC) A->E F F B->F Structural Confirmation C->F G G D->G Molecular Weight Confirmation H H E->H Purity Assessment

Caption: Recommended analytical workflow for product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the number and types of protons in the molecule, as well as their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the propoxy group, and the terminal methyl group. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm).

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[13] The aromatic carbons and the carbons of the propoxy group will also have distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A pure sample should ideally show a single, sharp peak. By comparing the retention time with a known standard (if available) and analyzing the peak area, the purity can be quantified.

Conclusion and Best Practices

Achieving reproducible results in the synthesis of this compound is paramount for its successful application in research and development. The proposed three-step synthesis via esterification, Williamson ether synthesis, and saponification offers a robust and controllable pathway.

Key recommendations for ensuring reproducibility include:

  • Thorough Characterization of Starting Materials: Use high-purity, well-characterized starting materials.

  • Strict Adherence to Optimized Protocols: Precisely control reaction parameters such as stoichiometry, temperature, and reaction time.

  • Meticulous Purification: Employ appropriate purification techniques, such as column chromatography, to isolate the desired product from byproducts and unreacted reagents.

  • Comprehensive Analytical Verification: Utilize a combination of NMR, MS, and HPLC to confirm the identity and purity of the final compound.

By implementing these best practices, researchers can significantly enhance the reliability and consistency of their synthetic work, paving the way for more robust and credible scientific outcomes.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1–28.
  • Biffis, A.; Centomo, P.; Zecca, M.; Basato, M. The Renaissance of the SNAr Reaction in the Synthesis of Heterocycles. Chem. Rev.2018, 118 (1), 388-434.
  • Asher, C.; et. al. Reproducibility in Organic Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • Mitsunobu Reaction. Wikipedia. [Link]
  • This compound. LabSolutions. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
  • Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Taylor & Francis Online. [Link]
  • Williamson Ether Synthesis. YouTube. [Link]
  • Williamson ether synthesis trouble, 2.0. Reddit. [Link]
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]
  • Williamson Ether Synthesis. YouTube. [Link]
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
  • Unexpected course of a Williamson ether synthesis.
  • Williamson ether synthesis. Wikipedia. [Link]
  • Williamson ether synthesis and modification of the carboxylic acid functionality.
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
  • 3-Pyridinecarboxylic acid, 2-propenyl ester. NIST WebBook. [Link]
  • SNAr reactions of pi-deficient arom
  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. [Link]
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • This compound. MySkinRecipes. [Link]
  • 3-(2-Hydroxypropoxy)pyridine-2-carboxylic acid. PubChem. [Link]
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • 13C NMR Chemical Shifts.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
  • 3-Nitropyridine-2-carboxylic acid. PubChem. [Link]

Sources

Statistical Validation of the Biological Effects of 3-Propoxypyridine-2-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of the biological effects of a novel investigational compound, 3-Propoxypyridine-2-carboxylic Acid, hereafter referred to as Compound X. In the absence of extensive public data on Compound X, we present a focused, hypothesis-driven approach, positioning it as a potential inhibitor of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzyme family. This class of enzymes is a critical regulator of the cellular response to hypoxia, making it a promising therapeutic target for a range of ischemic and inflammatory diseases.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technical comparison of Compound X's hypothetical performance against established alternatives, supported by detailed experimental protocols and robust statistical methodologies. Our objective is to provide a self-validating system for assessing the biological activity of this and similar novel chemical entities.

Hypothesized Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase

Pyridine carboxylic acid derivatives have shown a wide range of biological activities, including the inhibition of various enzymes.[4][5] The structural features of Compound X, specifically the pyridine-2-carboxylic acid scaffold, suggest its potential to chelate the iron center within the active site of 2-oxoglutarate (2-OG) dependent dioxygenases, such as the PHD enzymes.[6]

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6][7] By inhibiting PHD activity, Compound X is hypothesized to prevent HIF-α hydroxylation, leading to its stabilization and accumulation. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, upregulating their expression.[3][8] These genes are involved in critical processes such as erythropoiesis, angiogenesis, and cell metabolism.[3][9]

Signaling Pathway of Hypothesized PHD Inhibition by Compound X

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_or_inhibition Hypoxia or PHD Inhibition cluster_nucleus PHD PHD (Active) HIF_alpha_OH HIF-1α-OH PHD->HIF_alpha_OH HIF_alpha HIF-1α HIF_alpha->PHD Hydroxylation VHL VHL HIF_alpha_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Compound_X Compound X (Hypothesized Inhibitor) PHD_inhibited PHD (Inhibited) Compound_X->PHD_inhibited Inhibition HIF_alpha_stable HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HRE HRE HIF_complex->HRE Binding Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes Transcription Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis cluster_validation Statistical Validation Compound_X Compound X In_Vitro In Vitro PHD2 Inhibition Assay Compound_X->In_Vitro Cell_Based_Stab Cell-Based HIF-1α Stabilization Assay Compound_X->Cell_Based_Stab Reporter_Assay HRE-Luciferase Reporter Assay Compound_X->Reporter_Assay Comparator Comparator (e.g., Roxadustat) Comparator->In_Vitro Comparator->Cell_Based_Stab Comparator->Reporter_Assay IC50 IC50 Determination In_Vitro->IC50 EC50_Stab EC50 Determination (Stabilization) Cell_Based_Stab->EC50_Stab EC50_Reporter EC50 Determination (Reporter) Reporter_Assay->EC50_Reporter Stats_IC50 Statistical Comparison of IC50 Values IC50->Stats_IC50 Stats_EC50_Stab Statistical Comparison of EC50 Values EC50_Stab->Stats_EC50_Stab Stats_EC50_Reporter Statistical Comparison of EC50 Values EC50_Reporter->Stats_EC50_Reporter

Sources

Safety Operating Guide

Navigating the Disposal of 3-Propoxypyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Propoxypyridine-2-carboxylic Acid, grounding procedural recommendations in established safety principles and regulatory standards. Our objective is to empower laboratory professionals with the knowledge to manage this specific chemical waste stream confidently and safely, thereby fostering a culture of safety and environmental stewardship.

Understanding the Compound: Hazard Profile and Disposal Rationale

The core principle behind the disposal of this compound is the prevention of its release into the environment. Improper disposal, such as drain disposal, can contaminate waterways and harm aquatic life[2][5]. Evaporation in a fume hood is also an unacceptable method of disposal as it releases the substance into the atmosphere[6][7]. The recommended and compliant disposal method is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[5].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact, as related compounds can cause skin irritation[3].
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and dust, as related compounds can cause serious eye damage[2][8].
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respirator (if handling powders outside of a fume hood)To prevent inhalation of dust, which may cause respiratory tract irritation[3][9].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : From the moment it is deemed waste, this compound must be managed as hazardous waste[10][11].

  • Segregate at the Source : Do not mix this waste with non-hazardous waste. It should be collected in a dedicated waste container. Avoid mixing it with other incompatible chemical wastes to prevent unforeseen reactions[2].

Step 2: Proper Containerization
  • Select a Compatible Container : Use a clean, sealable container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable[6].

  • Container Integrity : Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid[6].

  • Headspace : Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion of vapors and prevent spills[6].

Step 3: Labeling the Waste Container

Proper labeling is a critical component of safe waste management and is a regulatory requirement[10]. The label on your waste container must include the following information:

  • The words "Hazardous Waste"[6].

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • The date the waste was first added to the container.

  • The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes serious eye irritation"). This information can be derived from the hazards of similar compounds[2][3].

  • Your name, laboratory, and contact information.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within your laboratory[6][11]. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to control any potential leaks or spills.

  • Storage Limits : Be aware of the storage limits for hazardous waste in your SAA. Regulations typically limit the volume of hazardous waste that can be accumulated (e.g., up to 55 gallons) and the time it can be stored (e.g., up to one year for partially filled containers)[6][7][11].

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or you are nearing the storage time limit, contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for a pickup[7][11].

  • Do Not Transport Yourself : Laboratory personnel should not transport hazardous waste across campus. This should be done by trained EHS staff or a licensed hazardous waste contractor[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe identify Identify as Hazardous Waste containerize Select & Fill Compatible Waste Container (Leave Headspace) identify->containerize ppe->identify label Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store monitor Monitor Accumulation Volume and Time store->monitor pickup Contact EHS for Waste Pickup monitor->pickup disposal Professional Disposal: Licensed Hazardous Waste Facility (e.g., Incineration) pickup->disposal

Caption: Workflow for the safe disposal of this compound.

Management of Spills and Contaminated Materials

In the event of a spill, the primary goal is to contain the material and prevent its spread.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or you are unsure of the hazard, evacuate the area and contact your EHS department.

  • Cleanup : For minor spills, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Avoid raising dust.

  • Dispose of Cleanup Debris : All materials used for cleanup, including contaminated gloves and absorbent, must be placed in a sealed, labeled hazardous waste container and disposed of through your EHS department[5].

Empty Container Disposal

An "empty" container that held this compound is still considered hazardous waste until it is properly decontaminated.

  • Triple Rinsing : One common method of decontamination is to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[5][7].

  • Disposal of Decontaminated Containers : Once decontaminated, the container can often be disposed of as non-hazardous waste. Deface or remove the original label before disposal[7]. Always confirm your institution's specific procedures for decontaminated container disposal.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Bio-Synthesis Inc. (n.d.). 2,6-Pyridinedicarboxylic acid - Safety Data Sheet.
  • LabSolutions. (n.d.). This compound.
  • PubChem. (n.d.). 3-Nitropyridine-2-carboxylic acid.

Sources

A Comprehensive Guide to the Safe Handling of 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 3-Propoxypyridine-2-carboxylic Acid, tailored for researchers, scientists, and professionals in drug development. Our focus is to deliver field-proven insights and procedural guidance that extends beyond standard product information, ensuring both personal safety and experimental integrity.

The guidance herein is synthesized from established safety protocols for closely related pyridine and carboxylic acid derivatives. Given the specific nature of this compound, it is imperative to treat it with the caution afforded to compounds with potential for acute toxicity, and eye, skin, and respiratory irritation.

Hazard Assessment and Core Principles

This compound, a pyridine derivative, warrants careful handling due to the known hazards of this chemical family. While specific toxicological data for this compound is not widely available, the hazards of the parent compound, Pyridine-2-carboxylic acid, are well-documented and serve as a reliable proxy. These include being harmful if swallowed, causing serious eye damage, and potentially causing skin and respiratory irritation[1][2].

The operational approach must therefore be grounded in the principle of As Low As Reasonably Achievable (ALARA) exposure. All handling procedures should be designed to minimize the possibility of direct contact, inhalation, or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[5][6]Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[1]
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[3][7]Minimizes the risk of accidental skin exposure to spills or splashes.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.[3][7]Prevents the inhalation of dust or vapors, which may cause respiratory tract irritation.[3]
Donning and Doffing PPE Workflow

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Start Prepare for Lab Work Start->Don1 End Exit Lab Wash->End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Handling Protocol

A structured approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Fume Hood Verification : Ensure that the chemical fume hood is operational and certified. All manipulations of the compound should occur within the fume hood.[5]

  • Emergency Equipment Accessibility : Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[8]

  • Designated Work Area : Demarcate a specific area within the fume hood for handling the compound to contain any potential spills.[7]

Handling the Compound
  • Personal Protective Equipment : Before handling, don all required PPE as specified in the table above.

  • Weighing and Transfer : Conduct all weighing and transfers of the compound within the chemical fume hood to control dust and vapors.[7] Use a spatula for solid transfers and appropriate glassware for liquids.

  • Spill Management : In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

  • Container Management : Keep the container tightly closed when not in use to prevent the release of vapors and contamination.[1][3]

Storage and Segregation

Proper storage is crucial to prevent hazardous reactions and maintain the stability of the compound.

  • General Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3][9]

  • Incompatible Materials : Segregate this compound from the following:

    • Strong oxidizing agents

    • Reducing agents

    • Strong bases

    • Strong acids[3]

  • Storage Cabinets : Do not store in metal cabinets which may be susceptible to corrosion from acidic compounds.[10] Organic acids should be segregated from mineral acids.[9][11]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Identification : All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., gloves, pipette tips), must be classified as hazardous waste.[5]

  • Containerization : Collect all waste in a clearly labeled, sealed, and compatible waste container.[7] Do not mix with other incompatible waste streams.[5]

Disposal Protocol

Disposal_Workflow Start Generation of Waste Segregate Segregate as Hazardous Pyridine/Carboxylic Acid Waste Start->Segregate Container Place in Labeled, Sealed, Compatible Container Segregate->Container Store Store in Designated Hazardous Waste Accumulation Area Container->Store EHS Consult with Institutional EHS for Pickup and Disposal Store->EHS Incineration High-Temperature Incineration (Typical Method) EHS->Incineration

Caption: Step-by-step disposal protocol for this compound waste.

Current best practices for the disposal of waste pyridine often involve rotary kiln incineration.[12] Always consult with your institution's EHS department for specific disposal protocols, as local, state, and federal regulations must be followed.[5][12]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][4]

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[4][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By adhering to these detailed safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Spectrum Chemical. (2018, July 23).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • TCI Chemicals. (2023, March 5).
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyridine-2,3-dicarboxylic acid.
  • LGC Standards. (2020, July 17). Safety data sheet - 2,3-Pyridinedicarboxylic Acid.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2009, October 2).
  • University of California. (2015, July 30). EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8.
  • Fisher Scientific. (2010, April 30). SAFETY DATA SHEET - 3-Chloropyridine-2-carboxylic acid.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.
  • Cayman Chemical. (2025, September 23). Safety Data Sheet - 2,2'-Bipyridine-5,5'-dicarboxylic Acid.
  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6.
  • Actylis Lab Solutions. (n.d.).
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-3-carboxylic acid.
  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.